(E)-2-Decenoic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(E)-dec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBXVVIUZANZAU-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904657 | |
| Record name | (E)-2-Decenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless liquid; Peach-orange, slightly waxy aroma, colourless liquid with a bitter odour | |
| Record name | trans-Dec-2-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010726 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | (E)-2-Decenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | 5&6-Decenoic acid (mixture) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
161.00 to 162.00 °C. @ 15.00 mm Hg | |
| Record name | trans-Dec-2-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010726 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils, Soluble (in ethanol), insoluble in water, soluble in alcohol and fixed oils | |
| Record name | (E)-2-Decenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | 5&6-Decenoic acid (mixture) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.923-0.933, 0.916-0.945 | |
| Record name | (E)-2-Decenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | 5&6-Decenoic acid (mixture) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
334-49-6, 26446-27-5, 72881-27-7, 3913-85-7 | |
| Record name | trans-2-Decenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=334-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Decenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5- AND 6-decenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072881277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decenoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-2-Decenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2-decenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Decenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dec-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Decenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-DECENOIC ACID, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332T8TH7B1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
12.00 °C. @ 760.00 mm Hg | |
| Record name | trans-Dec-2-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010726 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(E)-2-Decenoic Acid: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Biological Activity
(November 2025) - This technical guide provides an in-depth overview of (E)-2-Decenoic acid, a medium-chain fatty acid with significant biological activity. It is intended for researchers, scientists, and drug development professionals interested in the natural origins, historical discovery, and key biological functions of this compound. This document details the primary natural sources, the timeline of its discovery alongside related compounds, quantitative data on its prevalence, detailed experimental methodologies for its analysis and functional characterization, and illustrates key signaling pathways it modulates.
Discovery and Natural Sources
The story of this compound is interwoven with the study of honey bee (Apis mellifera) biology and the chemical ecology of social insects. Its discovery is part of a broader effort to understand the chemical signals governing the complex social structure of honey bee colonies, which led to the identification of "queen substance."
Historical Context: The "Queen Substance"
In the mid-20th century, Dr. Colin G. Butler's pioneering work revealed that a chemical produced by the queen bee's mandibular glands was responsible for inhibiting ovary development in worker bees and preventing the rearing of new queens.[1] This undiscovered compound was termed "queen substance." In the early 1960s, the collaborative efforts of R.K. Callow and N.C. Johnston led to the successful isolation and identification of the primary active component of queen substance as (E)-9-oxodec-2-enoic acid (9-ODA).[1][2] This discovery was a landmark in chemical ecology and opened the door to identifying other bioactive fatty acids in bees.
Identification in Natural Sources
This compound has been identified in several natural sources, primarily associated with insects and plants:
-
Royal Jelly : It is a recognized constituent of royal jelly, a milky-white secretion from the hypopharyngeal and mandibular glands of worker honeybees.[3][4] Royal jelly is the exclusive food of queen bees and is rich in unique fatty acids.[5] this compound is found alongside more abundant fatty acids like 10-hydroxy-2-decenoic acid (10-HDA).[6][7]
-
Queen Bee Pheromones : This fatty acid is a component of the complex mixture of pheromones produced by the queen honey bee, which regulate colony behavior and social structure.[5][8][9]
-
Floral Attractants : A mixture containing 10-hydroxy-(E)-2-decenoic acid and 3-hydroxyoctanoic acid has been identified in the Oriental orchid (Cymbidium floribundum), where it serves to attract the Japanese honeybee (Apis cerana japonica).[6]
-
Bacterial Signaling : Derivatives of 2-decenoic acid are produced by bacteria and have been shown to act as chemical messengers that can inhibit the formation of biofilms.[10]
Quantitative Data
The concentration of this compound is significantly lower than that of other major fatty acids in royal jelly, such as 10-HDA. The tables below summarize the available quantitative data for key decenoic acids found in honey bee-related sources.
Table 1: Concentration of Key Decenoic Acids in Royal Jelly
| Compound | Source | Concentration Range | Reference(s) |
| 10-Hydroxy-2-decenoic acid (10-HDA) | Fresh Royal Jelly | 0.771 - 3.2 g/100g | [5][6][11] |
| 10-Hydroxydecanoic acid | Fresh Royal Jelly | 0.285 - 0.366 g/100g | [6] |
| This compound | Fresh Royal Jelly | < 0.1 g/100g | [6] |
Table 2: Concentration of 9-Oxo-2-decenoic acid (9-ODA) in Queen Honey Bees
| Compound | Source | Approximate Concentration | Reference(s) |
| 9-Oxo-2-decenoic acid (9-ODA) | Mandibular Gland of Mated, Laying Queen | 200 µg per queen | [12] |
Experimental Protocols
This section details the methodologies for the extraction, quantification, and functional analysis of this compound and related compounds.
Quantification by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a standard method for the quantitative analysis of decenoic acids in royal jelly.
-
Sample Preparation :
-
Accurately weigh approximately 50 mg of royal jelly sample.
-
Dissolve the sample in 25 mL of a 50:50 (v/v) methanol-water solution.
-
Sonicate the mixture for at least 30 minutes to ensure complete dissolution.
-
Filter the solution sequentially through 0.45 µm and 0.2 µm nylon membrane filters.
-
For analysis, mix the filtered sample solution with an equal volume of an internal standard solution (e.g., 100 µg/mL methyl 4-hydroxybenzoate).[5]
-
-
Chromatographic Conditions :
-
Column : Zorbax Eclipse XDB-C18 (150 x 4.6 mm) or LiChrospher® RP-18.[5][8]
-
Mobile Phase : A mixture of methanol (B129727) and 0.1% aqueous phosphoric acid (pH 2.5), typically in a 55:45 or 50:50 (v/v) ratio.[5][8]
-
Flow Rate : 1.0 mL/min.[5]
-
Detection : UV absorbance at 215 nm.[5]
-
Column Temperature : 25°C.[5]
-
-
Quantification : A standard curve is constructed using serial dilutions of a pure this compound standard. The concentration in the sample is determined by comparing its peak area to the standard curve, normalized using the internal standard.
Estrogen Receptor Binding Assay
This compound has been shown to exhibit estrogenic activity by inhibiting the binding of 17β-estradiol to its receptor. A competitive binding assay is used to quantify this activity.
-
Preparation of Rat Uterine Cytosol :
-
Uteri are obtained from female rats ovariectomized 7-10 days prior to the experiment.
-
The tissue is homogenized in an ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
The homogenate is centrifuged at 105,000 x g for 60 minutes at 4°C.
-
The resulting supernatant, which contains the cytosolic estrogen receptors, is collected.[13]
-
-
Competitive Binding Assay :
-
A constant, single concentration of radiolabeled ³H-17β-estradiol (e.g., 0.5-1.0 nM) is incubated with the uterine cytosol preparation.
-
Increasing concentrations of the test compound (this compound) are added to compete for binding to the estrogen receptor.
-
After incubation to reach equilibrium, the receptor-bound and free radioligand are separated (e.g., using hydroxylapatite).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
-
Data Analysis : The data is plotted as the percentage of bound radioligand versus the log concentration of the competitor. A four-parameter Hill equation is used to fit the curve and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the radiolabeled estradiol (B170435) binding.[10]
ERK1/2 Activation Assay in Neuronal Cells
Derivatives of this compound can activate intracellular signaling pathways such as the ERK1/2 pathway. This can be measured using cell-based assays.
-
Cell Culture and Stimulation :
-
Primary cortical neurons are cultured in appropriate media.
-
Cells are serum-starved for a period (e.g., 6 hours) to reduce basal signaling activity.
-
Cells are then stimulated with the test compound (e.g., a derivative of this compound) for a specific time course (e.g., 5-30 minutes).
-
-
Protein Extraction and Western Blotting :
-
Following stimulation, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence.
-
-
Quantification : The intensity of the p-ERK1/2 bands is normalized to the intensity of the total ERK1/2 bands to determine the relative level of ERK1/2 activation.[14][15]
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways associated with this compound.
Caption: Workflow for HPLC Quantification.
Caption: Estrogenic Activity Signaling Pathway.
Caption: ERK1/2 Activation Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Detection of ERK1/2 Activities Using Affinity Reagents | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apiservices.biz [apiservices.biz]
- 6. Targeted and Suspect Fatty Acid Profiling of Royal Jelly by Liquid Chromatography—High Resolution Mass Spectrometry [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. The Pherobase Synthesis - E2-9-oxo-10Acid | C10H16O3 [pherobase.com]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. Study of the Royal Jelly Free Fatty Acids by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The functional property of royal jelly 10-hydroxy-2-decenoic acid as a melanogenesis inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Differential Regulation of Mitogen-Activated Protein Kinases ERK1/2 and ERK5 by Neurotrophins, Neuronal Activity, and cAMP in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
The Biological Activity of trans-2-Decenoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2-Decenoic acid is a medium-chain unsaturated fatty acid that has garnered interest for its diverse biological activities. As a naturally occurring compound found in sources such as royal jelly, and as a signaling molecule in microorganisms, its potential applications in antimicrobial therapy, anti-inflammatory treatments, and metabolic regulation are areas of active investigation. This technical guide provides a comprehensive overview of the known biological activities of trans-2-decenoic acid, with a focus on its antimicrobial and anti-biofilm properties, anti-inflammatory effects, and its role as a potential peroxisome proliferator-activated receptor gamma (PPARγ) agonist. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development efforts. It is important to note that much of the current research has focused on the cis isomer, cis-2-decenoic acid, and the related compound 10-hydroxy-trans-2-decenoic acid. This guide will draw upon this data to infer the potential activities of trans-2-decenoic acid, while clearly indicating where data for the trans isomer is lacking.
Antimicrobial and Anti-Biofilm Activity
Trans-2-decenoic acid and its isomers have demonstrated significant effects on microbial growth and, most notably, on the formation and dispersal of biofilms. Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antimicrobial agents.
Quantitative Data
The majority of quantitative data on biofilm inhibition and dispersal is available for cis-2-decenoic acid (C2DA). These values provide a benchmark for the potential activity of the trans isomer, although studies suggest the cis configuration is often more potent in biofilm dispersal.
| Compound | Activity | Organism(s) | Effective Concentration | Reference(s) |
| cis-2-Decenoic Acid | Biofilm Inhibition | Staphylococcus aureus (MRSA) | ≥ 125 µg/mL | [1] |
| cis-2-Decenoic Acid | Growth Inhibition | Staphylococcus aureus (MRSA) | ≥ 500 µg/mL | [1] |
| cis-2-Decenoic Acid | Biofilm Dispersion | Staphylococcus aureus, Bacillus cereus, Salmonella enterica, Escherichia coli | 310 nM | [2] |
| cis-2-Decenoic Acid | Biofilm Prevention | Pseudomonas aeruginosa PAO1 | 2.5 nM | [3] |
| cis-2-Decenoic Acid | Biofilm Prevention | E. coli and K. pneumoniae | 310 nM | [3] |
| trans-2-Decenoic Acid | Biofilm Dispersal | Staphylococcus aureus | No significant dispersal at 125 µg/mL | [4] |
Experimental Protocols
This method quantifies the total biomass of a biofilm.
-
Inoculum Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated overnight with shaking. The overnight culture is then diluted to a standardized optical density (e.g., OD600 of 0.1) in fresh growth medium.
-
Plate Preparation: 100 µL of the prepared inoculum is added to the wells of a 96-well microtiter plate. Subsequently, 100 µL of serial dilutions of trans-2-decenoic acid (dissolved in a suitable solvent like ethanol (B145695) or DMSO, with appropriate solvent controls) in the same medium are added to achieve the desired final concentrations.
-
Incubation: The plate is incubated under static conditions at the optimal temperature for the test organism for 24-48 hours to allow for biofilm formation.
-
Quantification:
-
The planktonic cells are gently removed from the wells by aspiration.
-
The wells are washed with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
The adherent biofilms are stained with 100 µL of 0.1% crystal violet solution for 15 minutes at room temperature.
-
The excess stain is removed, and the wells are washed with water.
-
The bound crystal violet is solubilized by adding 200 µL of 30% acetic acid or 95% ethanol.
-
The absorbance is measured at 595 nm using a microplate reader. A decrease in absorbance in the treated wells compared to the control wells indicates biofilm inhibition.
-
This method allows for the real-time visualization of biofilm dispersal under dynamic conditions.
-
Biofilm Formation:
-
A flow cell system is assembled and sterilized.
-
The flow cell is inoculated with the bacterial culture and incubated for a few hours under no-flow conditions to allow for initial attachment.
-
A continuous flow of fresh medium is initiated at a low flow rate to allow for the development of a mature biofilm (typically 2-5 days).
-
-
Treatment and Visualization:
-
Once a mature biofilm has formed, the medium is switched to one containing the desired concentration of trans-2-decenoic acid.
-
The biofilm structure is monitored in real-time using confocal laser scanning microscopy, often with fluorescent stains to differentiate between live and dead cells.
-
-
Effluent Analysis: The effluent from the flow cell is collected before, during, and after treatment. The number of dispersed cells is quantified by plating the effluent and counting the colony-forming units (CFUs). An increase in CFUs during treatment indicates biofilm dispersal.
Signaling and Mechanism
Cis-2-decenoic acid is a diffusible signal factor (DSF) that can act as a quorum sensing (QS) molecule, a system of cell-to-cell communication that regulates gene expression in response to cell density. By interfering with QS signaling, these fatty acids can disrupt biofilm formation and promote dispersal. The trans isomer has been shown to be less active in this regard, suggesting that the stereochemistry of the double bond is crucial for its signaling function[4]. One proposed mechanism of action involves increasing the permeability of the bacterial cell membrane, which can potentiate the effects of conventional antibiotics.
Proposed role of trans-2-Decenoic Acid in quorum sensing and biofilm modulation.
Anti-inflammatory Activity
Medium-chain fatty acids, including derivatives of decenoic acid, have been investigated for their anti-inflammatory properties. The primary mechanism appears to be the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.
Quantitative Data
Specific IC50 values for the direct anti-inflammatory effects of trans-2-decenoic acid are not widely reported. However, the related compound 10-hydroxy-trans-2-decenoic acid (10-HDA) has been shown to attenuate inflammatory responses.
| Compound | Activity | Cell Line/Model | Effect | Reference(s) |
| 10-hydroxy-trans-2-decenoic acid | Anti-inflammatory | Rat Vascular Smooth Muscle Cells | Reduced Angiotensin II-induced IL-6 and CRP production | [5] |
Experimental Protocols
This protocol measures the effect of a compound on the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of trans-2-decenoic acid for a specified period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Quantification: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of cytokines in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest. A reduction in cytokine levels in the treated groups compared to the LPS-only control indicates anti-inflammatory activity.
Signaling Pathway: NF-κB Inhibition
The canonical NF-κB pathway is a primary target for anti-inflammatory drugs. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Trans-2-decenoic acid and related fatty acids may inhibit this pathway by preventing the phosphorylation and degradation of IκB.
Inhibition of the canonical NF-κB signaling pathway by trans-2-Decenoic Acid.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism
PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used to treat type 2 diabetes. Fatty acids are natural ligands for PPARs, and there is evidence to suggest that decenoic acid derivatives may act as PPARγ agonists.
Quantitative Data
| Compound | Activity | Assay System | Effect | Reference(s) |
| Medium-Chain Fatty Acids | PPARγ Agonist | Cell-based reporter assays | Partial agonism | [5] |
Experimental Protocols
This cell-based assay is used to screen for and quantify the agonist or antagonist activity of test compounds on PPARγ.
-
Cell Line: A mammalian cell line (e.g., HEK293) is engineered to constitutively express the human PPARγ and a reporter gene (e.g., luciferase) under the control of a PPARγ response element (PPRE).
-
Cell Plating: The reporter cells are plated in a 96-well plate.
-
Compound Treatment: The cells are treated with various concentrations of trans-2-decenoic acid. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.
-
Incubation: The plate is incubated for 16-24 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Luminescence Reading: A luciferase detection reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to the level of PPARγ activation, is measured using a luminometer. An increase in luminescence in the treated wells compared to the vehicle control indicates agonist activity.
Signaling Pathway: PPARγ Activation
As a ligand, trans-2-decenoic acid would enter the cell and bind to the ligand-binding domain of PPARγ in the nucleus. This binding induces a conformational change in the receptor, causing the dissociation of corepressors and the recruitment of coactivators. The PPARγ-coactivator complex then binds to PPREs in the promoter regions of target genes, leading to the regulation of their transcription.
Activation of PPARγ by trans-2-Decenoic Acid.
Conclusion and Future Directions
Trans-2-decenoic acid exhibits a range of biological activities that warrant further investigation for its therapeutic potential. While its antimicrobial and anti-biofilm effects appear to be less potent than its cis isomer, its potential roles in modulating inflammation and metabolism through the NF-κB and PPARγ pathways, respectively, are promising.
A significant gap in the current research is the lack of specific quantitative data (IC50 and EC50 values) for trans-2-decenoic acid across these biological activities. Future research should focus on:
-
Direct comparative studies: Head-to-head comparisons of the cis and trans isomers of 2-decenoic acid are needed to definitively establish their relative potencies in various assays.
-
Quantitative analysis: Determination of the IC50 and EC50 values of trans-2-decenoic acid for its anti-inflammatory and PPARγ agonist activities is crucial for understanding its therapeutic window.
-
Mechanism of action: Detailed mechanistic studies are required to elucidate the precise molecular interactions of trans-2-decenoic acid with its targets, particularly its binding affinity for PPARγ and its specific effects on the components of the NF-κB signaling cascade.
By addressing these knowledge gaps, the scientific community can better evaluate the potential of trans-2-decenoic acid as a lead compound for the development of novel therapeutics for infectious diseases, inflammatory conditions, and metabolic disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]
- 5. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of (E)-2-Decenoic Acid Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-Decenoic acid is a medium-chain fatty acid that has garnered interest within the scientific community for its potential therapeutic applications. As a naturally occurring compound found in sources such as royal jelly, it presents a promising scaffold for the development of novel pharmaceuticals.[1] This technical guide provides a comprehensive overview of the initial screening of this compound's bioactivity, with a focus on its potential antimicrobial, anti-inflammatory, and anticancer properties. Given the limited direct quantitative data for this compound, this guide incorporates data from structurally similar and well-studied fatty acids, such as 10-hydroxy-2-decenoic acid (10-HDA) and cis-2-decenoic acid, to provide a relevant framework for preliminary assessment.
Bioactivity Profile of this compound and Related Compounds
Initial investigations into the bioactivity of this compound and its analogs have revealed a spectrum of potentially beneficial effects. These include antimicrobial and anti-biofilm activity, modulation of inflammatory responses, and cytotoxic effects against various cancer cell lines.
Antimicrobial and Quorum Sensing Inhibition Activity
This compound and its isomers have demonstrated notable effects against a range of microbial pathogens. A key mechanism underlying this activity is the inhibition of quorum sensing, a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor expression.[2][3][4] By disrupting these communication pathways, these fatty acids can prevent the establishment of resilient bacterial communities.[2] The cis-isomer, cis-2-decenoic acid, has been shown to inhibit biofilm formation by Staphylococcus aureus at concentrations of 125 µg/mL and bacterial growth at concentrations at or above 500 µg/mL.[5]
Table 1: Antimicrobial and Anti-biofilm Activity of 2-Decenoic Acid Isomers
| Compound | Organism | Activity | Concentration | Reference |
| cis-2-Decenoic acid | Staphylococcus aureus | Biofilm Inhibition | 125 µg/mL | [5] |
| cis-2-Decenoic acid | Staphylococcus aureus | Growth Inhibition | ≥ 500 µg/mL | [5] |
| cis-2-Decenoic acid | Various Bacteria | Biofilm Dispersion | Not specified | [3][6] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. This compound and related fatty acids are believed to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, which are central to the inflammatory response.[7] For instance, 10-HDA has been shown to reduce the production of pro-inflammatory cytokines like IL-8, IL-1β, and TNF-α in human colon cancer cells.[1] Specifically, IL-8 was significantly decreased by 3 mM of 10-HDA.[1]
Table 2: Anti-inflammatory Activity of Related Fatty Acids
| Compound | Cell Line | Parameter | Effect | Concentration | Reference |
| 10-Hydroxy-2-decenoic acid | WiDr (human colon cancer) | IL-8 Production | Dramatic decline | 3 mM | [1] |
| 10-Hydroxy-2-decenoic acid | WiDr (human colon cancer) | IL-1β Production | Significant decrease | Not specified | [1] |
| 10-Hydroxy-2-decenoic acid | WiDr (human colon cancer) | TNF-α Production | Significant decrease | Not specified | [1] |
| 10-Hydroxy-2-decenoic acid | WiDr (human colon cancer) | NF-κB | Reduced | Not specified | [1] |
Anticancer Activity
The potential of fatty acids as anticancer agents has been an area of active research. 10-HDA, a close structural analog of this compound, has demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action involves the induction of apoptosis (programmed cell death) through the modulation of key regulatory proteins.[8][9]
Table 3: Cytotoxic Activity of 10-Hydroxy-2-decenoic acid (10-HDA)
| Cell Line | Activity | Value | Reference |
| HepG2 (Human Hepatoma) | CC50 | 59.6 µg/mL | [8][9] |
| THLE-3 (Normal Human Liver) | CC50 | 106.4 µg/mL | [8][9] |
| MCF-7 (Human Breast Cancer) | LC50 | 190 µg/mL | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the initial screening of this compound's bioactivity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
This compound
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standardized level (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Cell culture medium and supplements
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, excluding a negative control group.[7]
-
Incubate the plates for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess Reagent to the supernatant and measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-only control.
Anticancer Assay: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Cell culture medium and supplements
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound.
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathways and Visualizations
The biological effects of this compound and related fatty acids are mediated through their interaction with key cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of inflammation.[11] Upon stimulation by pro-inflammatory signals like LPS, a cascade of events leads to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12] Fatty acids may inhibit this pathway at various points, leading to a reduction in the inflammatory response.
Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.
MAPK Signaling Pathway in Cell Proliferation and Inflammation
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and stress responses.[13][14][15] It typically involves a series of protein kinases that phosphorylate and activate one another. In the context of inflammation and cancer, the MAPK pathway can be activated by various stimuli, leading to the activation of transcription factors that regulate gene expression. Fatty acids have been shown to modulate this pathway, which may contribute to their anti-inflammatory and anticancer effects.[16][17]
Caption: Overview of the MAPK signaling cascade and a potential point of inhibition.
Experimental Workflow for Bioactivity Screening
The initial screening of a compound's bioactivity typically follows a tiered approach, starting with broad in vitro assays and progressing to more specific mechanistic studies.
Caption: A tiered experimental workflow for the initial bioactivity screening of this compound.
Conclusion
This compound and its structural analogs represent a promising class of bioactive lipids with potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. This technical guide provides a foundational framework for the initial in vitro screening of this compound. The presented experimental protocols and data from related compounds offer a starting point for researchers to quantitatively assess its efficacy and elucidate its mechanisms of action. Further investigation into the specific molecular targets and signaling pathways modulated by this compound is warranted to fully realize its therapeutic potential.
References
- 1. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 14. youtube.com [youtube.com]
- 15. origene.com [origene.com]
- 16. Eicosapentaenoic acid and docosahexaenoic acid modulate MAP kinase (ERK1/ERK2) signaling in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Eicosapentaenoic acid and docosahexaenoic acid modulate mitogen-activated protein kinase activity in endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Neurotrophic Effects of (E)-2-Decenoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-2-Decenoic acid and its derivatives, a class of medium-chain fatty acids, have emerged as promising molecules with significant neurotrophic properties. This technical guide provides a comprehensive overview of the current understanding of their effects on neuronal survival, differentiation, and synaptic plasticity. We delve into the molecular mechanisms of action, focusing on the activation of key intracellular signaling pathways that mimic the effects of traditional neurotrophic factors. This document summarizes the key quantitative data from preclinical studies, outlines detailed experimental protocols for investigating these effects, and provides visual representations of the underlying signaling cascades and experimental workflows.
Introduction
Neurotrophic factors are essential for the development, maintenance, and plasticity of the nervous system. However, their therapeutic application is often limited by poor blood-brain barrier permeability and unfavorable pharmacokinetic profiles. Small molecules that can mimic the effects of neurotrophins present a viable alternative for the treatment of various neurological disorders. This compound and its derivatives, particularly the ethyl ester form (DAEE), have been identified as potent activators of neurotrophic signaling pathways.[1] This guide serves as a technical resource for researchers interested in exploring the therapeutic potential of these compounds.
Signaling Mechanisms of this compound Derivatives
This compound derivatives exert their neurotrophic effects by activating intracellular signaling cascades that are also downstream of neurotrophin receptor tyrosine kinases (Trks), although their action appears to be Trk-independent.[1][2] The primary pathways involved are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.
MAPK/ERK Pathway
DAEE has been shown to induce the phosphorylation and activation of MEK, which in turn phosphorylates and activates ERK1/2.[2] Activated ERK1/2 translocates to the nucleus and phosphorylates the transcription factor cAMP Response Element-Binding Protein (CREB).[2]
PI3K/Akt Pathway
In addition to the MAPK/ERK pathway, DAEE also activates the PI3K/Akt signaling cascade. Akt, a serine/threonine kinase, plays a crucial role in promoting cell survival and proliferation.
The signaling cascade initiated by this compound derivatives is depicted in the following diagram:
Caption: Signaling pathway of this compound derivatives.
Quantitative Data on Neurotrophic Effects
The neurotrophic effects of this compound derivatives have been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Effects of this compound Ethyl Ester (DAEE) on Neuronal Cells
| Parameter | Cell Type | Concentration | Time | Effect | Reference |
| p-ERK1/2 Levels | Cultured cortical/hippocampal neurons | 10 µM | 15 min - 2 h | Gradual increase, maximal at 2h | |
| p-CREB Levels | Cultured cortical/hippocampal neurons | 10 µM | - | Increased phosphorylation | |
| BDNF mRNA Expression | Cultured cortical/hippocampal neurons | 10 µM | - | Increased expression | |
| Neurotrophin-3 mRNA Expression | Cultured cortical/hippocampal neurons | 10 µM | - | Increased expression | |
| Synapse-specific Protein Levels | Cultured cortical/hippocampal neurons | 10 µM | - | Increased synaptophysin, synapsin-1, syntaxin |
Table 2: In Vivo Effects of this compound Ethyl Ester (DAEE)
| Animal Model | Treatment Protocol | Outcome Measure | Result | Reference |
| Cerebral Infarction (MCAO) in Mice | 100 µg/kg, i.p. at 0.5, 24, 48, 72h post-MCAO | Neurological deficit score | Significant improvement at 48, 72, 96h | [3][4] |
| p-ERK1/2 levels in infarct border | Enhanced number of p-ERK1/2 positive cells | [3][4] | ||
| Infarct volume | No significant change | [3][4] | ||
| Spinal Cord Injury in Rats | 150 µg/kg, administered post-injury | Functional recovery | Improved locomotor activity | [5][6] |
| Lesion size | Decreased lesion size | [5][6] | ||
| p-ERK1/2 activation in injury site | Increased activation | [5][6] | ||
| Bcl-2 and BDNF mRNA expression | Enhanced expression | [5][6] | ||
| Neuronal survival | Increased neuronal survival | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the neurotrophic effects of this compound derivatives.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the neurotrophic properties of a test compound.
Caption: Experimental workflow for neurotrophic compound evaluation.
Primary Cortical Neuron Culture (Rat Embryo)
-
Preparation: Coat culture plates with Poly-D-Lysine (100 µg/mL) overnight at 37°C, followed by three washes with sterile water. Then, coat with Laminin (10 µg/mL) for at least 2 hours at 37°C.
-
Dissection: Euthanize a pregnant E18 rat and harvest the embryos. Dissect the cortices from the embryonic brains in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Dissociation: Incubate the cortical tissue in 0.25% Trypsin-EDTA for 15 minutes at 37°C. Stop the digestion with DMEM containing 10% Fetal Bovine Serum (FBS).
-
Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin. Plate the cells onto the pre-coated culture plates.
-
Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Change half of the medium every 3-4 days.
Western Blotting for Phosphorylated ERK1/2
-
Cell Lysis: After treatment with the test compound, wash the cultured neurons with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a 10% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., rabbit anti-p-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Real-Time Quantitative PCR (RT-qPCR) for BDNF mRNA
-
RNA Extraction: Following treatment, extract total RNA from the cultured neurons using a commercial RNA isolation kit (e.g., TRIzol reagent or column-based kits).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: Perform quantitative PCR using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry. Use primers specific for BDNF and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of BDNF mRNA using the ΔΔCt method.
Conclusion
This compound and its derivatives represent a promising class of small molecules with potent neurotrophic activity. Their ability to activate key signaling pathways involved in neuronal survival, growth, and plasticity, coupled with favorable pharmacokinetic properties, makes them attractive candidates for the development of novel therapeutics for a range of neurological and psychiatric disorders. The experimental protocols and data presented in this guide provide a solid foundation for further research into the mechanisms and applications of these compounds.
References
- 1. Middle Cerebral Artery Occlusion in Mice - JoVE Journal [jove.com]
- 2. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 5. Isolation and Culture of Rat Embryonic Neural Cells: A Quick Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Isolation and Culture of Rat Embryonic Neural Cells: A Quick Protocol [jove.com]
Estrogenic Activity of Fatty Acids from Royal Jelly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the estrogenic activity of specific fatty acids found in royal jelly. It summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the involved signaling pathways and experimental workflows.
Introduction
Royal jelly, a secretion from honeybees (Apis mellifera), has been recognized for its various health benefits, including potential estrogen-like effects. These effects are not attributed to steroid hormones but rather to a unique profile of medium-chain fatty acids. This guide focuses on the scientific evidence elucidating the mechanisms by which these fatty acids interact with estrogen receptors and modulate downstream signaling pathways, making them intriguing candidates for further research and potential drug development.
Identified Estrogenic Fatty Acids in Royal Jelly
Several fatty acids isolated from royal jelly have demonstrated estrogenic activity. The primary compounds of interest discussed in this guide are:
-
10-Hydroxy-trans-2-decenoic acid (10H2DA)
-
10-Hydroxydecanoic acid (10HDA)
-
trans-2-Decenoic acid (2DEA)
-
3,10-Dihydroxydecanoic acid (3,10DDA)
-
Sebacic acid (SA)
Quantitative Data Summary
The estrogenic activity of these fatty acids has been quantified through various in vitro assays. The following tables summarize the key findings from pivotal studies in the field.
Table 1: Estrogen Receptor β (ERβ) Competitive Binding Affinity
This table presents the half-maximal inhibitory concentration (IC50) values of royal jelly fatty acids for binding to the estrogen receptor β, as determined by a competitive binding assay using radiolabeled 17β-estradiol.[1]
| Compound | IC50 (µM) for ERβ Binding |
| 10-Hydroxy-trans-2-decenoic acid (10H2DA) | 90 |
| 10-Hydroxydecanoic acid (10HDA) | 140 |
| trans-2-Decenoic acid (2DEA) | 17 |
| 24-Methylenecholesterol | 6.0 |
| Diethylstilbestrol (Positive Control) | 0.021 |
Data from Suzuki et al., 2008.[1]
Table 2: Estrogenic Activity in Reporter Gene Assays
This table summarizes the effects of royal jelly fatty acids on the transcriptional activity of estrogen receptors in cells transfected with an estrogen-responsive element (ERE) linked to a luciferase reporter gene.
| Compound | Cell Line | Transfected Receptor | Concentration | Observed Effect |
| 10H2DA, 10HDA, 2DEA, 24-Methylenecholesterol | CHO-K1 | ERα, ERβ | Not specified | Enhanced transcription of a reporter gene containing an ERE.[1] |
| 10H2DA, 3,10DDA, SA | HeLa | ERα | 10⁻¹⁰–10⁻⁵ M | No significant activation in the absence of E2.[2][3] |
| 10H2DA, 3,10DDA, SA | HeLa | ERβ | 10⁻¹⁰–10⁻⁵ M | Inhibition of ERE-mediated transactivation in the absence of E2.[2][3] |
| 10H2DA, 3,10DDA, SA | HeLa | ERα, ERβ | 10⁻⁷–10⁻⁶ M (in presence of 10⁻⁹ M E2) | Inhibition of E2-induced ERE-activity.[2][3] |
Data from Suzuki et al., 2008[1] and Moutsatsou et al., 2010.[2][3]
Table 3: Effect on MCF-7 Breast Cancer Cell Proliferation
This table outlines the proliferative effects of royal jelly fatty acids on the estrogen-responsive human breast cancer cell line, MCF-7.
| Compound | Concentration | Observation |
| 10H2DA, 10HDA, 2DEA, 24-Methylenecholesterol | Not specified | Enhanced MCF-7 cell proliferation; this effect was blocked by the estrogen receptor antagonist tamoxifen.[1] |
Data from Suzuki et al., 2008.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Estrogen Receptor Competitive Binding Assay
This protocol is adapted from the methodology used by Suzuki et al. (2008) to assess the binding affinity of royal jelly fatty acids to estrogen receptors.
Objective: To determine the ability of test compounds to compete with radiolabeled 17β-estradiol for binding to ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ
-
[³H]17β-estradiol
-
Test compounds (royal jelly fatty acids)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail
Procedure:
-
Reaction Mixture Preparation: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of recombinant ERα or ERβ, and a fixed concentration of [³H]17β-estradiol.
-
Addition of Competitors: Add varying concentrations of the test compounds or a known competitor (e.g., diethylstilbestrol) to the reaction mixtures. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Incubate the mixtures at 4°C for a specified period (e.g., 18-24 hours) to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add cold DCC suspension to each tube to adsorb the unbound [³H]17β-estradiol.
-
Centrifugation: Centrifuge the tubes to pellet the DCC with the adsorbed unbound ligand.
-
Measurement of Radioactivity: Transfer the supernatant, containing the ER-bound [³H]17β-estradiol, to scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. The IC50 value is determined by plotting the percentage of specific binding against the log of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
Luciferase Reporter Gene Assay
This protocol is based on the methodology described by Suzuki et al. (2008) and Moutsatsou et al. (2010) to measure the transcriptional activation of estrogen receptors.
Objective: To quantify the ability of royal jelly fatty acids to activate gene transcription through an estrogen-responsive element (ERE).
Materials:
-
A suitable cell line (e.g., HeLa, CHO-K1)
-
Expression plasmids for human ERα and ERβ
-
A reporter plasmid containing one or more copies of the vitellogenin ERE upstream of a minimal promoter driving the firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Test compounds (royal jelly fatty acids).
-
Luciferase assay reagents.
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at an appropriate density.
-
Transfection: Co-transfect the cells with the ER expression plasmid, the ERE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After a recovery period, replace the medium with fresh medium containing various concentrations of the test compounds or a positive control (e.g., 17β-estradiol). A vehicle control is also included.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are typically expressed as fold induction relative to the vehicle control.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This protocol is based on the methodology used by Suzuki et al. (2008) to assess the mitogenic effect of royal jelly fatty acids.
Objective: To determine the effect of royal jelly fatty acids on the proliferation of the estrogen-responsive MCF-7 human breast cancer cell line.
Materials:
-
MCF-7 cells.
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS).
-
Hormone-depleted medium (e.g., phenol (B47542) red-free medium with charcoal-stripped FBS).
-
Test compounds (royal jelly fatty acids).
-
A positive control (e.g., 17β-estradiol).
-
An antagonist for confirmation (e.g., tamoxifen).
-
A cell viability/proliferation reagent (e.g., MTT, WST-1, or a luminescent ATP-based assay).
Procedure:
-
Hormone Deprivation: Culture MCF-7 cells in hormone-depleted medium for several days to synchronize the cells and minimize the effects of endogenous estrogens.
-
Cell Seeding: Seed the hormone-deprived cells in multi-well plates.
-
Treatment: Replace the medium with fresh hormone-depleted medium containing various concentrations of the test compounds, a positive control, or a vehicle control. For antagonist experiments, co-treat cells with the test compound and an antagonist.
-
Incubation: Incubate the cells for a specified period (e.g., 3-6 days).
-
Proliferation Assessment: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Signaling Pathways
Experimental Workflows
Conclusion
The fatty acids present in royal jelly exhibit clear estrogenic activity, primarily through interaction with and modulation of estrogen receptor β. While their binding affinity is weaker than that of 17β-estradiol, they can activate estrogen-responsive genes and promote the proliferation of estrogen-dependent cells. A notable mechanism of action is the modulation of ER recruitment to target gene promoters, which can be either agonistic or antagonistic depending on the presence of estradiol. These findings highlight the potential of royal jelly fatty acids as selective estrogen receptor modulators (SERMs) and warrant further investigation for their therapeutic applications. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the pharmacological potential of these natural compounds.
References
A Comprehensive Technical Guide to the Physical Properties of trans-2-Decenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Decenoic acid, a monounsaturated medium-chain fatty acid, is a molecule of significant interest across various scientific disciplines, including microbiology, biochemistry, and pharmacology. Its presence in natural sources and its diverse biological activities, such as interfering with bacterial quorum sensing and biofilm formation, underscore its potential in the development of novel therapeutic agents.[1][2] This technical guide provides an in-depth overview of the core physical properties of trans-2-decenoic acid, supplemented with detailed experimental protocols and a visualization of its metabolic context to support further research and development.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of trans-2-decenoic acid are summarized in the tables below. These properties are crucial for its handling, formulation, and application in experimental settings.
General Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₈O₂ | [2][3][4] |
| Molecular Weight | 170.25 g/mol | [2][3][4] |
| IUPAC Name | (2E)-dec-2-enoic acid | [3] |
| CAS Number | 334-49-6 | [4][5] |
| Physical State | Solid or Colorless to light yellow clear liquid | [2][4][6] |
| Odor | Fresh, fruity (peach), slightly oily and waxy | [1] |
Physicochemical Data
| Property | Value | Conditions | Source |
| Melting Point | 12 °C | 760.00 mm Hg | [1][6] |
| 18.83 °C | (estimate) | [4] | |
| Boiling Point | 161.00 to 162.00 °C | @ 15.00 mm Hg | [1][3][7] |
| 278-279 °C | @ 1 atm | [1] | |
| 135-121 °C | @ 2.5 mmHg | [4] | |
| 120 - 122 °C | @ 0.2 mmHg | [2] | |
| Density | 0.92 - 0.93 g/mL | @ 25 °C | [1] |
| 0.925 g/mL | [4] | ||
| 0.930 g/mL | [2] | ||
| Refractive Index | ~1.46 | @ 20.00 °C | [1] |
| 1.456 - 1.466 | @ 20.00 °C | [6][7] | |
| 1.460 | [2] | ||
| Water Solubility | 86.48 mg/L | @ 25 °C (estimated) | [3] |
| Practically insoluble | [3] | ||
| Solubility in other solvents | Soluble in oils, alcohol, and fixed oils. | [6][8] | |
| LogP | 3.715 | (estimated) | [3] |
| Flash Point | 160 °C | [4] | |
| > 100.00 °C | [7] |
Spectral Data
| Spectrum Type | Solvent | Key Peaks/Shifts (ppm) | Source |
| ¹H NMR | CDCl₃ | 0.88, 1.28, 2.20, 5.80, 7.07 | [6] |
| ¹³C NMR | CDCl₃ | 14.08, 22.72, 28.04, 29.20, 31.85, 32.39, 120.86, 152.35, 172.42 | [6][8] |
Experimental Protocols
The following sections detail generalized methodologies for determining the key physical properties of fatty acids like trans-2-decenoic acid. These protocols are based on standard laboratory practices and can be adapted for specific experimental requirements.
Determination of Melting Point (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For fatty acids, which may melt over a small range, the melting range is often reported.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of trans-2-decenoic acid is dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.
-
Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the solid down. The packed sample height should be 2-3 mm.[9]
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to approach the expected melting point.
-
When the temperature is about 10-15°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure accurate determination.[9]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9]
Determination of Boiling Point (Microscale Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Apparatus:
-
Small test tube or vial
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Rubber band or wire for attaching the tube to the thermometer
Procedure:
-
Place a small amount (0.5-1 mL) of liquid trans-2-decenoic acid into the small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube with the sample.[10]
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[10]
-
Immerse the assembly into a heating bath.
-
Heat the bath gently. As the liquid heats, air will be expelled from the capillary tube.
-
Continue heating until a steady stream of bubbles emerges from the open end of the capillary tube. This indicates that the boiling point has been exceeded.[10]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and liquid begins to enter the capillary tube.[10]
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Pipettes
-
Analytical balance
Procedure for Qualitative Solubility:
-
Add a small, measured amount of trans-2-decenoic acid (e.g., 10 mg) to a test tube.
-
Add a measured volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or a nonpolar organic solvent like hexane).
-
Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect the mixture to determine if the solute has dissolved completely, partially, or not at all. A clear solution indicates solubility, while a cloudy suspension or the presence of undissolved solid indicates insolubility or partial solubility.[11]
Procedure for Quantitative Solubility (e.g., in an aqueous buffer):
-
Prepare a series of saturated solutions by adding an excess amount of trans-2-decenoic acid to a known volume of the solvent in separate vials.
-
Equilibrate the solutions by shaking or stirring at a constant temperature for an extended period (e.g., 24-48 hours) to ensure saturation is reached.
-
Centrifuge the vials to pellet the undissolved solute.
-
Carefully withdraw a known volume of the supernatant.
-
Quantify the concentration of trans-2-decenoic acid in the supernatant using a suitable analytical method, such as gas chromatography (GC) after derivatization or high-performance liquid chromatography (HPLC).
-
The determined concentration represents the solubility of trans-2-decenoic acid in that solvent at that temperature.
Metabolic Pathway Visualization
trans-2-Decenoic acid is an intermediate in the fatty acid biosynthesis and degradation pathways.[12] The following diagram illustrates a simplified representation of its formation from decanoic acid within the β-oxidation pathway, a key metabolic process.
References
- 1. Decenoic acid - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Human Metabolome Database: Showing metabocard for trans-Dec-2-enoic acid (HMDB0010726) [hmdb.ca]
- 4. TRANS-2-DECENOIC ACID - CD Formulation [formulationbio.com]
- 5. TRANS-2-DECENOIC ACID | 334-49-6 [chemicalbook.com]
- 6. trans-2-Decenoic acid | C10H18O2 | CID 5282724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (E)-2-decenoic acid, 334-49-6 [thegoodscentscompany.com]
- 8. trans-2-Decenoic acid | C10H18O2 | CID 5282724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. trans-2-Decenoic acid | C10H18O2 | CID 5282724 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathway of (E)-2-Decenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-Decenoic acid is a medium-chain monounsaturated fatty acid that plays a role in various biological processes. As an intermediate in the β-oxidation of fatty acids, its metabolic pathway is central to cellular energy homeostasis. Furthermore, emerging research has highlighted its involvement in cell signaling, including the modulation of neurotrophic pathways. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, detailing its catabolism, relevant enzymatic data, experimental protocols for its study, and its interaction with cellular signaling cascades.
Core Metabolic Pathway: β-Oxidation
The primary metabolic fate of this compound in most organisms is its catabolism through the mitochondrial β-oxidation pathway to yield energy. Once inside the cell, this compound is activated to its coenzyme A (CoA) thioester, (E)-2-decenoyl-CoA, in an ATP-dependent reaction catalyzed by an acyl-CoA synthetase.
Due to the presence of the double bond at the C2 position in the trans configuration, (E)-2-decenoyl-CoA is a direct intermediate of the β-oxidation spiral. It therefore bypasses the initial acyl-CoA dehydrogenase step that is required for saturated fatty acids. The pathway proceeds as follows:
-
Hydration: The enzyme enoyl-CoA hydratase catalyzes the addition of a water molecule across the double bond of (E)-2-decenoyl-CoA. This reaction forms L-3-hydroxydecanoyl-CoA.
-
Oxidation: L-3-hydroxyacyl-CoA dehydrogenase then oxidizes the hydroxyl group of L-3-hydroxydecanoyl-CoA to a keto group, producing 3-ketodecanoyl-CoA. This step is coupled with the reduction of NAD+ to NADH.
-
Thiolysis: The final step of the cycle is catalyzed by β-ketothiolase , which cleaves 3-ketodecanoyl-CoA in the presence of a new CoA molecule. This reaction yields acetyl-CoA and octanoyl-CoA.
The resulting octanoyl-CoA, being two carbons shorter, then re-enters the β-oxidation spiral for further cycles of degradation until the entire fatty acid chain is converted to acetyl-CoA molecules. These acetyl-CoA units can then enter the citric acid cycle for complete oxidation to CO2 and water, generating ATP.
Metabolic Pathway Diagram
β-Oxidation of this compound.
Quantitative Data
While specific enzyme kinetic data for the metabolism of (E)-2-decenoyl-CoA is limited in the literature, data for enzymes acting on structurally similar medium-chain acyl-CoAs provide valuable insights.
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (U/mg) | Reference(s) |
| Enoyl-CoA Hydratase | Crotonyl-CoA (C4) | Rat Liver | ~20-50 | High | [1] |
| Enoyl-CoA Hydratase | C10:1-CoA | - | - | - | - |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyoctanoyl-CoA (C8) | Pig Heart | ~5-15 | High | [2] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxydecanoyl-CoA (C10) | Pig Heart | - | High | [2] |
| β-Ketothiolase | 3-Ketodecanoyl-CoA (C10) | - | - | - | - |
Experimental Protocols
Quantification of this compound in Biological Samples by GC-MS
This protocol describes the extraction and derivatization of this compound from a biological matrix (e.g., plasma, cell culture media) for quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
a) Workflow Diagram
GC-MS Analysis Workflow.
b) Detailed Methodology
-
Sample Collection and Storage: Collect biological samples (e.g., 100 µL plasma) and store at -80°C until analysis.
-
Extraction:
-
Thaw samples on ice.
-
Add an internal standard (e.g., deuterated decenoic acid or heptadecanoic acid).
-
Perform a liquid-liquid extraction using a suitable solvent system (e.g., Folch method with chloroform/methanol or a simpler extraction with hexane/isopropanol).
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried extract, add 1 mL of 14% boron trifluoride (BF₃) in methanol.
-
Seal the tube and heat at 60°C for 30 minutes.
-
Cool the tube, add 1 mL of hexane and 1 mL of water, and vortex.
-
Centrifuge and carefully collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at 1 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Start at 60°C, ramp to 240°C at 10°C/min, hold for 5 min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-350
-
Monitor for characteristic ions of the methyl ester of decenoic acid.
-
-
In Vitro β-Oxidation Assay
This protocol measures the rate of β-oxidation of this compound in isolated mitochondria or permeabilized cells by monitoring the reduction of NAD+ to NADH.
a) Workflow Diagram
In Vitro β-Oxidation Assay Workflow.
b) Detailed Methodology
-
Preparation of Mitochondria/Permeabilized Cells: Isolate mitochondria from tissue (e.g., liver, heart) by differential centrifugation or permeabilize cultured cells using a detergent like digitonin.
-
Reaction Mixture: Prepare a reaction buffer containing:
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
MgCl₂
-
ATP
-
Coenzyme A (CoA)
-
NAD⁺
-
L-carnitine (if using intact mitochondria to facilitate transport)
-
-
Assay Procedure:
-
Add the mitochondrial suspension or permeabilized cells to a cuvette containing the reaction mixture.
-
Place the cuvette in a spectrophotometer and monitor the baseline absorbance at 340 nm.
-
Initiate the reaction by adding a stock solution of this compound (solubilized with BSA).
-
Continuously record the increase in absorbance at 340 nm over time, which corresponds to the production of NADH by L-3-hydroxyacyl-CoA dehydrogenase.
-
-
Data Analysis: Calculate the rate of NADH production from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Normalize the rate to the amount of mitochondrial protein.
Interaction with Signaling Pathways
This compound and its derivatives have been shown to possess neurotrophic-like activities, primarily through the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway . This pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.
The proposed mechanism involves the binding of the fatty acid to a G-protein coupled receptor (GPCR), such as GPR40 (also known as FFAR1) , which is known to be activated by medium and long-chain fatty acids. This initiates a downstream signaling cascade:
-
Receptor Activation: this compound binds to and activates GPR40 on the cell surface.
-
G-Protein Coupling: Activated GPR40 couples to a Gq/11 protein, leading to the activation of Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺).
-
PKC Activation: Increased intracellular Ca²⁺ and DAG activate Protein Kinase C (PKC).
-
MAPK Cascade Activation: PKC can then, through a series of intermediates including Ras and Raf, lead to the phosphorylation and activation of MEK1/2.
-
ERK1/2 Phosphorylation: Activated MEK1/2 phosphorylates and activates ERK1/2.
-
Nuclear Translocation and Gene Expression: Activated ERK1/2 translocates to the nucleus and phosphorylates transcription factors such as CREB (cAMP response element-binding protein) and Elk-1 . This leads to the transcription of genes involved in neuronal survival and plasticity, including Brain-Derived Neurotrophic Factor (BDNF).
Signaling Pathway Diagram
ERK1/2 Signaling Pathway Activation.
Conclusion
This compound is a metabolically significant medium-chain fatty acid. Its catabolism is intrinsically linked to the central energy-producing pathway of β-oxidation, where its trans-Δ² structure allows for direct entry into the enzymatic spiral. Beyond its role in energy metabolism, this compound and its derivatives are emerging as important signaling molecules, capable of modulating key pathways such as the ERK1/2 cascade, which has significant implications for neuronal health and function. Further research is warranted to elucidate the specific enzyme kinetics of its metabolism and to fully characterize its interactions with cellular receptors and downstream signaling components. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate the multifaceted roles of this intriguing fatty acid.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of the Hive: An In-depth Technical Guide to the Biosynthesis of Mandibular Acids in Honey Bees
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of mandibular acids in honey bees (Apis mellifera), crucial semiochemicals that govern the complex social structure and reproductive hierarchy within a honey bee colony. A thorough understanding of these biosynthetic pathways offers significant potential for the development of novel pest management strategies and innovative therapeutic agents.
Introduction: The Socio-Chemical Language of the Hive
The mandibular glands of honey bees are sophisticated biochemical factories, producing a caste-specific blend of fatty acids that mediate critical social behaviors. In queen bees, these glands synthesize the primary components of the queen mandibular pheromone (QMP), most notably (E)-9-oxo-2-decenoic acid (9-ODA) and (R)- and (S)-(E)-9-hydroxy-2-decenoic acid (9-HDA).[1][2][3] QMP is essential for maintaining colony cohesion, suppressing worker ovary development, and attracting drones for mating.[1][3] In contrast, worker bees primarily produce 10-hydroxy-2-decenoic acid (10-HDA), a key component of royal jelly with preservative properties.[2][4] This guide will dissect the intricate biochemical pathways, enzymatic machinery, and regulatory mechanisms that underpin the production of these vital compounds.
The Biosynthetic Pathway: A Fork in the Metabolic Road
The biosynthesis of mandibular acids in honey bees is a fascinating example of caste-specific metabolic divergence, originating from a common fatty acid precursor, stearic acid (C18:0).[1][2] The pathway can be conceptualized as a three-step, bifurcated process involving hydroxylation, chain shortening, and oxidation.[1][2]
Step 1: Caste-Specific Hydroxylation
The initial and most critical divergence in the pathway is the position of hydroxylation on the stearic acid backbone, a step catalyzed by cytochrome P450 monooxygenases.[1][5]
-
In Queens (ω-1 Hydroxylation): Stearic acid is hydroxylated at the penultimate (ω-1 or C-17) position to produce 17-hydroxyoctadecanoic acid.[1][2] This reaction is a hallmark of queen bee metabolism.
-
In Workers (ω Hydroxylation): Stearic acid undergoes hydroxylation at the terminal (ω or C-18) position, yielding 18-hydroxyoctadecanoic acid.[2]
Recent transcriptomic analyses have identified specific cytochrome P450 genes, CYP6AS11 and CYP6AS8, as being highly expressed in the mandibular glands of queens and workers, respectively, suggesting their roles in this critical bifurcated hydroxylation process.[5]
Step 2: Chain Shortening via β-Oxidation
The resulting 18-carbon hydroxy fatty acids are then transported to peroxisomes where they undergo a series of incomplete β-oxidation cycles.[6] This process systematically shortens the carbon chain by two-carbon units in each cycle.
-
Queen Pathway: Four cycles of β-oxidation of 17-hydroxyoctadecanoic acid result in the formation of 9-hydroxydecanoic acid (9-HDAA) and subsequently 9-hydroxy-2-decenoic acid (9-HDA).[1][6]
-
Worker Pathway: The β-oxidation of 18-hydroxyoctadecanoic acid is also incomplete, leading to the production of 10-hydroxydecanoic acid (10-HDAA) and its unsaturated derivative, 10-hydroxy-2-decenoic acid (10-HDA).[2][6]
Step 3: Final Oxidation
The terminal step in the biosynthesis of the major queen pheromone component, 9-ODA, is the oxidation of the hydroxyl group of 9-HDA to a ketone. This reaction is catalyzed by an alcohol dehydrogenase.[1][3][6] In contrast, workers are typically unable to perform this oxidation step, which is a key reason for the difference in the final mandibular acid profiles between the two castes.[2]
Quantitative Analysis of Mandibular Acid Composition
The caste-specific nature of the biosynthetic pathway results in distinct quantitative differences in the composition of mandibular gland secretions between queens and workers. The following tables summarize the relative abundance of key mandibular acids.
Table 1: Composition of Key Mandibular Gland Components in High-Quality vs. Low-Quality Honey Bee Queens.
| Compound | High-Quality Queens (Relative Amount ± SE) | Low-Quality Queens (Relative Amount ± SE) |
| Methyl p-hydroxybenzoate (HOB) | 0.015 ± 0.003 | 0.035 ± 0.007 |
| 4-hydroxy-3-methoxyphenylethanol (HVA) | 0.004 ± 0.001 | 0.010 ± 0.002 |
| 9-hydroxy-2-decenoic acid (9-HDA) | 0.198 ± 0.027 | 0.177 ± 0.019 |
| 9-oxo-2-decenoic acid (9-ODA) | 0.692 ± 0.036 | 0.643 ± 0.030 |
| 10-hydroxy-2-decenoic acid (10-HDA) | 0.003 ± 0.001 | 0.004 ± 0.001 |
| 10-hydroxydecanoic acid (10-HDAA) | 0.006 ± 0.001 | 0.013 ± 0.002 |
Data adapted from a study comparing queens raised from first instar (high-quality) versus third instar (low-quality) larvae.[7]
Table 2: Relative Proportions of QMP Components Recovered from Nest Worker Bodies in Different Seasons.
| QMP Component | July | September | November | January |
| 9-hydroxy-2-decenoic acid (9-HDA) | 1.00a | 1.05a | 0.84ab | 0.65b |
| 9-oxo-2-decenoic acid (9-ODA) | 1.00a | 1.12a | 0.88ab | 0.68b |
| Methyl-p-hydroxybenzoate (HOB) | 1.00a | 0.74ab | 0.62b | 0.45c |
| 4-hydroxy-3-methoxyphenylethanol (HVA) | 1.00b | 1.15b | 1.25b | 2.11a |
Values are relative to July residues. Means that do not share a superscript letter differ significantly.[5]
Experimental Protocols
The elucidation of the mandibular acid biosynthetic pathway has been made possible through a combination of sophisticated analytical and molecular techniques. Below are detailed methodologies for key experiments.
Analysis of Mandibular Gland Secretions by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the extraction, derivatization, and analysis of fatty acids from honey bee mandibular glands.
1. Sample Collection and Extraction:
- Dissect mandibular glands from individual bees (queens or workers) and immediately place them in a vial containing 200 µl of methanol.
- Add an internal standard (e.g., 100 µl of decanoic acid at 250 ng/µl) to each sample for quantification.
- Crush the glands with a glass rod for 2 minutes on ice.
- Centrifuge the samples at 2500 x g for 20 minutes at 4°C.
- Collect the supernatant for derivatization.
2. Derivatization:
- Concentrate a 20 µl aliquot of the supernatant under a stream of nitrogen.
- Add 5 µl of bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried extract.
- Agitate the mixture and allow it to react at room temperature for 40 minutes.
- Dilute the derivatized sample in 100 µl of isohexane.
3. GC-MS Analysis:
- Inject 1 µl of the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., Equity-5; 15 m x 0.10 mm, 0.10 µm film thickness).
- Use hydrogen as the carrier gas with a column flow of 0.52 ml/min.
- Employ a suitable temperature program, for example: initial temperature of 100°C, ramp to 200°C at 40°C/min, then ramp to 250°C at 10°C/min, and hold at 250°C for 2 minutes.
- The mass spectrometer is operated in electron impact mode at 70 eV, scanning from m/z 70 to 400.
- Identify and quantify compounds by comparing retention times and mass spectra to those of synthetic standards.
Enzyme Assays for Biosynthetic Pathway Components
This generalized protocol can be adapted to measure the activity of specific enzymes in the pathway, such as cytochrome P450 monooxygenases and alcohol dehydrogenases.
1. Enzyme Preparation:
- Dissect mandibular glands and homogenize them in an appropriate buffer.
- For more detailed kinetic studies, purify the enzyme of interest through heterologous expression in a suitable system (e.g., E. coli, yeast) followed by affinity chromatography.
2. Reaction Mixture:
- Prepare a reaction mixture containing:
- Buffer at the optimal pH for the enzyme.
- The enzyme preparation (homogenate or purified protein).
- The substrate (e.g., stearic acid for cytochrome P450, 9-HDA for alcohol dehydrogenase).
- Necessary cofactors (e.g., NADPH and cytochrome P450 reductase for cytochrome P450; NAD+/NADP+ for alcohol dehydrogenase).
3. Incubation and Termination:
- Incubate the reaction mixture at an optimal temperature for a defined period.
- Stop the reaction by adding an organic solvent or by heat inactivation.
4. Product Analysis:
- Extract the products from the reaction mixture.
- Analyze the products using GC-MS or High-Performance Liquid Chromatography (HPLC) to identify and quantify the reaction products.
- Determine enzyme kinetic parameters (Km and Vmax) by measuring the initial reaction velocity at varying substrate concentrations.
Transcriptomic Analysis (RNA-Seq) of Mandibular Glands
This powerful technique allows for the identification of genes that are differentially expressed between queen and worker mandibular glands, providing candidates for involvement in the biosynthetic pathway.
1. RNA Extraction:
- Dissect mandibular glands from queens and workers and immediately freeze them in liquid nitrogen.
- Extract total RNA using a commercial kit or a standard protocol (e.g., TRIzol reagent).
- Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
2. Library Preparation and Sequencing:
- Prepare cDNA libraries from the extracted RNA.
- Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
3. Bioinformatic Analysis:
- Perform quality control on the raw sequencing reads.
- Align the reads to the honey bee reference genome.
- Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).
- Identify differentially expressed genes between queen and worker mandibular glands using statistical analysis.
- Perform functional annotation and pathway analysis on the differentially expressed genes to identify candidates involved in fatty acid metabolism.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the key biosynthetic pathway, a generalized experimental workflow, and the regulatory logic.
Caption: Biosynthesis of mandibular acids in queen and worker honey bees.
Caption: A generalized workflow for investigating mandibular acid biosynthesis.
Caption: Regulatory logic of caste-specific mandibular acid biosynthesis.
Conclusion and Future Directions
The biosynthesis of mandibular acids in honey bees is a finely tuned process that is fundamental to the social organization and reproductive success of the colony. While significant progress has been made in elucidating the core biosynthetic pathway, several areas warrant further investigation. The precise kinetic properties of the enzymes involved, particularly the caste-specific cytochrome P450 monooxygenases and the alcohol dehydrogenase responsible for 9-ODA synthesis, require more detailed characterization. Furthermore, a deeper understanding of the upstream regulatory networks that control the differential expression of these key enzymes will provide a more complete picture of this remarkable metabolic system. Continued research in this area holds the promise of not only advancing our fundamental knowledge of social insect biology but also paving the way for the development of novel, targeted approaches for bee health and management.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Dissecting the Molecular Mechanism of 10-HDA Biosynthesis: Role of Acyl-CoA Delta(11) Desaturase and Transcriptional Regulators in Honeybee Mandibular Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. The effects of queen mandibular pheromone on nurse-aged honey bee (Apis mellifera) hypopharyngeal gland size and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Honey Bee (Apis mellifera) Queen Reproductive Potential Affects Queen Mandibular Gland Pheromone Composition and Worker Retinue Response - PMC [pmc.ncbi.nlm.nih.gov]
function of (E)-2-Decenoic acid in Apis mellifera social structure
An In-depth Technical Guide on the Function of Key Decenoic Acids in Apis mellifera Social Structure
Abstract
Chemical communication is fundamental to the complex social structure of the European honeybee, Apis mellifera. Medium-chain fatty acids, particularly those with a ten-carbon backbone, are central to this biochemical dialogue. This technical guide delineates the distinct and critical functions of two such molecules: (E)-9-oxo-2-decenoic acid (9-ODA), the principal component of the Queen Mandibular Pheromone (QMP), and 10-hydroxy-2-decenoic acid (10-HDA), the most abundant fatty acid in royal jelly. 9-ODA acts as a powerful signaling molecule that maintains queen dominance, suppresses worker reproduction, and attracts drones for mating.[1][2][3][4] 10-HDA is primarily a nutritional and antimicrobial compound within royal jelly, with evidence suggesting a role in the epigenetic regulation of caste differentiation.[5][6][7] In contrast, (E)-2-Decenoic acid, the topic of the initial query, is documented as a minor fatty acid component in royal jelly with no established role in social signaling.[8] Its function is likely subsumed within the broad antimicrobial properties of royal jelly lipids.[9][10] This paper provides a comprehensive overview of the biosynthesis, dissemination, and socio-physiological effects of these key fatty acids, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for researchers in chemical ecology and drug development.
Introduction: Fatty Acids as Pillars of Social Homeostasis
The honeybee colony operates as a superorganism, its cohesion and coordination governed by a sophisticated language of chemical signals, or pheromones.[11] Among the most critical of these signals are specific C10 fatty acids produced in the mandibular glands of queens and worker bees.[12][13] These secretions are not monolithic; subtle variations in their chemical structure lead to profoundly different functions that underpin the entire social order, from reproductive hierarchies to caste development.
This guide focuses on the functional roles of three related decenoic acid isomers. It will primarily detail the well-researched functions of:
-
(E)-9-oxo-2-decenoic acid (9-ODA): The cornerstone of the queen's signal, regulating colony behavior and reproductive rights.[1][2]
-
10-hydroxy-2-decenoic acid (10-HDA): A vital component of royal jelly, essential for larval nutrition and implicated in queen development.[5][14]
Furthermore, this document will clarify the role of This compound , a compound often confused with the aforementioned molecules. While present in the hive, current evidence points to a minor, non-pheromonal function, which will be placed in its proper context.
(E)-9-Oxo-2-Decenoic Acid (9-ODA): The Queen's Royal Decree
9-ODA is the most abundant and biologically active component of the Queen Mandibular Pheromone (QMP), a complex chemical blend that signals the queen's presence, reproductive fitness, and dominance over the colony.[2][3][11][15]
Biosynthesis and Dissemination
9-ODA is synthesized in the queen's mandibular glands.[3] It is disseminated throughout the colony primarily through physical contact. Attendant worker bees, known as the queen's retinue, groom and lick the queen, ingesting the QMP. They then share it with other bees through trophallaxis (mouth-to-mouth food exchange), ensuring the signal permeates the entire population.[2][16]
Core Functions in Social Structure
-
Inhibition of Worker Ovary Development: 9-ODA acts as a powerful primer pheromone that physiologically suppresses the development of ovaries in worker bees, ensuring the queen remains the primary reproductive individual.[1][17] This reproductive division of labor is essential for colony stability.
-
Drone Attraction (Sex Pheromone): During mating flights, virgin queens release 9-ODA to attract drones from long distances.[4][16][18][19] It is the primary sex attractant, with other QMP components acting synergistically at close range to facilitate mating.[16][18]
-
Colony Cohesion and Swarm Stabilization: The presence of 9-ODA and the full QMP blend prevents workers from initiating the rearing of new queens (supersedure).[2] During swarming, it is crucial for keeping the cluster of bees aggregated around the queen.[3]
-
Retinue Behavior: 9-ODA is a key releaser pheromone that attracts workers to the queen, prompting them to groom and feed her.[19]
Quantitative Data: 9-ODA Levels
The quantity of 9-ODA produced by a queen varies with her age and mating status, reflecting her reproductive vitality.
| Queen Status/Age | Average 9-ODA Amount (µg) per Queen | Coefficient of Variation (%) | Data Source(s) |
| One-year-old (mated) | 144.73 ± 37.38 | 42.55 | [15] |
| Two-year-old (mated) | 153.1 ± 36.28 | 71.08 | [15] |
| Three-year-old (mated) | 173.0 ± 54.76 | 77.54 | [15] |
Note: While average amounts show a slight increase with age, the variability also increases significantly, suggesting that low 9-ODA production in older queens could be a trigger for supersedure.[15]
10-Hydroxy-2-Decenoic Acid (10-HDA): The Elixir of Royalty
10-HDA is the principal lipid component of royal jelly (RJ), the proteinaceous substance secreted by the hypopharyngeal and mandibular glands of young worker bees.[8][14] Unlike 9-ODA, 10-HDA is not primarily a social signaling molecule but rather a compound with profound nutritional and developmental effects.
Core Functions in Social Structure
-
Caste Differentiation: Royal jelly is fed to all larvae for the first three days of development. However, larvae destined to become queens are fed RJ exclusively throughout their development.[5] The high concentration of 10-HDA and other unique components of RJ is believed to trigger the epigenetic changes—specifically through histone deacetylase (HDAC) inhibition—that lead to the development of a queen's distinct morphology and physiology.[6][7]
-
Antimicrobial Protection: Royal jelly provides a sterile food source for developing larvae. 10-HDA is a major contributor to this antimicrobial activity, protecting vulnerable brood from bacterial and fungal pathogens.[10][20] This function is critical for colony health and, by extension, social stability.
-
Worker Nutrition: While workers are not fed pure royal jelly after their initial larval stage, 10-HDA is also a primary fatty acid produced in worker mandibular glands and is a key nutritional compound for all larvae in their early stages.[11][13]
Quantitative Data: 10-HDA in Royal Jelly
The concentration of 10-HDA is a key indicator of royal jelly quality and authenticity.[8]
| Sample Type | 10-HDA Concentration ( g/100g of fresh RJ) | Data Source(s) |
| Royal Jelly (Oak) | 1.9 | [14] |
| Royal Jelly (Rapeseed) | 2.1 | [14] |
Note: Studies show that the nutritional source (pollen type) provided to colonies does not significantly alter the final concentration of 10-HDA in the secreted royal jelly, suggesting bees have mechanisms to maintain its quality.[14]
This compound: A Minor Player
Research into the composition of royal jelly has identified this compound as one of the many fatty acids present, but in small quantities.[8] Unlike 9-ODA and 10-HDA, there is no scientific literature attributing a specific signaling or primary social function to this molecule. Its role is likely passive, contributing to the overall lipid profile and general antimicrobial properties of royal jelly.[9][10][21]
Comparative Summary of Key Decenoic Acids
| Feature | (E)-9-Oxo-2-Decenoic Acid (9-ODA) | 10-Hydroxy-2-Decenoic Acid (10-HDA) | This compound |
| Common Name | Queen Substance | Royal Jelly Acid | - |
| Primary Source | Queen Mandibular Glands | Worker Hypopharyngeal & Mandibular Glands (in Royal Jelly) | Royal Jelly (minor component) |
| Primary Function | Social Signaling (Pheromone) | Nutrition, Caste Development, Antimicrobial | Antimicrobial (presumed) |
| Key Social Role(s) | Suppresses worker ovaries, attracts drones, colony cohesion | Epigenetic regulation of queen development, larval health | No documented role in social signaling |
| Receptor(s) | Olfactory Receptor AmOR11 (in drone antennae) | Likely involves gustatory receptors and internal cellular targets | Unknown |
| Mode of Action | Neuro-physiological (primer & releaser effects) | Nutritional, Epigenetic (HDAC inhibition) | Biochemical (e.g., cell membrane disruption) |
Experimental Protocols
Analysis of Decenoic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for the extraction, derivatization, and analysis of fatty acids like 9-ODA and 10-HDA from either queen mandibular glands or royal jelly samples.
1. Sample Preparation & Extraction:
- Mandibular Glands: Dissect mandibular glands from a queen bee in a chilled saline solution. Place glands in a 2 mL vial with 500 µL of a suitable solvent (e.g., Dichloromethane or Hexane) and an internal standard (e.g., methyl heptadecanoate). Crush the glands with a glass rod to ensure full extraction.
- Royal Jelly: Homogenize a known weight (e.g., 100 mg) of royal jelly in a solvent mixture such as chloroform:methanol (2:1 v/v). Vortex thoroughly.
- Centrifuge the sample at 3,000 x g for 10 minutes to pellet solids.
- Carefully transfer the supernatant (containing the lipid fraction) to a new vial.
- Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
2. Derivatization:
- To make the carboxylic acids volatile for GC analysis, they must be derivatized.
- Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.
- Seal the vial and heat at 70°C for 30 minutes to convert the fatty acids to their trimethylsilyl (B98337) (TMS) esters.
3. GC-MS Analysis:
- Gas Chromatograph: Inject 1 µL of the derivatized sample into a GC equipped with a non-polar capillary column (e.g., DB-5ms).
- Oven Program: Start at an initial temperature of 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 10 minutes. Use helium as the carrier gas.
- Mass Spectrometer: Couple the GC to a mass spectrometer operating in electron ionization (EI) mode. Scan a mass range of m/z 50-550.
- Identification: Identify the peaks for the TMS-esters of 9-ODA and 10-HDA by comparing their retention times and mass spectra to those of authentic chemical standards.
- Quantification: Calculate the concentration of each compound based on the peak area relative to the known concentration of the internal standard.
Mandatory Visualizations
Signaling Pathway of 9-ODA (QMP)
Caption: Production and dissemination of the 9-ODA signal.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for fatty acid analysis via GC-MS.
Conclusion
The social architecture of an Apis mellifera colony is profoundly influenced by a select group of C10 fatty acids. (E)-9-oxo-2-decenoic acid (9-ODA) is unequivocally a master regulator, acting as the queen's pheromonal command to direct reproductive hierarchies, mating behavior, and colony-wide stability. In parallel, 10-hydroxy-2-decenoic acid (10-HDA) serves a vital, non-signaling role as a key nutritional and developmental driver, essential for raising healthy brood and shaping the queen caste through epigenetic mechanisms. The available evidence indicates that this compound, while present in the hive environment, does not participate directly in this complex social signaling network; its function is likely limited to contributing to the general antimicrobial shield that protects the colony's developing members. A clear understanding of the distinct functions of these structurally similar molecules is crucial for research into honeybee health, social evolution, and the development of novel apicultural technologies.
References
- 1. 9-Oxodecenoic acid - Wikipedia [en.wikipedia.org]
- 2. beesciencenews.com [beesciencenews.com]
- 3. Chemical Communication in the Honey Bee Society - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biochemjournal.com [biochemjournal.com]
- 5. The Pheromone Landscape of Apis mellifera: Caste-Determined Chemical Signals and Their Influence on Social Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bee.jxau.edu.cn [bee.jxau.edu.cn]
- 8. Targeted and Suspect Fatty Acid Profiling of Royal Jelly by Liquid Chromatography—High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contribution of lipids in honeybee (Apis mellifera) royal jelly to health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. theholyhabibee.com [theholyhabibee.com]
- 12. scilit.com [scilit.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. miesiecznik-pszczelarstwo.pl [miesiecznik-pszczelarstwo.pl]
- 16. Queen mandibular pheromone - Wikipedia [en.wikipedia.org]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. researchgate.net [researchgate.net]
- 19. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Unseen Arsenal: An In-depth Technical Guide to the Antimicrobial Properties of Medium-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medium-chain fatty acids (MCFAs), saturated fatty acids with aliphatic tails of 6–12 carbons, are emerging as potent antimicrobial agents with broad-spectrum activity against a range of pathogens, including bacteria, fungi, and enveloped viruses.[1][2] Naturally occurring in sources like coconut oil and palm kernel oil, these molecules offer a promising avenue for the development of novel therapeutics, particularly in an era of rising antimicrobial resistance.[2] This technical guide provides a comprehensive overview of the antimicrobial properties of key MCFAs, detailing their mechanisms of action, summarizing quantitative efficacy data, and providing protocols for essential experimental evaluation.
Core Antimicrobial Mechanisms of Action
The primary antimicrobial activity of MCFAs stems from their ability to disrupt the integrity of microbial cell membranes.[3][4] Their amphipathic nature allows them to intercalate into the phospholipid bilayer, leading to increased membrane fluidity and permeability. This disruption results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.[4]
Beyond direct membrane damage, MCFAs exert their antimicrobial effects through several other mechanisms:
-
Inhibition of Cellular Processes: MCFAs can interfere with key cellular processes, including the electron transport chain, thereby disrupting cellular respiration.
-
Enzyme Inactivation: They have been shown to inhibit the activity of various microbial enzymes, further compromising cellular function.
-
Disruption of Signaling Pathways: MCFAs can modulate bacterial signaling systems. For instance, in Staphylococcus aureus, lauric acid has been shown to inhibit the SaeRS two-component system, a critical regulator of virulence factor expression.[5] This interference with bacterial communication and virulence represents a sophisticated antimicrobial strategy.
-
Modulation of Host Immune Responses: MCFAs can also interact with host cells, such as immune cells, through Free Fatty Acid Receptors (FFARs). This interaction can trigger downstream signaling cascades that modulate the host's immune response to infection.[6]
Quantitative Antimicrobial Efficacy
The antimicrobial potency of MCFAs is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for lauric acid, capric acid, and caprylic acid against common pathogens.
Table 1: Minimum Inhibitory Concentrations (MIC) of Lauric Acid
| Microorganism | Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | ATCC 25923 | 1600 | [6] |
| Staphylococcus aureus | (Clinical Isolate) | 156 | [1][7] |
| Staphylococcus aureus | (MRSA) | ≤4000 (as LAM) | [8][9] |
| Escherichia coli | 3130 | [10] | |
| Candida albicans | 463.7 | [11] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Capric Acid
| Microorganism | Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | >250 | [12] | |
| Escherichia coli | 5000 | [13][14] | |
| Candida albicans | 430 (growth inhibition) | [15] |
Table 3: Minimum Inhibitory Concentrations (MIC) of Caprylic Acid
| Microorganism | Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | >250 | [12] | |
| Escherichia coli | 1000-3000 | [13][14] | |
| Escherichia coli | 300-850 (IC50) | [5][16] | |
| Candida albicans | 40 | [17] |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate evaluation of the antimicrobial properties of MCFAs. The following sections provide methodologies for three key assays.
Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium. The protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07.[18][19][20][21]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
MCFA stock solution
-
Sterile diluent (e.g., broth or DMSO)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the MCFA stock solution in the appropriate broth directly in the wells of the 96-well plate.
-
Prepare the microbial inoculum by suspending several colonies in sterile broth and adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to each well containing the MCFA dilutions. Include a growth control well (inoculum without MCFA) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or as appropriate for fungi.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of the MCFA that completely inhibits visible growth.
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.
Materials:
-
Culture tubes or flasks
-
Appropriate broth medium
-
Standardized microbial inoculum
-
MCFA solution at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile saline or PBS for dilutions
-
Agar (B569324) plates for colony counting
Procedure:
-
Prepare a standardized inoculum of the test organism in the logarithmic phase of growth.
-
In separate flasks, add the MCFA at the desired concentrations to the broth. Include a growth control flask without the MCFA.
-
Inoculate each flask with the prepared inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate and plot the log₁₀ CFU/mL versus time to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9]
Biofilm Disruption Assay (Crystal Violet Method)
This assay is used to quantify the ability of an antimicrobial agent to disrupt pre-formed biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Standardized microbial inoculum
-
MCFA solution
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid
Procedure:
-
Grow a microbial culture overnight and dilute it in fresh TSB.
-
Add the diluted culture to the wells of a 96-well plate and incubate for 24-48 hours to allow for biofilm formation.
-
After incubation, gently remove the planktonic cells by washing the wells with PBS.
-
Add the MCFA solution at various concentrations to the wells containing the pre-formed biofilms. Include a control well with broth only.
-
Incubate the plate for a specified period (e.g., 24 hours).
-
Remove the treatment solution and wash the wells with PBS to remove any remaining planktonic cells.
-
Stain the adherent biofilms by adding 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells with water to remove excess stain.
-
Solubilize the bound crystal violet by adding 30% acetic acid to each well.
-
Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm remaining.
Signaling Pathways and Logical Relationships
The antimicrobial action of MCFAs extends to the modulation of critical microbial signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Conclusion
Medium-chain fatty acids represent a compelling class of natural antimicrobial compounds with multifaceted mechanisms of action. Their ability to disrupt microbial membranes, interfere with essential cellular processes, and modulate both bacterial virulence and host immune responses underscores their potential as therapeutic agents. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further explore and harness the antimicrobial capabilities of MCFAs in the ongoing battle against infectious diseases. Further research into the specific molecular interactions and the development of effective delivery systems will be crucial in translating the in vitro efficacy of these fatty acids into tangible clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. aclr.com.es [aclr.com.es]
- 3. thecandidadiet.com [thecandidadiet.com]
- 4. balanceone.com [balanceone.com]
- 5. Susceptibility of Escherichia coli to C2-C18 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 7. Antibacterial Activity and Mechanism of Lauric Acid Against Staphylococcus aureus and Its Application in Infectious Cooked Chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Evaluations of the Activities of Lauric Acid Monoester Formulations against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo evaluations of the activities of lauric acid monoester formulations against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Systematic Analysis of Selective Bactericidal Activity of Fatty Acids against Staphylococcus aureus with Minimum Inhibitory Concentration and Minimum Bactericidal Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agriculturejournals.cz [agriculturejournals.cz]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Capric Acid Secreted by S. boulardii Inhibits C. albicans Filamentous Growth, Adhesion and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. standards.globalspec.com [standards.globalspec.com]
- 19. dokumen.pub [dokumen.pub]
- 20. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 21. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of (E)-2-Decenoic Acid from Oleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-Decenoic acid is a medium-chain fatty acid with potential applications in various fields, including pharmaceuticals and biotechnology. This document provides a detailed protocol for a two-step synthesis of this compound, starting from the readily available and renewable feedstock, oleic acid. The synthetic strategy involves an initial oxidative cleavage of the oleic acid backbone to produce a C9 aldehyde, followed by a one-carbon chain extension and introduction of α,β-unsaturation to yield the target C10 unsaturated carboxylic acid.
Overall Synthesis Scheme
The synthesis of this compound from oleic acid is accomplished in three main stages:
-
Stage 1: Reductive Ozonolysis of Oleic Acid. The double bond in oleic acid is cleaved using ozone, and a reductive workup yields the C9 aldehyde, nonanal (B32974).
-
Stage 2: Horner-Wadsworth-Emmons Reaction. Nonanal is reacted with a stabilized phosphonate (B1237965) ylide (generated from triethyl phosphonoacetate) to form ethyl (E)-2-decenoate. This reaction is highly stereoselective for the desired (E)-isomer.
-
Stage 3: Hydrolysis. The resulting ethyl ester is hydrolyzed under basic conditions to afford the final product, this compound.
Data Presentation
Table 1: Summary of Reaction Yields and Product Purity
| Step | Reaction | Product | Typical Yield (%) | Purity (%) |
| 1 | Reductive Ozonolysis | Nonanal | 75-85 | >95 (by GC) |
| 2 | Horner-Wadsworth-Emmons | Ethyl (E)-2-decenoate | 80-90 | >98 (by GC) |
| 3 | Hydrolysis | This compound | >95 | >99 (by HPLC) |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.08 (dt, J = 15.6, 7.0 Hz, 1H), 5.81 (dt, J = 15.6, 1.6 Hz, 1H), 2.23 (q, J = 7.4 Hz, 2H), 1.47 (p, J = 7.4 Hz, 2H), 1.33-1.25 (m, 8H), 0.88 (t, J = 6.8 Hz, 3H), 11.5 (br s, 1H).[1] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.5, 152.4, 120.9, 32.4, 31.8, 29.2, 28.0, 22.7, 14.1.[1] |
| IR (KBr, cm⁻¹) | ~2925 (O-H stretch, broad), 1695 (C=O stretch), 1645 (C=C stretch), 980 (trans C-H bend). |
| Mass Spec. (EI) m/z | 170.13 [M]⁺, 125, 97, 81, 69, 55, 41. |
Experimental Protocols
Stage 1: Reductive Ozonolysis of Oleic Acid to Nonanal
This procedure describes the oxidative cleavage of oleic acid to produce nonanal. Ozonolysis is a powerful technique for cleaving carbon-carbon double bonds.[2] A reductive workup is employed to obtain the aldehyde product.
Materials:
-
Oleic acid (technical grade, ~90%)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Methanol (B129727) (MeOH), anhydrous
-
Ozone (generated from an ozone generator)
-
Dimethyl sulfide (B99878) (DMS)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Round-bottom flask
-
Gas dispersion tube
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve oleic acid (e.g., 28.2 g, 0.1 mol) in a 1:1 mixture of anhydrous dichloromethane and anhydrous methanol (200 mL) in a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction is monitored by the persistence of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with nitrogen gas for 10-15 minutes to remove excess ozone.
-
Slowly add dimethyl sulfide (e.g., 12.4 g, 0.2 mol) to the reaction mixture at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for at least 4 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude nonanal can be purified by fractional distillation under reduced pressure.
Stage 2: Horner-Wadsworth-Emmons Reaction for Ethyl (E)-2-decenoate
This protocol details the chain extension of nonanal using a Horner-Wadsworth-Emmons reaction to stereoselectively form the (E)-α,β-unsaturated ester.[3][4][5]
Materials:
-
Nonanal
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Ammonium (B1175870) chloride (NH₄Cl), saturated aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Addition funnel
-
Ice bath
Procedure:
-
In a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (e.g., 4.4 g of 60% dispersion, 0.11 mol).
-
Wash the sodium hydride with anhydrous hexane (B92381) (3 x 20 mL) to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous tetrahydrofuran (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (e.g., 24.6 g, 0.11 mol) dropwise via an addition funnel over 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of nonanal (e.g., 14.2 g, 0.1 mol) in anhydrous THF (20 mL) dropwise over 30 minutes.
-
After the addition, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
Purify the crude ethyl (E)-2-decenoate by column chromatography on silica (B1680970) gel or by vacuum distillation.
Stage 3: Hydrolysis of Ethyl (E)-2-decenoate to this compound
This final step involves the saponification of the ester to the desired carboxylic acid.
Materials:
-
Ethyl (E)-2-decenoate
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve ethyl (E)-2-decenoate (e.g., 21.2 g, 0.1 mol) in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Add a solution of potassium hydroxide (e.g., 8.4 g, 0.15 mol) in water (20 mL).
-
Heat the mixture to reflux and stir for 2 hours.
-
After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
Dissolve the residue in water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 2 M hydrochloric acid. A white precipitate should form.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator to yield this compound as a white solid. The product can be further purified by recrystallization if necessary.
Mandatory Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of this compound.
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
References
- 1. trans-2-Decenoic acid | C10H18O2 | CID 5282724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Decenoic acid, methyl ester, (E)- [webbook.nist.gov]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
Application Notes and Protocols for the Biocatalytic Conversion of Decanoic Acid to Trans-2-Decenoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trans-2-decenoic acid is a valuable α,β-unsaturated medium-chain fatty acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds, including the notable 10-hydroxy-2-decenoic acid.[1][2][3] Traditional chemical synthesis routes for such compounds can be complex and environmentally challenging. Biocatalysis, particularly using engineered microorganisms, offers a promising alternative for a more sustainable and efficient production process. This document provides detailed protocols and data for the conversion of decanoic acid to trans-2-decenoic acid using whole-cell biocatalysis with engineered Escherichia coli.
The core of this biocatalytic process involves the modification of the β-oxidation pathway in E. coli.[4][5] Specifically, a three-enzyme cascade is utilized, consisting of fatty acyl-CoA synthetase (FadD), fatty acyl-CoA dehydrogenase (FadE), and an enoyl-CoA hydratase (YdiI) with dehydratase activity.[4][6] Decanoic acid is first activated to decanoyl-CoA by FadD. Subsequently, FadE catalyzes the α,β-desaturation to produce trans-2-decenoyl-CoA. Finally, YdiI releases the free trans-2-decenoic acid. To enhance product accumulation, genes involved in the further degradation of the fatty acid intermediates, such as fadB, fadJ, and the regulator fadR, are often knocked out.[4][6]
Recent advancements have focused on optimizing fermentation conditions and mitigating cellular stress to improve product titers.[1][2][3][7] Strategies include optimizing inducer and substrate concentrations, as well as reconfiguring the electron transport chain to reduce oxidative stress caused by high concentrations of fatty acids.[1][2][3][7]
Data Presentation
Table 1: Comparison of Engineered E. coli Strains and Fermentation Conditions for Trans-2-Decenoic Acid Production
| Strain | Key Genetic Modifications | Fermentation Scale | Optimized Conditions | Titer (g/L) | Yield/Conversion | Reference |
| Engineered E. coli | Overexpression of FadD, FadE, YdiI; Knockout of fadR, fadB, fadJ | Shake Flask | Not specified | ~0.48 g/L (from 1 g/L decanoic acid) | 48% conversion | [4] |
| Engineered E. coli | Not specified in detail | 1 L Fermenter | Substrate flow addition: 0.14 g/L, Inducer concentration: 5.63 g/L, MnCl₂ concentration: 0.11 mM | 1.98 g/L | Not specified | [7] |
| E. coli BL21(DE3)(ΔfadBJR/pCDFDuet-1-PpfadE-MaMACS/pRSFDuet-1-sumo-CtydiI-ubiI) | ΔfadBJR, Overexpression of PpfadE, MaMACS, CtydiI, ubiI | Shake Flask | Addition of Vitamin B2 and B5, Rotenone treatment | 1.45 g/L | 93.33% enhancement | [1][2][3] |
Experimental Protocols
Protocol 1: Construction of an Engineered E. coli Strain for Trans-2-Decenoic Acid Production
This protocol is a generalized procedure based on methodologies described in the literature.[4][6]
1. Gene Knockout: a. Target genes for knockout that are involved in the degradation of fatty acids, such as fadR, fadB, and fadJ. b. Use a standard gene knockout method, such as the Red recombinase system, to create deletions in the target genes in the desired E. coli host strain (e.g., BL21(DE3)).
2. Plasmid Construction: a. Select homologous genes for the key enzymes: fatty acyl-CoA synthetase (fadD), acyl-CoA dehydrogenase (fadE), and enoyl-CoA hydratase (ydiI). Different homologues can be tested to optimize activity.[4][5] b. Clone the selected genes into suitable expression plasmids. For example, co-express fadE and fadD from a pETDuet-1 vector and express ydiI from a pET28a vector.[4][6]
3. Strain Development: a. Transform the constructed plasmids into the E. coli strain with the gene knockouts. b. Verify the successful transformation and gene expression using methods like PCR and SDS-PAGE analysis of whole-cell proteins.[6]
Protocol 2: Whole-Cell Biocatalysis for Trans-2-Decenoic Acid Production in a Shake Flask
This protocol outlines the general procedure for whole-cell biocatalysis.
1. Seed Culture Preparation: a. Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics. b. Incubate at 37°C with shaking at 220 rpm for 12-16 hours.
2. Main Culture and Induction: a. Inoculate 50 mL of fresh LB medium in a 250 mL shake flask with the seed culture to an initial OD₆₀₀ of approximately 0.1. b. Grow the culture at 37°C with shaking at 220 rpm until the OD₆₀₀ reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. d. Simultaneously, add the substrate, decanoic acid, to a final concentration of 0.5-1.0 g/L. The decanoic acid should be dissolved in a suitable solvent like ethanol (B145695) or DMSO before addition. e. Continue the cultivation at a lower temperature, for instance, 30°C, for 48-72 hours.[7]
3. Sample Collection: a. Withdraw samples at regular intervals to monitor cell growth (OD₆₀₀) and product formation.
Protocol 3: Optimized Fermentation in a 1 L Bioreactor
This protocol is based on an optimized fermentation process.[7]
1. Seed Culture: a. Prepare a seed culture as described in Protocol 2.
2. Bioreactor Setup: a. Prepare 1 L of fermentation medium (e.g., optimized Terrific Broth) in the bioreactor and sterilize. b. Inoculate the bioreactor with 1% (v/v) of the seed culture.
3. Fermentation Conditions: a. Control the fermentation temperature at 30°C. b. Maintain the pH at a controlled level, if necessary, using automated acid/base addition. c. Provide aeration and agitation to ensure sufficient oxygen supply.
4. Induction and Substrate Feeding: a. After a specific period of initial growth (e.g., 20 hours), induce the culture with an optimized concentration of an inducer (e.g., 5.60 g/L of lactose).[7] b. Feed the substrate, decanoic acid, using a flow-addition strategy to maintain a low concentration and reduce toxicity (e.g., 0.15 g/L).[7] c. Supplement the medium with cofactors or enhancers as determined by optimization experiments (e.g., 0.10 mM MnCl₂).[7]
5. Monitoring and Harvesting: a. Monitor the production of trans-2-decenoic acid over the course of the fermentation (e.g., up to 66 hours).[1][2] b. Harvest the culture broth for product extraction and analysis.
Protocol 4: Extraction and Quantification of Trans-2-Decenoic Acid
This protocol describes the analysis of the product from the culture broth.
1. Sample Preparation: a. Centrifuge a 1 mL sample of the culture broth to pellet the cells. b. Acidify the supernatant to pH 2.0 with HCl. c. Extract the fatty acids from the supernatant with an equal volume of ethyl acetate. d. Vortex thoroughly and centrifuge to separate the phases. e. Transfer the organic phase to a new tube and evaporate the solvent under a stream of nitrogen.
2. Derivatization for GC-MS Analysis: [4][6] a. To the dried extract, add a derivatization agent such as BSTFA with 1% TMCS. b. Incubate the mixture at 70°C for 30-60 minutes to allow for the silylation of the carboxylic acid group.
3. GC-MS Analysis: a. Analyze the derivatized sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system. b. Use a suitable column (e.g., HP-5MS) and temperature program to separate the components. c. Quantify the amount of trans-2-decenoic acid by comparing the peak area to a standard curve prepared with pure trans-2-decenoic acid.
4. HPLC Analysis (Alternative): a. For HPLC analysis, the extracted sample can be dissolved in a suitable mobile phase.[8][9][10] b. Use a C18 reversed-phase column with a mobile phase typically consisting of a mixture of methanol, water, and an acid like phosphoric acid.[8][10] c. Detect the compound using a UV detector at a wavelength of around 215 nm.[8]
Visualizations
References
- 1. Reconfiguring the Escherichia coli Electron Transport Chain to Enhance trans-2-Decenoic Acid Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Reconfiguring the Escherichia coli Electron Transport Chain to Enhance trans-2-Decenoic Acid Production - American Chemical Society - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Production of 10-Hydroxy-2-decenoic Acid from Decanoic Acid via Whole-Cell Catalysis in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. apiservices.biz [apiservices.biz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocol for GC-MS Analysis of 9-Oxo-2-decenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxo-2-decenoic acid (9-ODA) is a medium-chain fatty acid and a key bioactive lipid. Notably, it is the primary component of the queen bee pheromone, playing a crucial role in regulating the social structure of honeybee colonies by inhibiting the ovary development of worker bees.[1] Its diverse biological activities have garnered significant interest in fields ranging from chemical ecology to drug development. Accurate and precise quantification of 9-ODA in various biological matrices is essential for advancing research in these areas.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of 9-ODA, due to its carboxylic acid and ketone functional groups, necessitate a chemical derivatization step prior to GC-MS analysis.[1] This application note provides a detailed protocol for the analysis of 9-ODA using a two-step derivatization method involving methoximation followed by silylation, ensuring increased volatility and thermal stability for reliable GC-MS analysis.[1]
Experimental Protocols
Sample Preparation: Solvent Extraction
This protocol is suitable for the extraction of 9-ODA from biological matrices such as royal jelly or bee tissues.[1]
Materials:
-
Biological sample
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Homogenize the biological sample in a 1:1 (v/v) mixture of hexane and ethyl acetate.[1]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.[1]
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.[1]
-
Carefully collect the upper organic layer, which contains the lipids including 9-ODA, and transfer it to a clean vial.[1]
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.[1]
-
The dried extract is now ready for the derivatization procedure.
Derivatization: Methoximation and Silylation
This two-step process is critical for preparing 9-ODA for GC-MS analysis. Methoximation protects the ketone group, while silylation converts the carboxylic acid into a more volatile trimethylsilyl (B98337) (TMS) ester.[1]
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride solution (20 mg/mL in pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Methoximation: Add 50 µL of methoxyamine hydrochloride solution to the dried sample extract.[1]
-
Incubate the mixture at 60°C for 30 minutes. This reaction converts the ketone group to a methoxime derivative.[1]
-
Silylation: After cooling, add 50 µL of BSTFA with 1% TMCS to the vial.
-
Incubate the mixture at 60°C for an additional 30 minutes. This step converts the carboxylic acid group to its TMS ester.[1]
-
The derivatized sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are recommended starting parameters for the GC-MS analysis of derivatized 9-ODA. Optimization may be required for specific instruments.
Table 1: GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Oven Temperature Program | Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-500 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
Data Presentation
Quantitative Analysis
For accurate quantification of 9-ODA, an internal standard should be utilized to correct for variations in sample preparation and injection volume. Decanoic acid has been used as an internal standard in the analysis of queen bee pheromones and could be a suitable candidate.[2] However, the user should validate the suitability of the chosen internal standard.
A calibration curve must be prepared using a certified standard of 9-ODA.[1] The standard should be subjected to the same derivatization procedure as the samples. The calibration curve should be constructed by plotting the peak area ratio of the 9-ODA derivative to the internal standard against the concentration of the 9-ODA standard. The linearity of the calibration curve should be evaluated, and the coefficient of determination (R²) should be ≥ 0.99.
Table 2: Expected Retention Time and Mass Fragments for Derivatized 9-ODA
| Analyte | Derivative Type | Expected Retention Time (min) | Characteristic Mass Fragments (m/z) |
| 9-Oxo-2-decenoic acid | Methoxyamine-TMS | ~15-17 | Molecular Ion (M+), [M-15]+ (loss of CH₃), [M-31]+ (loss of OCH₃), and other specific fragment ions.[1] |
Note: The exact retention time and mass fragmentation pattern should be confirmed by analyzing a pure standard of derivatized 9-Oxo-2-decenoic acid on your specific GC-MS system.
Mandatory Visualizations
References
Application Notes and Protocols for the Extraction of Fatty Acids from Royal Jelly
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of fatty acids from royal jelly, a critical step for research into their therapeutic potential. The unique composition of royal jelly, rich in medium-chain fatty acids such as 10-hydroxy-2-decenoic acid (10-HDA), necessitates efficient and reliable extraction methods for their isolation and subsequent analysis.
Introduction to Royal Jelly Fatty Acids
Royal jelly is a secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera). It serves as the primary nutrition for the queen bee and young larvae. Lipids constitute a significant portion of royal jelly's dry weight (ranging from 8% to 19%), with free fatty acids accounting for 80% to 90% of the total lipid fraction. These are primarily medium-chain fatty acids (C8-C12), often hydroxylated, which are responsible for many of royal jelly's observed biological activities, including anti-inflammatory, immunomodulatory, and antimicrobial effects. The most notable and abundant of these is 10-HDA, which is considered a marker for the quality of royal jelly.
Overview of Extraction Methods
Several methods have been developed for the extraction of fatty acids from royal jelly, each with its own advantages and disadvantages in terms of efficiency, solvent consumption, and preservation of thermolabile compounds. The choice of method often depends on the specific research goals, available equipment, and the desired scale of extraction. This document details the following key methods:
-
Solvent Extraction: A conventional and widely used method.
-
Ultrasound-Assisted Extraction (UAE): A more modern and efficient technique.
-
Soxhlet Extraction: A classic method for exhaustive extraction.
-
Macroporous Resin Adsorption: A technique for the specific purification of target fatty acids like 10-HDA.
Data Presentation: Comparison of Extraction Methods
The following table summarizes key quantitative data for different fatty acid extraction methods from royal jelly, providing a basis for method selection.
| Method | Extraction Yield (%) | 10-HDA Content/Purity (%) | Key Advantages | Key Disadvantages | References |
| Solvent Extraction | Variable | Dependent on solvent and subsequent purification | Simple, economical, widely applicable | Time-consuming, potential for solvent toxicity, may require large solvent volumes.[1] | |
| Ultrasound-Assisted Extraction (UAE) | 16.48 | 4.12 | High efficiency, reduced extraction time, lower solvent consumption.[2] | Requires specialized equipment. | [2] |
| Soxhlet Extraction | High (exhaustive) | Variable, dependent on solvent | High extraction efficiency, suitable for solid samples.[1] | High temperatures may degrade thermolabile compounds, long extraction times, requires large solvent volumes.[1] | [1] |
| Macroporous Resin Adsorption | - | ≥ 92.5 | High purity of the target compound (10-HDA). | Primarily a purification step, not a primary extraction method for total fatty acids. |
Experimental Protocols
Protocol 1: General Solvent Extraction
This protocol describes a general method for the extraction of total fatty acids from royal jelly using a chloroform (B151607)/methanol solvent system.
Materials:
-
Fresh or lyophilized royal jelly
-
Chloroform
-
Methanol
-
Deionized water
-
Centrifuge
-
Rotary evaporator
-
Glassware (beakers, flasks, separatory funnel)
Procedure:
-
Sample Preparation: Weigh 10 g of fresh royal jelly (or an equivalent amount of lyophilized powder) into a homogenizer.
-
Homogenization: Add 100 mL of a chloroform:methanol (2:1, v/v) solution to the royal jelly. Homogenize the mixture for 2 minutes.
-
Phase Separation: Transfer the homogenate to a separatory funnel. Add 20 mL of deionized water and shake vigorously for 1 minute. Allow the mixture to stand until two distinct phases are formed.
-
Collection of Lipid Layer: The lower chloroform phase contains the lipids. Carefully drain the lower phase into a clean flask.
-
Re-extraction (Optional): To maximize yield, the upper aqueous phase can be re-extracted with another 50 mL of the chloroform:methanol mixture. Combine the chloroform phases.
-
Solvent Evaporation: Evaporate the solvent from the combined chloroform extracts using a rotary evaporator at a temperature not exceeding 40°C.
-
Final Product: The resulting residue contains the total fatty acid extract. Store under nitrogen at -20°C to prevent oxidation.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol outlines an efficient method for fatty acid extraction using ultrasonication.[2]
Materials:
-
Lyophilized royal jelly
-
Ethanol (B145695) (95%)
-
Ultrasonic probe or bath
-
Centrifuge
-
Refrigerated CentriVap Concentrator or rotary evaporator
Procedure:
-
Sample Preparation: Mix 3 g of lyophilized royal jelly with 30 mL of 95% ethanol in a suitable reactor vessel.[3]
-
Ultrasonication: Immerse an ultrasonic probe into the mixture or place the vessel in an ultrasonic bath. Apply ultrasonic power (e.g., 450 W) for a specified duration (e.g., 20 minutes).[2] The optimal liquid-to-solid ratio is approximately 10:1.[2]
-
Centrifugation: After ultrasonication, centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C to pellet the solid residues.[3]
-
Supernatant Collection: Carefully decant the supernatant containing the extracted fatty acids.
-
Concentration: Concentrate the supernatant using a Refrigerated CentriVap Concentrator or a rotary evaporator to remove the ethanol.[3]
-
Lyophilization: Lyophilize the concentrated extract to obtain the final fatty acid powder.[3]
-
Storage: Store the extract at -80°C for further analysis.[3]
Protocol 3: Soxhlet Extraction
This protocol describes the exhaustive extraction of lipids from lyophilized royal jelly using a Soxhlet apparatus.
Materials:
-
Lyophilized royal jelly
-
Hexane or petroleum ether
-
Soxhlet extractor with thimbles
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh a known amount of lyophilized royal jelly and place it into a cellulose (B213188) thimble.
-
Apparatus Setup: Assemble the Soxhlet apparatus with the thimble in the extraction chamber, a round-bottom flask containing the solvent (e.g., hexane) below, and a condenser above.[4]
-
Extraction: Heat the solvent in the flask using a heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip into the thimble, extracting the lipids. The solvent will then siphon back into the flask.[4] Continue this process for several hours (e.g., 4-6 hours) to ensure complete extraction.[4]
-
Solvent Recovery: After extraction, remove the thimble and distill the solvent from the flask to concentrate the lipid extract.
-
Drying: Dry the remaining lipid extract in a vacuum oven or using a rotary evaporator to remove any residual solvent.
-
Storage: Store the extracted lipids under an inert atmosphere at low temperatures.
Protocol 4: Purification of 10-HDA using Macroporous Adsorption Resin
This protocol is for the purification of 10-HDA from a crude royal jelly extract.
Materials:
-
Crude royal jelly extract (obtained from one of the above methods)
-
Macroporous adsorption resin (e.g., X-5)
-
Ethanol (20%, 75-95%)
-
Deionized water
-
Chromatography column
-
Freeze-dryer
Procedure:
-
Adsorption: Dissolve the crude extract in a suitable solvent and mix it with the macroporous adsorbent resin. Allow sufficient time for the 10-HDA to adsorb onto the resin (e.g., 3-4 hours with shaking).
-
Column Packing: Pack the resin into a chromatography column.
-
Washing: Wash the column with 20% ethanol to remove impurities.
-
Elution: Elute the 10-HDA from the resin using 75-95% ethanol.
-
Fraction Collection: Collect the fractions containing the 10-HDA.
-
Concentration and Drying: Evaporate the ethanol from the collected fractions and freeze-dry the residue to obtain purified 10-HDA.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Fatty Acid Extraction and Analysis
Caption: General workflow for extraction, purification, and analysis of fatty acids from royal jelly.
Anti-inflammatory Signaling Pathway of Royal Jelly Fatty Acids
Royal jelly fatty acids, particularly 10-HDA, have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of ultrasound-assisted extraction of fatty acids from royal jelly and its effect on the structural and antioxidant property - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soxhlet-type extraction | Cyberlipid [cyberlipid.gerli.com]
- 5. In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application of (E)-2-Decenoic Acid and its Derivatives in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-Decenoic acid, a medium-chain fatty acid, and its hydroxylated derivative, 10-hydroxy-2-decenoic acid (10H2DA), have emerged as promising bioactive molecules in the field of tissue engineering. While this compound has been primarily investigated for its utility in functionalizing biomaterials to confer antimicrobial properties, 10H2DA, a key component of royal jelly, has demonstrated significant potential in promoting bone and cartilage regeneration.[1][2][3][4][5][6] This document provides detailed application notes and protocols for researchers interested in exploring the therapeutic potential of these compounds in tissue engineering applications.
This compound in Biomaterial Functionalization
This compound can be chemically incorporated into biomaterials like chitosan (B1678972) to enhance their functionality. Acylation of chitosan membranes with 2-decenoic acid creates a more hydrophobic and stable scaffold that can inhibit bacterial biofilm formation while supporting the growth of fibroblasts.[7][8][9] This makes it a valuable modification for creating wound dressings and guided regeneration scaffolds with inherent antimicrobial properties.
10-Hydroxy-2-Decenoic Acid (10H2DA) in Bone and Cartilage Tissue Engineering
10H2DA has shown significant promise in both bone and cartilage regeneration through distinct cellular and molecular mechanisms.
Bone Tissue Engineering
In the context of bone, 10H2DA primarily acts by inhibiting osteoclastogenesis, the process of bone resorption.[1][3] This is crucial for maintaining a positive balance in bone remodeling, which is essential for healing bone defects and combating bone loss in conditions like osteoporosis.[2]
Signaling Pathway in Osteoclastogenesis Inhibition
10H2DA interacts with the free fatty acid receptor 4 (FFAR4) on the surface of osteoclast precursors. This binding event interferes with the downstream signaling of Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine that promotes osteoclast formation. Specifically, 10H2DA binding to FFAR4 inhibits the activation of the NF-κB signaling pathway.[1][3] This, in turn, reduces the expression of nuclear factor of activated T cells c1 (NFATc1), a master transcription factor for osteoclast differentiation.[3]
Cartilage Tissue Engineering
In cartilage, 10H2DA has been shown to protect against osteoarthritis by inhibiting chondrocyte senescence.[5] Cellular senescence in chondrocytes contributes to the degradation of cartilage matrix and the progression of osteoarthritis. By mitigating this process, 10H2DA helps to preserve cartilage integrity.
Signaling Pathway in Chondrocyte Senescence Inhibition
10H2DA alleviates cellular senescence in chondrocytes through the modulation of the ERK/p53/p21 and GSK3β/p16 signaling pathways.[5] These pathways are critically involved in the regulation of cell cycle and senescence. By inhibiting these pathways, 10H2DA helps to maintain a healthy chondrocyte phenotype.
Quantitative Data Summary
| Compound | Application | Cell Type | Concentration | Effect | Reference |
| This compound | Antimicrobial Biomaterial | NIH3T3 fibroblasts | Not specified | Supported fibroblast growth on acylated chitosan membranes | [7][8] |
| 10-Hydroxy-2-decenoic acid (10H2DA) | Inhibition of Osteoclastogenesis | Mouse bone marrow macrophages | 100 µM | Inhibition of RANKL-induced osteoclast formation | [1] |
| 10-Hydroxy-2-decenoic acid (10H2DA) | Inhibition of Chondrocyte Senescence | Human chondrocytes | 10, 20, 40 µM | Alleviation of cellular senescence | [5] |
| cis-2-Decenoic acid (C2DA) | Antimicrobial Biomaterial | Fibroblasts and keratinocytes | 0.3 mg | Decreased cell viability at higher concentrations | [10] |
Experimental Protocols
Protocol 1: Fabrication of this compound-Modified Chitosan Scaffolds
This protocol is based on the method described for the acylation of electrospun chitosan membranes.[7]
Materials:
-
Chitosan
-
90% formic acid
-
This compound
-
Thionyl chloride
-
Pyridine
-
Electrospinning apparatus
-
Reaction flask with condenser
Procedure:
-
Electrospinning of Chitosan Membranes:
-
Prepare a chitosan solution in 90% formic acid.
-
Electrospin the solution to form nanofibrous membranes.
-
-
Synthesis of 2-Decenoyl Chloride:
-
In a three-neck round bottom flask, add thionyl chloride (150 mmol).
-
Slowly add this compound (100 mmol) to the flask while gently shaking.
-
Connect the flask to a condenser system, seal, and react for 5 hours.
-
-
Acylation of Chitosan Membranes:
-
Immerse the electrospun chitosan membranes in pyridine.
-
Add the synthesized 2-decenoyl chloride to the solution.
-
Allow the reaction to proceed to attach the fatty acid to the chitosan nanofibers.
-
Thoroughly wash the modified membranes to remove any unreacted chemicals.
-
Experimental Workflow
Protocol 2: In Vitro Osteoclastogenesis Assay with 10H2DA
This protocol is a generalized procedure for assessing the effect of 10H2DA on osteoclast differentiation.
Materials:
-
Mesenchymal stem cells (MSCs) or bone marrow macrophages (BMMs)
-
Alpha-MEM or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Recombinant murine M-CSF
-
Recombinant murine RANKL
-
10-Hydroxy-2-decenoic acid (10H2DA)
-
TRAP staining kit
-
48-well plates
Procedure:
-
Cell Seeding:
-
Seed MSCs or BMMs in a 48-well plate at a density of 1 x 10^4 cells/well.
-
Culture in complete medium containing M-CSF (30 ng/mL) for 3 days to generate osteoclast precursors.
-
-
Induction of Osteoclastogenesis:
-
After 3 days, replace the medium with fresh medium containing M-CSF (30 ng/mL) and RANKL (50 ng/mL).
-
Add 10H2DA at various concentrations (e.g., 10, 50, 100 µM) to the treatment wells. Include a vehicle control (e.g., DMSO).
-
Culture for an additional 4-5 days, replacing the medium every 2 days.
-
-
TRAP Staining:
-
After the incubation period, fix the cells with 4% paraformaldehyde.
-
Stain for tartrate-resistant acid phosphatase (TRAP) activity using a commercial kit according to the manufacturer's instructions.
-
-
Quantification:
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope.
-
Protocol 3: In Vitro Chondrocyte Senescence Assay with 10H2DA
This protocol provides a general method for evaluating the effect of 10H2DA on chondrocyte senescence.
Materials:
-
Primary human chondrocytes or a chondrocyte cell line
-
DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin
-
10-Hydroxy-2-decenoic acid (10H2DA)
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining Kit
-
24-well plates
Procedure:
-
Cell Seeding:
-
Seed chondrocytes in a 24-well plate at an appropriate density to reach 70-80% confluency.
-
-
Treatment with 10H2DA:
-
Treat the cells with 10H2DA at various concentrations (e.g., 10, 20, 40 µM) for a specified period (e.g., 48-72 hours). Include a vehicle control.
-
-
SA-β-gal Staining:
-
After treatment, wash the cells with PBS and fix them with the provided fixative solution.
-
Stain the cells for SA-β-gal activity overnight at 37°C according to the kit's protocol.
-
-
Analysis:
-
Count the percentage of blue-stained (senescent) cells in multiple fields of view under a light microscope.
-
Conclusion
This compound and its derivative, 10-hydroxy-2-decenoic acid, present exciting opportunities for advancing tissue engineering strategies. While the former offers a means to create antimicrobial and biocompatible scaffolds, the latter demonstrates potent therapeutic effects in promoting bone and cartilage health by modulating specific signaling pathways. The protocols and data presented herein provide a foundation for researchers to further investigate and harness the potential of these fatty acids in developing novel regenerative therapies.
References
- 1. The key royal jelly component 10-hydroxy-2-decenoic acid protects against bone loss by inhibiting NF-κB signaling downstream of FFAR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The key royal jelly component 10-hydroxy-2-decenoic acid protects against bone loss via FFAR4|Science Tokyo formerly Tokyo Medical and Dental University [tmd.ac.jp]
- 3. The key royal jelly component 10-hydroxy-2-decenoic acid protects against bone loss by inhibiting NF-κB signaling downstream of FFAR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 10-hydroxy-2-decenoic acid prevents osteoarthritis by targeting aspartyl β hydroxylase and inhibiting chondrocyte senescence in male mice preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering | NSF Public Access Repository [par.nsf.gov]
- 9. [PDF] Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering | Semantic Scholar [semanticscholar.org]
- 10. Cis-2-Decenoic Acid and Bupivacaine Delivered from Electrospun Chitosan Membranes Increase Cytokine Production in Dermal and Inflammatory Cell Lines | MDPI [mdpi.com]
Combating Bacterial Resistance: Protocols for Testing Biofilm Inhibition
For Immediate Release
[City, State] – [Date] – As antibiotic resistance continues to be a major global health threat, the study of bacterial biofilms has become increasingly critical. Biofilms, structured communities of bacteria encased in a self-produced protective matrix, are notoriously resistant to conventional antimicrobial treatments. To aid researchers, scientists, and drug development professionals in the fight against biofilm-related infections, this application note provides detailed experimental protocols for testing biofilm inhibition, methods for clear data presentation, and visualizations of key signaling pathways involved in biofilm formation.
Introduction
Bacterial biofilms are a significant contributor to persistent and chronic infections, as they provide a protected environment for bacteria to thrive and evade both the host immune system and antimicrobial agents. The development of novel anti-biofilm therapies is paramount. This document outlines standardized methods to assess the efficacy of potential biofilm inhibitors, focusing on quantification of biofilm mass, determination of cell viability within the biofilm, and visualization of biofilm architecture.
Key Signaling Pathways in Biofilm Formation
Understanding the molecular mechanisms that govern biofilm formation is crucial for the development of targeted inhibitors. Two of the most well-characterized signaling pathways are Quorum Sensing (QS) and Cyclic-di-GMP (c-di-GMP) signaling.
Quorum Sensing (QS) in Pseudomonas aeruginosa
Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. In Pseudomonas aeruginosa, a common opportunistic pathogen, the QS system is a hierarchical network that regulates the production of virulence factors and is essential for biofilm formation.[1][2][3]
Cyclic-di-GMP (c-di-GMP) Signaling
Cyclic-di-GMP is a ubiquitous bacterial second messenger that plays a central role in regulating the transition between motile (planktonic) and sessile (biofilm) lifestyles.[4][5][6][7][8] High intracellular levels of c-di-GMP generally promote biofilm formation, while low levels favor motility.
Experimental Protocols
To comprehensively assess the anti-biofilm potential of a compound, a multi-faceted approach is recommended, employing assays that measure biofilm biomass, cell viability, and visualize the biofilm structure.
Protocol 1: Biofilm Inhibition Assay using Crystal Violet (Biomass Quantification)
This protocol is a high-throughput method to quantify the total biofilm biomass.[9]
Workflow:
Methodology:
-
Preparation of Bacterial Inoculum: Grow a bacterial culture overnight in an appropriate medium. Dilute the culture to a standardized optical density (e.g., OD₆₀₀ of 0.05-0.1).
-
Treatment Application: In a 96-well microtiter plate, add the bacterial inoculum and various concentrations of the test compound. Include untreated controls (bacteria only) and sterile medium controls (blank).
-
Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Gently discard the supernatant and wash the wells with phosphate-buffered saline (PBS) or sterile water to remove planktonic (free-floating) bacteria.
-
Staining: Add 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or 95% ethanol) to each well to dissolve the bound crystal violet.
-
Quantification: Transfer the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[10]
Protocol 2: Biofilm Viability Assay using Resazurin (B115843)
The resazurin assay determines the metabolic activity of cells within the biofilm, providing an indication of cell viability.[11][12][13][14][15]
Methodology:
-
Biofilm Formation and Treatment: Follow steps 1-3 of the Crystal Violet Assay protocol to form biofilms in the presence of the test compound.
-
Washing: Gently wash the wells with PBS to remove planktonic cells and residual compound.
-
Resazurin Staining: Add a resazurin solution (e.g., 16 µg/ml) to each well.
-
Incubation: Incubate the plate in the dark at 37°C for a predetermined time (e.g., 1-4 hours).
-
Quantification: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader. A decrease in the conversion of resazurin (blue) to resorufin (B1680543) (pink) indicates reduced metabolic activity and therefore, reduced cell viability.
Protocol 3: Colony Forming Unit (CFU) Assay for Biofilm-Embedded Cells
This method provides a quantitative measure of the number of viable bacterial cells within a biofilm.[16][17]
Methodology:
-
Biofilm Formation and Treatment: Grow biofilms in the presence of the test compound as described in the Crystal Violet Assay (steps 1-3).
-
Washing: Wash the wells with PBS to remove non-adherent cells.
-
Biofilm Disruption: Add a small volume of sterile PBS or saline to each well and physically disrupt the biofilm by vigorous pipetting or scraping. Sonication can also be used to dislodge and break up the biofilm matrix.
-
Serial Dilution and Plating: Perform serial dilutions of the resulting bacterial suspension in sterile PBS or saline.
-
Plating: Plate the dilutions onto appropriate agar (B569324) plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Enumeration: Count the number of colonies on the plates and calculate the number of CFUs per unit area or per well.
Protocol 4: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of biofilm architecture and can be used with fluorescent dyes to differentiate between live and dead cells.[18][19][20][21][22]
Methodology:
-
Biofilm Growth on Specific Surfaces: Grow biofilms on suitable surfaces for microscopy, such as glass coverslips or in specialized flow cells, in the presence or absence of the test compound.
-
Staining: Stain the biofilms with fluorescent dyes. A common combination is SYTO 9 (stains all cells green) and propidium (B1200493) iodide (stains dead cells with compromised membranes red).
-
Imaging: Visualize the stained biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the three-dimensional structure.
-
Image Analysis: Use image analysis software (e.g., ImageJ, COMSTAT) to quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.[21]
Data Presentation
Clear and concise presentation of quantitative data is essential for the interpretation and comparison of results.
Table 1: Effect of Test Compounds on Biofilm Biomass (Crystal Violet Assay)
| Compound Concentration (µg/mL) | Mean Absorbance (OD₅₉₅) ± SD | % Biofilm Inhibition |
| Untreated Control | 1.50 ± 0.12 | 0% |
| Compound A - 10 | 1.15 ± 0.09 | 23.3% |
| Compound A - 50 | 0.60 ± 0.05 | 60.0% |
| Compound A - 100 | 0.25 ± 0.03 | 83.3% |
| Compound B - 10 | 1.30 ± 0.10 | 13.3% |
| Compound B - 50 | 0.95 ± 0.08 | 36.7% |
| Compound B - 100 | 0.70 ± 0.06 | 53.3% |
% Inhibition = [(OD_control - OD_treated) / OD_control] x 100
Table 2: Viability of Biofilm-Embedded Cells in the Presence of Test Compounds (Resazurin Assay)
| Compound Concentration (µg/mL) | Mean Fluorescence Units (RFU) ± SD | % Viability |
| Untreated Control | 8500 ± 450 | 100% |
| Compound A - 10 | 6200 ± 310 | 72.9% |
| Compound A - 50 | 2500 ± 180 | 29.4% |
| Compound A - 100 | 900 ± 95 | 10.6% |
| Compound B - 10 | 7800 ± 410 | 91.8% |
| Compound B - 50 | 5400 ± 290 | 63.5% |
| Compound B - 100 | 4100 ± 250 | 48.2% |
% Viability = (RFU_treated / RFU_control) x 100
Table 3: Reduction in Viable Cell Count within Biofilms by Test Compounds (CFU Assay)
| Compound Concentration (µg/mL) | Mean CFU/mL ± SD | Log₁₀ Reduction |
| Untreated Control | 2.5 x 10⁸ ± 0.3 x 10⁸ | 0 |
| Compound A - 10 | 8.1 x 10⁷ ± 0.5 x 10⁷ | 0.49 |
| Compound A - 50 | 3.2 x 10⁶ ± 0.2 x 10⁶ | 1.89 |
| Compound A - 100 | 1.5 x 10⁵ ± 0.1 x 10⁵ | 3.22 |
| Compound B - 10 | 1.9 x 10⁸ ± 0.2 x 10⁸ | 0.12 |
| Compound B - 50 | 9.7 x 10⁷ ± 0.6 x 10⁷ | 0.41 |
| Compound B - 100 | 5.0 x 10⁷ ± 0.4 x 10⁷ | 0.70 |
Log₁₀ Reduction = Log₁₀(CFU_control) - Log₁₀(CFU_treated)
Conclusion
The protocols and data presentation formats provided in this application note offer a robust framework for the systematic evaluation of anti-biofilm agents. By employing a combination of these assays, researchers can gain a comprehensive understanding of a compound's efficacy in inhibiting biofilm formation and reducing the viability of embedded cells. This standardized approach will facilitate the discovery and development of new therapeutic strategies to combat the significant challenge of biofilm-associated infections.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. academic.oup.com [academic.oup.com]
- 9. static.igem.org [static.igem.org]
- 10. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Application of the Resazurin Cell Viability Assay to Monitor Escherichia coli and Salmonella Typhimurium Inactivation Mediated by Phages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Adaptation of the Start-Growth-Time Method for High-Throughput Biofilm Quantification [frontiersin.org]
- 17. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biofilm analysis by confocal laser scanning microscopy [bio-protocol.org]
- 19. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 20. Methods for Studying Biofilm Formation: Flow Cells and Confocal Laser Scanning Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 21. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 22. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of Queen Honeybee Pheromones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of the primary components of the queen honeybee (Apis mellifera) mandibular pheromone (QMP). QMP is a complex chemical blend that regulates social order, reproduction, and behavior within the honeybee colony. The enzymatic synthesis of these pheromones offers a green and stereoselective alternative to traditional chemical methods, providing valuable tools for research into social insect behavior, chemical ecology, and the development of novel pest management strategies.
Introduction to Queen Mandibular Pheromone (QMP)
The QMP is a crucial chemical signal in honeybee societies, primarily produced by the queen's mandibular glands. It influences a wide range of behaviors and physiological processes in worker bees, including inhibiting worker ovary development, suppressing the rearing of new queens, and attracting a retinue of workers to tend to the queen.[1] The five principal components of QMP are:
-
9-oxo-2-decenoic acid (9-ODA): A key component for drone attraction and worker ovary suppression.[2][3]
-
(R)- and (S)-9-hydroxydec-2-enoic acid (9-HDA): Precursors to 9-ODA and also active pheromonal components.[2][4]
-
Methyl p-hydroxybenzoate (HOB): An aromatic component of the QMP blend.[5][6]
-
4-hydroxy-3-methoxyphenylethanol (HVA): Another aromatic component, also known as homovanillyl alcohol.[5][7][8]
Biosynthesis Pathway of QMP Fatty Acid Components
The fatty acid components of QMP, 9-ODA and 9-HDA, are synthesized in the mandibular glands of the queen honeybee from long-chain fatty acids, such as stearic acid. The biosynthetic pathway involves a series of enzymatic reactions, including hydroxylation, chain shortening through β-oxidation, and subsequent oxidation/reduction.
References
- 1. Queen mandibular pheromone - Wikipedia [en.wikipedia.org]
- 2. The absolute configurations of hydroxy fatty acids from the royal jelly of honeybees (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-Oxodecenoic acid - Wikipedia [en.wikipedia.org]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Various Bee Pheromones Binding Affinity, Exclusive Chemosensillar Localization, and Key Amino Acid Sites Reveal the Distinctive Characteristics of Odorant-Binding Protein 11 in the Eastern Honey Bee, Apis cerana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homovanillyl alcohol | C9H12O3 | CID 16928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Homovanillyl alcohol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Whole-Cell Catalysis for 10-HDA Production from Decanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxy-2-decenoic acid (10-HDA), a key component of royal jelly, is a medium-chain fatty acid with significant therapeutic potential, exhibiting antibacterial, anti-inflammatory, and anti-tumor properties.[1][2][3] Traditional extraction from royal jelly is costly and yields are low, making chemical and biotechnological synthesis attractive alternatives.[1][4] Whole-cell catalysis using engineered microorganisms offers a promising, environmentally friendly, and efficient route for 10-HDA production from renewable feedstocks like decanoic acid.[1][3]
These application notes provide detailed protocols and compiled data for the biosynthesis of 10-HDA from decanoic acid using engineered Escherichia coli as a whole-cell biocatalyst. Both one-step and two-step catalytic processes are discussed, leveraging key enzymes such as cytochrome P450 monooxygenases.
Biosynthetic Pathways
The microbial conversion of decanoic acid to 10-HDA can be achieved through different engineered pathways, primarily in E. coli. These strategies involve the heterologous expression of specific enzymes to create a novel metabolic route.
Two-Step Biocatalysis
A common approach involves a two-step whole-cell catalytic process.[3][4]
-
Step 1: Conversion of Decanoic Acid to trans-2-Decenoic Acid: In the first step, decanoic acid is converted to the intermediate, trans-2-decenoic acid. This is accomplished by modifying the β-oxidation pathway in E. coli.[3][4][5] Key enzymes in this step include acyl-CoA synthetase (FadD), acyl-CoA dehydrogenase (FadE), and enoyl-CoA hydratase (YdiI).[1][3][5] To prevent the degradation of the intermediate, genes involved in downstream β-oxidation, such as fadB, fadJ, and the regulator fadR, are often knocked out.[2][5][6]
-
Step 2: Terminal Hydroxylation of trans-2-Decenoic Acid to 10-HDA: The second step involves the specific hydroxylation of trans-2-decenoic acid at the C10 position to form 10-HDA.[3][4] This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP), often from the CYP153A family, which are known for their high regioselectivity in ω-hydroxylation of fatty acids.[4][7][8] To improve catalytic efficiency, the P450 enzyme is often fused with a reductase domain, such as from P450 BM3 from Bacillus megaterium (CPRBM3), creating a self-sufficient catalyst.[3][4][9] Additionally, co-expression of a glucose dehydrogenase (GDH) can be used to regenerate the necessary NAD(P)H cofactor.[4][10]
One-Step Biocatalysis
To simplify the process, a one-step whole-cell catalysis has also been developed.[2][6] In this approach, a single engineered E. coli strain is constructed to perform the entire conversion from decanoic acid to 10-HDA. This is achieved by co-expressing all the necessary enzymes in one host: FadD, FadE, YdiI, a P450 monooxygenase (CYP), and an acyl-CoA oxidase (ACOX) from organisms like Candida tropicalis.[2][6] The genes for competing pathways, such as fadB, fadJ, and fadR, are knocked out to channel the metabolic flux towards 10-HDA production.[2][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the whole-cell catalytic production of 10-HDA and its intermediate, trans-2-decenoic acid.
Table 1: Production of trans-2-Decenoic Acid (Step 1 Intermediate)
| Recombinant Strain | Substrate (Decanoic Acid) | Reaction Time (h) | Product Titer (mg/L) | Conversion Rate (%) | Reference |
| E. coli (ΔfadBJR/fadE-MACS/ydiI) | 0.9 g/L | 9 | 742.1 | - | [4] |
| E. coli with acrE and mdtE co-expression | - | - | 370.8 | 74.2 | [4] |
| Engineered E. coli | - | - | 312 | 62.4 | [4] |
| Engineered E. coli with transporter overexpression and permeabilization | - | - | - | 93.1 ± 1.3 | [1][4][10] |
Table 2: Production of 10-HDA from trans-2-Decenoic Acid (Step 2)
| Recombinant Strain | Substrate (trans-2-Decenoic Acid) | Reaction Time (h) | Product Titer (mg/L) | Conversion Rate (%) | Reference |
| E. coli (CYP153A33/M228L-CPRBM3-GDH) | 0.7 g/L | - | 525.1 | 75.0 | [4] |
Table 3: Production of 10-HDA from Decanoic Acid (Continuous/One-Step)
| Recombinant Strain | Substrate (Decanoic Acid) | Reaction Time (h) | Product Titer (mg/L) | Conversion Rate (%) | Reference |
| Two-step continuous process | 0.9 g/L (initial) | 20 | 486.5 | 65.6 (for step 2) | [1][4][10] |
| Engineered E. coli (CYP153A33(M228L)-CPRBM3) | 500 mg/L | - | 217 | - | [1][3] |
| Engineered E. coli/AKS | - | 10 | 628 | 49.8 | [2][6] |
| E. coli/AKS with UV mutagenesis | - | 10 | - | 75.6 | [2][6] |
| Engineered E. coli with MexHID transporter | - | - | 940 | 88.6 | [1] |
Experimental Protocols
Protocol 1: Construction of Recombinant E. coli for Two-Step 10-HDA Production
This protocol describes the creation of the two engineered E. coli strains required for the two-step biosynthesis of 10-HDA.
Materials:
-
E. coli DH5α (for cloning) and E. coli BL21(DE3) (for expression)
-
Plasmids (e.g., pETDuet-1, pET28a)
-
Genes for fadD, fadE, ydiI, CYP153A, CPRBM3, and GDH (codon-optimized for E. coli)
-
Restriction enzymes, T4 DNA ligase, and DNA polymerase
-
LB medium, antibiotics (kanamycin, streptomycin)
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
Procedure:
-
Strain 1 (Decanoic Acid to trans-2-Decenoic Acid):
-
Clone the genes for FadD, FadE, and YdiI into suitable expression vectors (e.g., pETDuet-1).
-
Transform the resulting plasmids into an E. coli strain with deletions in fadB, fadJ, and fadR to prevent intermediate degradation.
-
Confirm the successful construction by restriction digestion and sequencing.
-
-
Strain 2 (trans-2-Decenoic Acid to 10-HDA):
-
Create a fusion construct of the CYP153A gene (e.g., CYP153A33/M228L) and the reductase domain of P450 BM3 (CPRBM3).
-
Clone this fusion gene and the GDH gene into an expression vector (e.g., pET28a).
-
Transform the plasmid into E. coli BL21(DE3).
-
Verify the construct via sequencing.
-
Protocol 2: Whole-Cell Bioconversion of Decanoic Acid to 10-HDA (Two-Step)
This protocol outlines the whole-cell catalysis process using the two engineered strains.
Materials:
-
Cultures of the two engineered E. coli strains
-
LB medium with appropriate antibiotics
-
IPTG
-
Decanoic acid
-
Triton X-100, Tween-80
-
Glycerol (B35011), Glucose
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Shaking incubator
-
Centrifuge
Procedure:
Step 1: Production of trans-2-Decenoic Acid
-
Inoculate a single colony of Strain 1 into LB medium with antibiotics and grow overnight at 37°C.
-
Use the overnight culture to inoculate fresh LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 20°C) for 12-16 hours.
-
Harvest the cells by centrifugation and resuspend them in phosphate buffer.
-
Permeabilize the cells by adding Triton X-100 (e.g., 2.0% v/v) and Tween-80 (e.g., 1.2% v/v) to enhance substrate and product transport.[4][10]
-
Set up the whole-cell catalysis system in a flask containing the resuspended cells, decanoic acid (e.g., 0.9 g/L), glycerol (1%), glucose (0.4%), and antibiotics.[4]
-
Incubate at 30°C with shaking (200 rpm) for approximately 9 hours.[4]
-
Monitor the production of trans-2-decenoic acid using GC-MS.
Step 2: Production of 10-HDA
-
Culture and induce Strain 2 using a similar procedure as for Strain 1.
-
Harvest the induced cells and resuspend them in the supernatant from the Step 1 reaction, which contains the trans-2-decenoic acid. Alternatively, use a fresh buffer with a defined concentration of trans-2-decenoic acid (e.g., 0.7 g/L).[4]
-
Add glucose (e.g., 0.4%) and glycerol (1%) to the reaction mixture to support cofactor regeneration and cell maintenance.[4]
-
Incubate the reaction at 30°C with shaking for up to 24 hours.[4]
-
Take samples at different time points to determine the concentration of 10-HDA.
Protocol 3: Analytical Method - GC-MS Analysis of 10-HDA
This protocol provides a general outline for the quantification of 10-HDA.
Materials:
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system with a suitable column (e.g., HP-5MS)
-
10-HDA standard
Procedure:
-
Extraction:
-
Acidify the reaction sample with HCl.
-
Extract the fatty acids with an equal volume of ethyl acetate.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Evaporate the solvent.
-
-
Derivatization:
-
Redissolve the dried extract in a known volume of solvent.
-
Add the derivatization agent and incubate at a specific temperature (e.g., 70°C) for a set time to convert the fatty acids into their more volatile silyl (B83357) esters.[5]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable temperature program for the oven to separate the compounds.
-
Identify and quantify 10-HDA by comparing the retention time and mass spectrum with a known standard.
-
Experimental Workflow Visualization
Concluding Remarks
The whole-cell catalytic production of 10-HDA from decanoic acid represents a significant advancement in the sustainable synthesis of this valuable compound. By leveraging engineered E. coli, researchers can achieve high conversion rates and product titers. The choice between a one-step and a two-step process will depend on the specific research goals, with the one-step process offering simplicity and the two-step process allowing for optimization of each catalytic stage. Further improvements in strain engineering, such as enhancing cofactor regeneration, improving enzyme activity through directed evolution, and optimizing fermentation conditions, will continue to increase the efficiency and economic viability of this biosynthetic route.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of 10-Hydroxy-2-decenoic Acid through a One-Step Whole-Cell Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of 10-Hydroxy-2-decenoic Acid from Decanoic Acid via Whole-Cell Catalysis in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Biosynthesis of 10-Hydroxy-2-decenoic Acid Using a NAD(P)H Regeneration P450 System and Whole-Cell Catalytic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Keto-Acid GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of keto-acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline the most common and effective derivatization techniques, offering step-by-step methodologies and comparative data to guide researchers in selecting the optimal method for their specific analytical needs.
Introduction
Keto-acids are important metabolites in various physiological and pathological processes. Their analysis is crucial for understanding metabolism and its dysregulation in disease. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of these compounds; however, the inherent properties of keto-acids, such as low volatility and thermal instability due to the presence of both carboxylic acid and ketone functional groups, necessitate a derivatization step to enable robust and reproducible analysis.[1]
Direct analysis of keto-acids by GC-MS is challenging due to:
-
Low Volatility: The polar carboxylic acid group significantly reduces the molecule's volatility, making it difficult to elute from the GC column at typical operating temperatures.[1]
-
Thermal Instability: At the high temperatures required for volatilization, keto-acids can undergo degradation, leading to inaccurate quantification.[1]
-
Tautomerism: The ketone group can exist in equilibrium with its enol form, potentially leading to multiple chromatographic peaks for a single analyte and complicating data analysis.[1]
To overcome these challenges, chemical derivatization is employed to increase volatility, enhance thermal stability, and prevent the formation of multiple isomers.[2][3] The most widely adopted strategy is a two-step process involving methoximation followed by silylation.[1][2][4]
Derivatization Techniques
Two-Step Methoximation and Silylation
This is the most common and highly recommended method for the derivatization of keto-acids for GC-MS analysis.[1] It involves two sequential reactions:
-
Methoximation: The keto group is protected by reacting it with methoxyamine hydrochloride (MeOx). This reaction converts the ketone into a methoxime derivative, which is crucial for preventing tautomerization and potential decarboxylation, ensuring a single, stable derivative is formed.[2][3]
-
Silylation: Following methoximation, the carboxylic acid group is derivatized through silylation. This involves replacing the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group.[2] Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2] This step increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.[2][3]
Materials:
-
Sample containing keto-acids (e.g., biological fluid extract)
-
Methoxyamine hydrochloride (MeOx) solution in pyridine (B92270) (e.g., 20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
Internal standard (e.g., a stable isotope-labeled keto-acid)
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation:
-
Transfer a known volume or amount of the sample into a reaction vial.
-
Add a known amount of the internal standard.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as moisture will interfere with the silylation reaction.[1][4]
-
-
Methoximation:
-
Silylation:
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
If any precipitate is present, centrifuge the vial and transfer the supernatant to a new vial for analysis.[2]
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS.
-
Caption: Workflow for two-step derivatization of keto-acids.
Pentafluorobenzyl (PFB) Ester Derivatization
This method is particularly useful for enhancing sensitivity, especially when using negative ion chemical ionization (NICI) GC-MS. The pentafluorobenzyl group is highly electronegative, which improves ionization efficiency.
-
PFB-Oximation: For compounds with a ketone group, a derivatization step using PFB-hydroxylamine (PFBHA) can be employed to form PFB-oximes. This is often used for aldehydes but can be applied to ketones.
-
PFB-Esterification: The carboxylic acid group reacts with pentafluorobenzyl bromide (PFB-Br) to form a PFB ester. This method can sometimes be performed as a single-step extraction and derivatization.[5]
A key advantage of PFB esterification is that it can sometimes be performed without derivatizing the keto group, as the PFB esters themselves can have good chromatographic properties.[5]
Materials:
-
Sample containing keto-acids
-
Pentafluorobenzyl bromide (PFB-Br) solution
-
Organic solvent (e.g., acetonitrile)
-
Base catalyst (e.g., N,N-diisopropylethylamine)
-
Reaction vials
-
Heating block or oven
Procedure:
-
Sample Preparation:
-
Transfer the sample to a reaction vial and dry if necessary.
-
-
Derivatization:
-
Add the organic solvent, PFB-Br solution, and a base catalyst to the vial.
-
Cap the vial tightly and heat at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 60 minutes).
-
-
Extraction:
-
After cooling, the derivatives are typically extracted into an organic solvent (e.g., hexane).
-
-
GC-MS Analysis:
-
The organic phase is injected into the GC-MS system.
-
Caption: Workflow for PFB esterification of keto-acids.
Quantitative Data Summary
The following tables summarize quantitative data for the GC-MS analysis of various keto-acids following derivatization. This data is compiled from various sources and is intended to provide a comparative overview of the performance of different methods.
Table 1: Performance Data for the Quantitative Determination of α-Ketoglutaric Acid in Human Plasma by GC-MS
| Parameter | Value |
| Limit of Quantitation (µg/mL) | 0.938 |
| Inter-day Accuracy (%) | ≤ 93.7 |
| Inter-day Precision (%) | ≤ 6.0 |
| Data adapted from Hartl et al., Analytical and Bioanalytical Chemistry, 2010.[6] |
Table 2: Quantitative Analysis of Keto-Acids as TMS Derivatives
| Keto-Acid | Molecular Ion (M+) | Limit of Detection (ng) | Retention Time (min) | Relative Response Factor |
| 2-Ketoisocaproic acid | 217 | 0.5 | 7.8 | 11.2 |
| 2-Keto-3-methylvaleric acid | 231 | 0.3 | 8.1 | 12.4 |
| 2-Ketoisovaleric acid | 203 | 0.4 | 7.5 | 10.8 |
| Data adapted from Duez et al., Clinical Chemistry, 1996.[6] |
Table 3: Quantitative Analysis of Ketone Bodies in Human Blood by Headspace GC-MS
| Ketone Body | Limit of Quantitation (µM) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Recovery (%) |
| Acetone + Acetoacetate | 21 | 3.1 - 5.5 | 4.2 - 6.1 | 104 - 107 |
| β-Hydroxybutyrate | 21 | 2.8 - 4.9 | 3.1 - 5.8 | 98 - 101 |
| Data adapted from Holm et al., Journal of Analytical Toxicology, 2010.[6] |
Sample Preparation Considerations: QuEChERS
For complex matrices such as food and biological samples, an efficient sample preparation method is crucial to remove interferences before derivatization. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular technique for the extraction of a wide range of analytes.[7][8]
The QuEChERS procedure typically involves two steps:
-
Extraction and Partitioning: The homogenized sample is extracted with an organic solvent (e.g., acetonitrile) and partitioned using a salt solution (e.g., magnesium sulfate (B86663) and sodium acetate).[7]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is then cleaned up using a d-SPE sorbent to remove interfering matrix components like sugars, lipids, and pigments.[7]
The cleaned extract can then be subjected to the derivatization protocols described above.
Workflow Diagram: QuEChERS Sample Preparation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopic determination of organic keto acid pentafluorobenzyl esters in biological fluids by negative chemical ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. hawach.com [hawach.com]
Application Notes and Protocols for (E)-2-Decenoic Acid as a Flavoring Agent in Food Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-Decenoic acid, also known as trans-2-Decenoic acid, is a monounsaturated medium-chain fatty acid that has been utilized as a flavoring agent in the food industry. It is characterized by a multifaceted flavor profile, contributing fruity, fatty, and waxy notes to various food products.[1] This document provides detailed application notes and experimental protocols for the use of this compound in food science research and product development. It is important to note that while this compound has been granted Generally Recognized as Safe (GRAS) status by the Flavor and Extract Manufacturers Association (FEMA) under the designation FEMA Number 3913, the U.S. Food and Drug Administration (FDA) has indicated that it no longer provides for the use of this substance as a synthetic flavoring.[1][2] Researchers and developers should, therefore, be mindful of the current regulatory landscape in their intended markets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | trans-2-Decenoic acid | [1][2] |
| FEMA Number | 3913 | [1][2] |
| CAS Number | 334-49-6 | [1] |
| Molecular Formula | C10H18O2 | |
| Molecular Weight | 170.25 g/mol | |
| Appearance | Colorless clear liquid | [1] |
| Odor Profile | Fruity, fatty, green, waxy, creamy, buttery | [1][3] |
| Flavor Profile | Fruity, fatty, waxy, creamy, buttery | [1][3] |
| Solubility | Soluble in alcohol and oils; sparingly soluble in water | [1] |
| Boiling Point | 161-162 °C at 15 mmHg | |
| Melting Point | 12 °C |
Applications in Food Products
Historically, this compound has been used to impart and enhance flavor in a variety of food categories. The following table summarizes the reported usage levels in specific food products based on FEMA GRAS documentation.
| Food Category | Average Usual PPM | Average Maximum PPM | Reference |
| Baked Goods | 5.0 | 10.0 | [2] |
| Non-alcoholic Beverages | 1.0 | 5.0 | [2] |
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound in a Model Beverage
Objective: To characterize the flavor profile and determine the flavor detection threshold of this compound in a model non-alcoholic beverage system.
Materials:
-
This compound (food grade)
-
Deionized water
-
Citric acid
-
20% Ethanol (B145695) in water (for stock solution)
-
Glass beakers, volumetric flasks, and pipettes
-
Sensory evaluation booths
-
Computerized sensory data collection system
Procedure:
-
Panelist Selection and Training:
-
Recruit 10-12 panelists with prior experience in descriptive sensory analysis.
-
Conduct training sessions to familiarize panelists with the flavor attributes of fatty acids (e.g., fruity, waxy, fatty, soapy, creamy).
-
Develop a consensus vocabulary for describing the flavor of this compound.
-
-
Sample Preparation:
-
Prepare a 1% (w/v) stock solution of this compound in 20% ethanol.
-
Prepare a base model beverage solution containing 5% sucrose and 0.1% citric acid in deionized water.
-
Prepare a series of test samples by spiking the base beverage with the this compound stock solution to achieve concentrations ranging from 0.1 ppm to 10 ppm. Prepare a control sample with only the base beverage and an equivalent amount of the ethanol solvent.
-
-
Sensory Evaluation - Descriptive Analysis:
-
Present the samples to the panelists in a randomized order.
-
Ask panelists to rate the intensity of the agreed-upon flavor attributes (e.g., fruity, waxy, fatty, overall flavor intensity) on a 15-point intensity scale.
-
Collect data using the sensory data collection system.
-
-
Sensory Evaluation - Threshold Determination (Ascending Forced Choice Method):
-
Present panelists with three samples: two are the base beverage (blanks) and one contains a low concentration of this compound.
-
Ask panelists to identify the "odd" sample.
-
Start with a concentration below the expected detection threshold and gradually increase the concentration in subsequent sets of triangles until the panelist can consistently and correctly identify the odd sample.
-
The geometric mean of the last concentration missed and the first concentration correctly identified is taken as the individual's detection threshold. The group threshold is the geometric mean of the individual thresholds.
-
-
Data Analysis:
-
Analyze the descriptive analysis data using Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across concentrations.
-
Calculate the best-estimate flavor detection threshold for the panel.
-
Protocol 2: Stability Assessment of this compound in a Food Matrix
Objective: To evaluate the stability of this compound in a model food system under accelerated storage conditions.
Materials:
-
This compound (food grade)
-
Model food matrix (e.g., a simple oil-in-water emulsion or a clear beverage)
-
Environmental chamber with controlled temperature and humidity
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
-
Hexane and other necessary solvents for extraction
-
Internal standard (e.g., undecanoic acid)
-
Glass storage containers with airtight seals
Procedure:
-
Sample Preparation:
-
Prepare the model food matrix.
-
Incorporate this compound into the food matrix at a known concentration (e.g., 10 ppm).
-
Prepare a control sample of the food matrix without the addition of this compound.
-
Aliquot the samples into the glass storage containers, ensuring minimal headspace, and seal tightly.
-
-
Storage Conditions:
-
Store the samples in an environmental chamber under accelerated conditions (e.g., 40°C and 75% relative humidity) for a period of 12 weeks.
-
Store a parallel set of samples under control conditions (e.g., 4°C) for comparison.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, and 12 weeks), remove triplicate samples from each storage condition.
-
Extract the lipid fraction from the food matrix using an appropriate solvent extraction method (e.g., liquid-liquid extraction with hexane).
-
Add a known amount of the internal standard to the extracted lipid fraction.
-
Analyze the concentration of this compound in the extract using GC-FID or GC-MS. The use of an internal standard will help to correct for any variations in extraction efficiency or injection volume.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Plot the concentration of this compound as a function of storage time for both storage conditions.
-
Determine the degradation kinetics and calculate the half-life of this compound in the food matrix under the tested conditions.
-
Signaling Pathways for Fatty Acid Flavor Perception
The perception of fatty acids is a complex process involving both the gustatory (taste) and olfactory (smell) systems. While the specific receptors for this compound have not been definitively identified, the general pathways for fatty acid perception are understood to involve G-protein coupled receptors (GPCRs).
Putative Gustatory Signaling Pathway
The taste of fatty acids is thought to be mediated by receptors such as GPR40, GPR120, and the fatty acid translocase CD36, which are expressed in taste bud cells.[4][5][6] The binding of a fatty acid to these receptors is believed to initiate a downstream signaling cascade.
Putative gustatory signaling pathway for fatty acids.
Putative Olfactory Signaling Pathway
The aroma of fatty acids is detected by olfactory receptors (ORs) located in the olfactory epithelium. Short- and medium-chain fatty acids are known to activate specific ORs, such as Olfr78.[2][7] This interaction triggers a signaling cascade that leads to the perception of smell.
Putative olfactory signaling pathway for fatty acids.
Experimental Workflow
The following diagram outlines a general workflow for evaluating a novel flavoring agent like this compound.
General workflow for flavoring agent evaluation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound, 334-49-6 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-decenal, 3913-71-1 [thegoodscentscompany.com]
- 5. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 6. femaflavor.org [femaflavor.org]
- 7. testinglab.com [testinglab.com]
Application Notes and Protocols: Acylation of Chitosan with 2-Decenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitosan (B1678972), a natural polysaccharide derived from the deacetylation of chitin, has garnered significant attention in the biomedical field due to its biocompatibility, biodegradability, and inherent antimicrobial properties.[1][2] Chemical modification of chitosan, such as acylation, can enhance its properties and broaden its applications.[3] The acylation of chitosan with 2-decenoyl chloride introduces a hydrophobic fatty acid moiety, which can improve its stability in aqueous environments and modulate its biological activity.[4][5] This modification is particularly relevant for applications in drug delivery, tissue engineering, and the development of antimicrobial materials.[4][5][6] This document provides detailed protocols for the acylation of chitosan with 2-decenoyl chloride and the subsequent characterization of the modified polymer.
Applications
The acylation of chitosan with 2-decenoyl chloride yields a derivative with promising applications in several areas of drug development and biomaterials science:
-
Drug Delivery: The introduction of the hydrophobic 2-decenoyl group can enhance the loading and controlled release of hydrophobic drugs.[6][7] The modified chitosan can be formulated into nanoparticles, hydrogels, or films for targeted and sustained drug delivery.[1][6]
-
Antimicrobial Materials: 2-decenoic acid is a medium-chain fatty acid known for its antimicrobial and biofilm-resistant properties.[4][5] Acylation of chitosan with 2-decenoyl chloride can produce materials that reduce biofilm formation by pathogenic bacteria such as S. aureus and P. aeruginosa.[4][5][8]
-
Tissue Engineering: Acylated chitosan membranes can serve as scaffolds for tissue regeneration.[4][5] These materials can provide a supportive matrix for cell growth while preventing bacterial infections at the site of implantation.[4][5][8]
-
Wound Dressings: The combination of chitosan's wound-healing properties and the antimicrobial nature of the 2-decenoyl group makes this modified polymer an excellent candidate for advanced wound dressings.[4][5]
Experimental Protocols
Synthesis of 2-Decenoyl Chloride
Since 2-decenoyl chloride is not commercially available, it must be synthesized from 2-decenoic acid.[4]
Materials:
-
2-decenoic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Protocol:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-decenoic acid in anhydrous DCM.
-
Slowly add oxalyl chloride (typically a 1.2 to 1.5 molar excess) to the stirred solution at room temperature.
-
Allow the reaction to proceed for 2-4 hours at room temperature. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
The resulting 2-decenoyl chloride should be used immediately in the next step due to its moisture sensitivity.
Acylation of Chitosan with 2-Decenoyl Chloride
This protocol is adapted from the acylation of electrospun chitosan membranes.[4][9]
Materials:
-
Chitosan (e.g., electrospun membrane or powder)
-
Pyridine (B92270) (anhydrous)
-
2-decenoyl chloride
-
Deionized water
-
Magnetic stirrer and stir bar
Protocol:
-
Prepare a 5 mg/mL solution of chitosan in anhydrous pyridine.
-
With continuous stirring, slowly add 2-decenoyl chloride to the chitosan solution. A typical ratio is 3:1 (v/v) of pyridine to acyl chloride.[9]
-
Allow the reaction to proceed for 1.5 hours at room temperature.[9]
-
After the reaction, remove the chitosan material from the reaction mixture.
-
To purify the acylated chitosan, sequentially wash it in the following solutions, with each wash lasting for at least one hour:[9]
-
10% acetone solution
-
70% ethanol solution
-
Deionized water
-
-
Dry the resulting N-(2-decenoyl)chitosan material.
Characterization of Acylated Chitosan
A summary of key characterization techniques and expected outcomes is presented below.
| Characterization Technique | Parameter Measured | Expected Outcome for Acylated Chitosan |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups | Appearance of new peaks corresponding to the amide I and amide II bands, and C-H stretching from the acyl chain, confirming acylation. |
| Scanning Electron Microscopy (SEM) | Surface morphology and fiber diameter | Visualization of the surface of the modified chitosan. For electrospun membranes, it can be used to assess if the fiber structure is maintained after acylation.[4][10] |
| Contact Angle Measurement | Surface hydrophobicity | An increase in the water contact angle compared to unmodified chitosan, indicating increased hydrophobicity.[4] |
| Thermogravimetric Analysis (TGA) | Thermal stability | Changes in the degradation profile compared to unmodified chitosan, which can provide information on the degree of modification.[4] |
Experimental Workflow and Logic
The following diagrams illustrate the key experimental workflows.
Caption: Overall experimental workflow from synthesis to application testing.
Caption: Simplified reaction pathway for the acylation of chitosan.
Conclusion
The acylation of chitosan with 2-decenoyl chloride is a valuable modification that enhances the polymer's properties for various biomedical applications. The provided protocols offer a foundation for researchers to synthesize and characterize this promising biomaterial. Further optimization of reaction conditions and in-depth biological evaluations will be crucial for translating this technology into clinical and pharmaceutical products.
References
- 1. Chitosan-Based Nanoparticles as Effective Drug Delivery Systems—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chitosan Derivatives and Their Application in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Pest Management Strategies Utilizing Honeybee Pheromones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of honeybee pheromones in developing sustainable and targeted pest management strategies. The following sections detail the key honeybee pheromones with potential for pest control, quantitative data on their efficacy, detailed experimental protocols for their application and evaluation, and diagrams of relevant signaling pathways and experimental workflows.
Introduction to Honeybee Pheromones in Pest Management
Honeybees utilize a complex repertoire of chemical signals, or pheromones, to regulate nearly every aspect of their colonial life, including defense, foraging, and reproduction.[1][2][3][4] These pheromones can be broadly categorized as releaser pheromones, which elicit immediate behavioral changes, and primer pheromones, which cause long-term physiological and behavioral shifts.[1][4] The specificity and potency of these chemical cues present a unique opportunity for the development of novel pest management strategies. By harnessing the power of these natural communication systems, it is possible to create targeted and environmentally benign alternatives to conventional pesticides.
The primary applications of honeybee pheromones in pest management currently focus on two main strategies:
-
Pest Repulsion: Utilizing alarm pheromones to deter pests from crops, thereby preventing damage.
-
Pest Attraction and Trapping: Employing attractant pheromones to lure pests into traps for monitoring or mass removal. This can also be adapted to disrupt mating patterns of certain pests.
This document will focus on the practical application of these strategies, providing quantitative data and detailed protocols for their implementation in a research and development setting.
Key Honeybee Pheromones for Pest Management
Several honeybee pheromones have been identified as having significant potential for pest management applications. The most prominent among these are the alarm pheromones for repulsion and various attractant pheromones for trapping and monitoring.
Alarm Pheromones for Pest Repulsion
Honeybee alarm pheromones are released in response to threats and serve to alert and recruit other bees for colony defense.[2][5] The two primary alarm pheromones are isopentyl acetate (B1210297) (IPA) , which has a characteristic banana-like odor, and 2-heptanone (B89624) .[4][5] These compounds have been shown to be effective repellents for honeybees themselves and may have similar effects on other insect pests.[6][7][8] This repellent action can be exploited to protect crops from pest damage. Some pheromones produced by bees, especially alarm pheromones, can deter herbivorous pests from damaging crops; when bees perceive a threat, they release an alarm pheromone (like isoamyl acetate) which can signal danger, causing certain pests to avoid those areas.[9]
Attractant Pheromones for Pest Monitoring and Control
Synthetic pheromones are being used to disrupt the mating patterns of the parasitic varroa mites (Varroa destructor).[9] While not a direct application against crop pests, the principles of using pheromones to manipulate pest behavior are transferable. For instance, the development of attractants for Varroa destructor is an active area of research, with studies evaluating the attractive effects of various insect pheromones on this mite.[10]
Quantitative Data on Pheromone Efficacy
The following tables summarize the quantitative data found in the literature regarding the efficacy of honeybee pheromones in pest management contexts.
Table 1: Repellent Effect of Honeybee Alarm Pheromones on Honeybees
| Pheromone Component | Concentration/Application Rate | Target Organism | Observed Effect | Duration of Effect | Source |
| 2-heptanone & Isopentyl acetate | Sprayed on crops | Foraging honeybees | Repellent | Not specified | [7] |
| Isopentyl acetate | Microencapsulated, 0.5 kg a.i./ha | Foraging honeybees | Repellent | Not specified | [6] |
Table 2: Efficacy of Synthetic Acaricides and Natural Compounds Against Varroa destructor
| Treatment | Efficacy (%) | Assessment Period | Source |
| Apivar (Amitraz) | 89% | 24 hours | [11] |
| Bayvarol (Flumethrin) | 58% | 24 hours | [11] |
| Apistan (Tau-fluvalinate) | 44% | 24 hours | [11] |
| CheckMite (Coumaphos) | 6% | 24 hours | [11] |
| Powdered Sugar | 76.05 ± 2.28% | 72 hours | [12] |
| Sulfur Dust | 53.368 ± 1.61% | 72 hours | [12] |
| Eucalyptus Oil | 96 ± 2.89% | Not specified | [12] |
| Winter Green Oil | 79 ± 2.89% | Not specified | [12] |
| Mustard Oil | 70 ± 2.1% | Not specified | [12] |
| Neem Oil | 61 ± 1.83% | Not specified | [12] |
| Orange Oil | 54 ± 1.62% | Not specified | [12] |
Experimental Protocols
The following are detailed protocols for the application and evaluation of honeybee pheromones in pest management research.
Protocol for Evaluating the Repellent Effect of Alarm Pheromones
Objective: To determine the efficacy of synthetic honeybee alarm pheromones (isopentyl acetate and 2-heptanone) in repelling a target pest species from a specific crop.
Materials:
-
Synthetic isopentyl acetate (IPA) and 2-heptanone (analytical grade)
-
Solvent (e.g., ethanol (B145695) or mineral oil)
-
Spraying equipment (e.g., backpack sprayer or laboratory spray tower)
-
Test plots of the target crop infested with the target pest
-
Control plots (unsprayed and solvent-sprayed)
-
Insect counting equipment (e.g., visual count, sweep nets, or sticky traps)
-
Data recording sheets
Procedure:
-
Preparation of Pheromone Solutions:
-
Prepare different concentrations of IPA and 2-heptanone solutions in the chosen solvent. A starting range could be 0.1%, 1%, and 5% (v/v).
-
Prepare a solvent-only control solution.
-
-
Experimental Setup:
-
Establish a minimum of three replicate plots for each treatment (each pheromone concentration, solvent control, and untreated control).
-
Randomize the placement of the plots to minimize environmental variability.
-
Ensure a buffer zone between plots to prevent cross-contamination.
-
-
Application:
-
Before application, record the baseline pest population in each plot.
-
Apply the pheromone solutions and the solvent control to the respective plots, ensuring even coverage of the crop foliage.
-
Leave the untreated control plots unsprayed.
-
-
Data Collection:
-
At set time intervals after application (e.g., 1, 3, 6, 12, and 24 hours), record the pest population in each plot using the chosen counting method.
-
Record any phytotoxic effects on the plants.
-
-
Data Analysis:
-
Calculate the mean pest population for each treatment at each time point.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in pest numbers between the treatments.
-
Calculate the percentage of repellency for each pheromone treatment compared to the control.
-
Protocol for Pheromone-Baited Traps for Pest Monitoring
Objective: To monitor the population dynamics of a target pest using pheromone-baited traps.
Materials:
-
Commercially available or custom-made insect traps (e.g., delta traps, funnel traps).[13][14]
-
Synthetic pheromone lures specific to the target pest.
-
Stakes or hangers for trap deployment.[14]
-
Collection jars or sticky inserts.
-
Data recording sheets and labels.[13]
Procedure:
-
Trap Assembly and Lure Placement:
-
Trap Deployment:
-
Determine the appropriate trap density for the monitoring area (e.g., 2-3 traps per hectare for monitoring).[13]
-
Place traps at a height that is optimal for capturing the target pest, typically just above the crop canopy.[14]
-
Distribute the traps in a grid pattern throughout the monitoring area.
-
Label each trap with a unique identifier, date of deployment, and lure type.[13]
-
-
Data Collection:
-
Check the traps at regular intervals (e.g., weekly).
-
Count and record the number of target pests captured in each trap.
-
Remove and dispose of the captured insects.[13]
-
-
Trap Maintenance:
-
Replace the pheromone lures according to the manufacturer's recommendations (typically every 4-6 weeks).[13]
-
Clean or replace sticky inserts or collection jars as needed.
-
-
Data Analysis:
-
Plot the average number of pests captured per trap over time to visualize population trends.
-
Use this data to determine the optimal timing for pest control interventions.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: Alarm Pheromone Signaling Pathway in Honeybees.
Caption: Experimental Workflow for Pest Monitoring Using Pheromone Traps.
References
- 1. Chemical Communication in the Honey Bee Society - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. hbrc.ca [hbrc.ca]
- 3. theholyhabibee.com [theholyhabibee.com]
- 4. beekeeping.fandom.com [beekeeping.fandom.com]
- 5. Honey Bee Alarm Pheromone Mediates Communication in Plant–Pollinator–Predator Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Repelling foraging honeybees with alarm pheromones | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. biochemjournal.com [biochemjournal.com]
- 10. journal.bee.or.kr [journal.bee.or.kr]
- 11. Comparing the efficacy of synthetic Varroacides and Varroa destructor phenotypic resistance using Apiarium and Mason jar bioassay techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Pheromone traps [oisat.org]
- 14. How to make Pheromone traps for insect control in field crops [plantix.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fermentation for Trans-2-Decenoic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for producing trans-2-decenoic acid using engineered Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the microbial production of trans-2-decenoic acid in engineered E. coli?
A1: The biocatalytic synthesis of trans-2-decenoic acid in engineered E. coli leverages the β-oxidation pathway of fatty acids.[1] Key enzymes, including acyl-CoA synthetase (FadD), acyl-CoA dehydrogenase (FadE), and acyl-CoA thioesterase (YdiI), are typically overexpressed.[1] FadD activates the precursor, decanoic acid, to decanoyl-CoA. FadE then catalyzes the formation of a double bond to produce trans-2-decanoyl-CoA. Finally, YdiI cleaves the CoA group to release the final product, trans-2-decenoic acid.[1] To prevent the degradation of the product and intermediates, genes involved in the β-oxidation downstream pathway (like fadB and fadJ) and the transcriptional repressor of the fad regulon (fadR) are often knocked out.
Q2: What are the key fermentation parameters that influence the yield of trans-2-decenoic acid?
A2: Several factors significantly impact the production of trans-2-decenoic acid. These include seed culture conditions (temperature and duration), inoculation amount, induction temperature, inducer concentration, substrate (decanoic acid) feeding strategy, and the presence of specific metal ions like MnCl₂.[2][3][4]
Q3: What is a typical yield of trans-2-decenoic acid that can be expected?
A3: Yields can vary significantly based on the strain and fermentation conditions. In an optimized process using an engineered E. coli, an average production of 1.982 ± 0.110 g/L has been reported, which was a significant increase from the 0.940 ± 0.104 g/L achieved in a basic LB medium before optimization.[1][2]
Q4: How can I monitor the production of trans-2-decenoic acid during fermentation?
A4: The concentration of trans-2-decenoic acid can be quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[5][6][7] This typically involves extracting the fatty acid from the culture broth, often after derivatization to increase volatility for GC-MS analysis.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation process for trans-2-decenoic acid production.
Problem 1: Low or No Production of Trans-2-Decenoic Acid
| Possible Cause | Troubleshooting Steps |
| Suboptimal Fermentation Conditions | 1. Verify Optimal Parameters: Cross-reference your fermentation parameters with the optimized conditions provided in the data table below. Pay close attention to seed culture age, induction temperature, and inducer concentration.[2][3][4] 2. Check pH: Ensure the pH of the medium is maintained within the optimal range for E. coli growth and enzyme activity. 3. Aeration and Agitation: Inadequate oxygen supply can limit cell growth and metabolic activity. Ensure proper aeration and agitation rates are maintained throughout the fermentation. |
| Inefficient Induction | 1. Inducer Concentration: Verify the concentration of the inducer (e.g., IPTG). Too low a concentration will result in insufficient expression of the pathway enzymes, while excessively high concentrations can lead to metabolic burden and the formation of inclusion bodies.[8][9] 2. Timing of Induction: Inducing too early in the growth phase can place a significant metabolic burden on the cells, while inducing too late may result in a lower final product titer due to reduced cell mass.[4] |
| Plasmid Instability | 1. Antibiotic Selection: Ensure the correct antibiotic is used at the appropriate concentration in both the seed culture and the fermentation medium to maintain selective pressure for plasmid retention.[10][11] 2. Metabolic Burden: High-level expression of multiple enzymes can lead to plasmid instability.[12][13][14] Consider using a lower induction temperature or a weaker promoter to reduce the metabolic load on the cells. |
| Precursor (Decanoic Acid) Limitation or Toxicity | 1. Substrate Feeding: Decanoic acid can be toxic to E. coli at high concentrations. Implement a fed-batch strategy with a slow, continuous feed to maintain a low but sufficient concentration of the precursor.[2][4] 2. Precursor Consumption: If decanoic acid is not being consumed, it may indicate a problem with the first enzyme in the pathway (FadD). Verify the expression and activity of this enzyme. |
Problem 2: Accumulation of Byproducts or Intermediates
| Possible Cause | Troubleshooting Steps |
| Incomplete β-oxidation Pathway Knockout | 1. Verify Gene Deletions: Confirm the successful knockout of genes in the downstream β-oxidation pathway (e.g., fadB, fadJ). Incomplete deletion can lead to the further metabolism of the trans-2-decanoyl-CoA intermediate. |
| Bottleneck in the Engineered Pathway | 1. Enzyme Expression Levels: The relative expression levels of FadD, FadE, and YdiI are crucial. An imbalance can lead to the accumulation of intermediates. For example, if YdiI activity is low, trans-2-decanoyl-CoA may accumulate. Analyze the expression levels of each enzyme via SDS-PAGE. 2. Metabolic Flux to Other Pathways: The precursor, decanoyl-CoA, can be channeled into other metabolic pathways. Metabolic engineering strategies to block competing pathways may be necessary.[15][16] |
Problem 3: Poor Cell Growth
| Possible Cause | Troubleshooting Steps |
| Toxicity of Trans-2-Decenoic Acid or Decanoic Acid | 1. In Situ Product Removal: High concentrations of the product or precursor can be toxic to the cells. Consider implementing an in-situ product removal strategy, such as liquid-liquid extraction.[8] 2. Fed-Batch Strategy: As mentioned previously, a fed-batch approach for decanoic acid can mitigate toxicity. |
| Metabolic Burden | 1. Optimize Induction: Reduce the inducer concentration or lower the induction temperature to decrease the metabolic stress on the cells.[2][12][15] 2. Optimize Media Composition: Ensure the fermentation medium is rich in nutrients to support both cell growth and product formation. |
| Contamination | 1. Aseptic Technique: Review and reinforce aseptic techniques during inoculation and sampling to prevent contamination. 2. Microscopy and Plating: Examine the culture under a microscope and plate on selective and non-selective media to check for contaminants. |
Data Presentation
Table 1: Optimized Fermentation Parameters for Trans-2-Decenoic Acid Production [2][3][4]
| Parameter | Optimized Value |
| Seed Culture Time | 20 hours |
| Seed Culture Temperature | 37 °C |
| Inoculation Amount | 1% (v/v) |
| Induction Temperature | 30 °C |
| Substrate (Decanoic Acid) Flow | 0.15 g/L |
| Inducer Concentration | 5.60 g/L |
| MnCl₂ Concentration | 0.10 mM |
Table 2: Comparison of Trans-2-Decenoic Acid Production and Cell Density Before and After Optimization [2]
| Condition | Average Production (g/L) | Maximum OD₆₀₀ |
| Before Optimization (Basic LB Medium) | 0.940 ± 0.104 | 6.46 |
| After Optimization | 1.982 ± 0.110 | 8.46 |
Experimental Protocols
1. Seed Culture Preparation
-
Aseptically inoculate a single colony of the engineered E. coli strain into a sterile flask containing Luria-Bertani (LB) broth supplemented with the appropriate antibiotic.
-
Incubate the culture at 37°C with shaking (e.g., 200 rpm) for 20 hours.[2][4]
-
The resulting seed culture is now ready for inoculating the fermenter.
2. Bioreactor Setup and Sterilization
-
Assemble the bioreactor according to the manufacturer's instructions. Ensure all probes (pH, dissolved oxygen) are calibrated and properly installed.[17][18]
-
Add the fermentation medium to the vessel.
-
Sterilize the bioreactor and medium by autoclaving.
-
After cooling, aseptically connect all necessary tubing for aeration, feeding, and sampling.
3. Fermentation and Induction
-
Aseptically inoculate the fermenter with the 1% (v/v) seed culture.
-
Set the fermentation parameters: temperature at 37°C, and control pH and dissolved oxygen levels.
-
When the culture reaches the desired optical density for induction, lower the temperature to 30°C.[2][4]
-
Induce the culture by adding the inducer to the final concentration of 5.60 g/L.[2][4]
-
Simultaneously, begin the fed-batch addition of decanoic acid at a flow rate of 0.15 g/L.[2][4]
-
Take samples aseptically at regular intervals to monitor cell growth (OD₆₀₀) and product formation.
4. Extraction and Quantification of Trans-2-Decenoic Acid
-
Extraction:
-
Centrifuge a sample of the culture broth to pellet the cells.
-
Transfer the supernatant to a clean tube.
-
Acidify the supernatant to a low pH (e.g., pH 2) with an acid like HCl to protonate the fatty acid.
-
Extract the trans-2-decenoic acid with an equal volume of an organic solvent such as ethyl acetate.[1]
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the organic phase containing the fatty acid.
-
Dry the organic phase, for example, under a stream of nitrogen.
-
-
Quantification by GC-MS (after derivatization):
-
The dried extract may require derivatization to increase volatility. A common method is silylation.[7]
-
Reconstitute the dried extract in a suitable solvent.
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and incubate at an elevated temperature (e.g., 60-70°C).
-
Analyze the derivatized sample by GC-MS.
-
-
Quantification by HPLC:
-
Reconstitute the dried extract in the mobile phase.
-
Filter the sample through a 0.22 µm filter.
-
Analyze by reverse-phase HPLC with UV detection (e.g., at 215 nm).[6] A C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an acidified aqueous solution.[6]
-
Visualizations
Caption: Engineered metabolic pathway for trans-2-decenoic acid production.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of fatty acid metabolism in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of fatty acid biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. apiservices.biz [apiservices.biz]
- 7. benchchem.com [benchchem.com]
- 8. Continuous Liquid-Liquid Extraction of Medium-Chain Fatty Acids from Fermentation Broth Using Hollow-Fiber Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized determination method for trans-10-hydroxy-2-decenoic acid content in royal jelly by high-performance liquid chromatography with an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Control of fatty acid metabolism. I. Induction of the enzymes of fatty acid oxidation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Metabolic Engineering Technologies for the Production of Fatty Acids in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Engineering Escherichia Coli Fatty Acid Metabolism for the Production of Biofuel Precursors [dash.harvard.edu]
- 18. sciencedaily.com [sciencedaily.com]
overcoming solubility issues of (E)-2-Decenoic acid in aqueous solutions
Technical Support Center: (E)-2-Decenoic Acid Solubility
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming the solubility challenges associated with this medium-chain fatty acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
This compound is a medium-chain fatty acid with a 10-carbon aliphatic chain. This carbon chain is hydrophobic (water-repelling), which is the primary reason for its low water solubility. While the carboxylic acid head is polar, the long nonpolar tail dominates its physical properties, leading to an estimated aqueous solubility of only around 86.48 mg/L.[1]
Q2: What are the primary strategies to increase the aqueous solubility of this compound?
There are several effective methods to enhance the solubility of this compound:
-
Using Organic Co-solvents: A small amount of a water-miscible organic solvent can be used to first dissolve the fatty acid before dilution in an aqueous buffer.
-
pH Adjustment: As a carboxylic acid, its solubility is highly dependent on pH. Increasing the pH above its pKa will convert it to its more soluble carboxylate salt.
-
Employing Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic tail of the fatty acid, forming a water-soluble inclusion complex.[2][3][4]
-
Micellar Solubilization with Surfactants: Surfactants can form micelles in water, which are microscopic spheres that can trap the fatty acid within their hydrophobic cores, thus dispersing it in the aqueous phase.[5][6]
Q3: How does pH specifically affect the solubility of this compound?
This compound is a weak acid with a predicted pKa of approximately 4.75.[7]
-
At low pH (below pKa): The carboxylic acid group remains protonated (-COOH). In this form, the molecule is neutral and its hydrophobic nature dominates, resulting in very low aqueous solubility.
-
At high pH (above pKa): The carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This charged group significantly increases the molecule's polarity and its ability to interact with water, thereby increasing its solubility.[8][9]
Q4: Can I use a co-solvent like DMSO or Ethanol? What is the recommended procedure?
Yes, using a co-solvent is a very common and effective technique. Solvents like Dimethyl Sulfoxide (DMSO) and Ethanol are excellent for dissolving this compound.[10][11] The standard procedure is to first prepare a concentrated stock solution in the organic solvent and then dilute it into your aqueous buffer. It is critical to add the concentrated stock solution to the buffer while vortexing, rather than the other way around, to prevent precipitation.[12] However, be mindful that the final concentration of the organic solvent should be low enough to not affect your experimental system.
Q5: What are cyclodextrins and which type is best for this compound?
Cyclodextrins are bucket-shaped molecules made of glucose units. Their unique structure allows them to encapsulate hydrophobic molecules like fatty acids, making them more soluble in water.[2][3] For medium-chain fatty acids, β-cyclodextrins and their derivatives, such as methyl-β-cyclodextrin (MβCD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are highly effective due to the compatible size of their internal cavity.[2][13]
Q6: How do surfactants help with solubility and are there any to recommend?
Surfactants, or detergents, are molecules with a water-loving (hydrophilic) head and a fat-loving (hydrophobic) tail. Above a certain concentration (the critical micelle concentration), they self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactants form a core that can encapsulate this compound, while the hydrophilic heads face the water, effectively dissolving the fatty acid in the aqueous solution.[6][14][15] Non-ionic surfactants like Tween-80 or Polysorbate 80 are commonly used in research and pharmaceutical formulations for this purpose.[13][15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the compound to the aqueous buffer. | The aqueous solubility limit has been exceeded. | 1. Lower the Concentration: Attempt to dissolve a smaller amount of the compound. 2. Use a Co-solvent: Prepare a concentrated stock in DMSO or Ethanol and perform a stepwise dilution into the buffer with vigorous stirring.[12] 3. Adjust pH: Increase the buffer pH to > 6.0 to deprotonate the carboxylic acid and form the more soluble salt. |
| The solution is cloudy or opalescent. | The compound is not fully dissolved and may be forming a fine suspension or emulsion. | 1. Increase Mixing Energy: Use sonication or gentle warming (e.g., 37°C) to aid dissolution.[12][13] 2. Use a Solubilizing Agent: Add a suitable concentration of SBE-β-cyclodextrin or a surfactant like Tween-80 to the buffer before adding the fatty acid.[13] |
| The solution is initially clear but a precipitate forms over time. | The solution is supersaturated and thermodynamically unstable. The compound is slowly crashing out of solution. | 1. Prepare Fresh Solutions: Always prepare solutions immediately before use, as aqueous solutions of fatty acids can be unstable.[12] 2. Reduce Final Concentration: Work with a lower, more stable final concentration. 3. Use a Stabilizer: Cyclodextrins can form stable complexes that prevent precipitation over a longer time frame.[16] |
| Experimental results are inconsistent between batches. | Variability in the solubilization process is leading to different effective concentrations of the fatty acid. | 1. Standardize Protocol: Follow a precise, step-by-step protocol for preparing your solutions every time. 2. Ensure Complete Dissolution: Visually confirm that the stock solution is completely clear before any dilution. 3. Filter the Solution: After preparation, filter the final solution through a 0.22 µm filter to remove any undissolved micro-precipitates. |
Quantitative Data Presentation
The following table summarizes the known solubility of this compound and its isomers in various solvents.
| Solvent | Solubility | Notes | Source |
| Water | ~86.48 mg/L (0.51 mM) (estimated) | Very poorly soluble. | [1] |
| Water | <3.01 mg/mL (<17.7 mM) | Experimentally determined. | [10] |
| Ethanol | ≥161.4 mg/mL (≥948 mM) | Highly soluble. | [10] |
| DMSO | ≥8.8 mg/mL (≥51.7 mM) | Highly soluble. | [10] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥2.5 mg/mL (≥14.7 mM) | A common vehicle for in vivo studies. | [13][17] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥2.5 mg/mL (≥14.7 mM) | Cyclodextrin-based vehicle. | [13][17] |
Experimental Protocols
Protocol 1: Solubilization using an Organic Co-Solvent (DMSO)
-
Prepare Stock Solution: Accurately weigh the desired amount of this compound. Dissolve it in pure, anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure the solid is completely dissolved by vortexing. Gentle warming or brief sonication can be used if necessary.
-
Prepare Working Solution: Add the desired volume of your target aqueous buffer to a sterile tube.
-
Dilution: While vigorously vortexing the buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration. Crucially, add the stock to the buffer, not the reverse.
-
Final Check: Ensure the final solution is clear. The final concentration of DMSO should be kept to a minimum (typically <0.5%) to avoid affecting the biological system.
Protocol 2: Solubilization using Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in your desired saline or buffer solution.
-
Prepare Fatty Acid Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Mixing: In a sterile tube, combine the components in the following order for a final volume of 1 mL:
-
Add 900 µL of the 20% SBE-β-CD solution.
-
While vortexing, slowly add 100 µL of the this compound DMSO stock.
-
-
Final Solution: Continue to mix until the solution is completely clear. This protocol yields a solution of 2.5 mg/mL this compound in a vehicle of 10% DMSO and 18% SBE-β-CD.[13]
Protocol 3: Solubilization by pH Adjustment
-
Prepare Alkaline Solution: Prepare a dilute alkaline solution, such as 0.1 M NaOH or KOH.
-
Dissolution: Weigh the this compound and add it to a volume of water. While stirring, add the alkaline solution dropwise until the fatty acid completely dissolves. This converts the acid to its sodium or potassium salt.
-
pH Adjustment: Carefully adjust the pH of the solution back down to the desired final pH (e.g., 7.4) using a dilute acid like 0.1 M HCl. Be careful not to lower the pH too much, as this may cause the fatty acid to precipitate.
-
Buffering: It is recommended to perform this procedure in the presence of a suitable buffer to maintain the final pH.
Visualizations
Caption: Logical workflow for troubleshooting solubility issues.
Caption: Cyclodextrin encapsulates the fatty acid to form a soluble complex.
References
- 1. This compound, 334-49-6 [thegoodscentscompany.com]
- 2. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
- 5. quora.com [quora.com]
- 6. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. raybiotech.com [raybiotech.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Aggregation Behavior of Medium Chain Fatty Acids Studied by Coarse-Grained Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: 9-Oxo-2-decenoic Acid (9-ODA) Stability and Storage
Welcome to the technical support center for 9-Oxo-2-decenoic acid (9-ODA). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of 9-ODA during storage and experimental handling. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause 9-Oxo-2-decenoic acid (9-ODA) to degrade?
9-Oxo-2-decenoic acid, an unsaturated keto fatty acid, is susceptible to degradation from several factors:
-
Oxidation: The carbon-carbon double bond is a primary site for oxidation, which can be initiated by exposure to air (oxygen).[1] This process is often accelerated by heat and light.[1]
-
Hydrolysis: The carboxylic acid group can undergo hydrolysis if exposed to moisture.[1]
-
Light Exposure: 9-ODA is sensitive to light, which can provide the energy to initiate degradation reactions.[1]
-
High Temperatures: Elevated temperatures can increase the rate of all chemical degradation pathways.[1][2]
-
pH: While specific data for 9-ODA is limited, the stability of fatty acids and other pharmaceutical compounds can be significantly influenced by pH.[3][4] Extreme acidic or basic conditions can catalyze hydrolysis and other reactions.[3]
Q2: How should I store 9-Oxo-2-decenoic acid in its solid (powder) form for long-term stability?
For long-term storage, solid 9-ODA should be kept as a dry powder in a cool, dry, and dark place.[1][5] The most recommended condition is at -20°C.[1][6] It is crucial to minimize exposure to moisture and air.[1] Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the cold compound.[1]
Q3: What is the best practice for preparing and storing stock solutions of 9-Oxo-2-decenoic acid?
To ensure the stability of 9-ODA in solution, follow these best practices:
-
Solvent Selection: Dissolve 9-ODA in an appropriate organic solvent such as ethanol, methanol, or chloroform.[1]
-
Container: Use a glass vial with a Teflon-lined cap.[1] Avoid plastic containers as plasticizers may leach into the solution.[1]
-
Inert Atmosphere: To prevent oxidation, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[1]
-
Storage Conditions: Store the stock solution at -20°C in the dark.[1]
Q4: How can I determine if my 9-Oxo-2-decenoic acid sample has degraded?
You can assess the purity and degradation of your 9-ODA sample through several methods:
-
Visual Inspection: Discoloration or a change in the physical consistency of the solid compound can indicate degradation.[1]
-
Solubility Issues: Difficulty dissolving the compound in a recommended solvent, where it was previously soluble, may suggest degradation or polymerization.[1]
-
Analytical Techniques: The most definitive way to check for degradation is by using analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1] These techniques can separate and quantify 9-ODA from its degradation products. For highly sensitive and specific quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of 9-Oxo-2-decenoic acid.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Experimental Results | Degradation of 9-ODA due to improper storage or handling. | 1. Verify that the compound has been stored at -20°C in a tightly sealed container, protected from light.[1]2. If using a stock solution, ensure it was stored in a glass vial under an inert atmosphere.[1]3. Prepare fresh solutions for critical experiments.[1]4. Check the purity of your sample using GC or HPLC.[1] |
| Difficulty Dissolving the Compound | The compound may have degraded or polymerized. | 1. Confirm you are using a recommended solvent (e.g., ethanol, methanol, chloroform).[1]2. If solubility issues persist with fresh solvent, this may indicate compound degradation. Consider obtaining a new batch.[1] |
| Compound Appears Discolored or has Changed Consistency | This may be a sign of oxidation or hydration. | 1. If significant discoloration is observed, it is best to discard the vial.[1]2. To prevent this, always allow the container to reach room temperature before opening to avoid moisture condensation.[1]3. Minimize the exposure of the solid compound to air and light during handling.[1] |
| Low Biological Activity Observed | The compound may have isomerized or degraded, reducing its biological efficacy. The (E)-isomer is the biologically active form. | 1. Improper storage or handling can potentially lead to isomerization. Ensure all storage recommendations have been followed.2. Verify the purity and isomeric integrity of your sample using an appropriate analytical method. |
Data Presentation: Storage and Analytical Parameters
Table 1: Recommended Storage Conditions for 9-Oxo-2-decenoic Acid
| Form | Container | Temperature | Atmosphere | Light Conditions |
| Solid (Powder) | Tightly sealed vial | -20°C[1][6] | Dry | Dark |
| Solution | Glass vial with Teflon-lined cap[1] | -20°C[1] | Inert (Argon or Nitrogen)[1] | Dark[1] |
Table 2: Analytical Methods for Purity Assessment and Quantification
| Technique | Purpose | Key Considerations |
| HPLC-UV | Purity assessment and quantification.[1] | Reversed-phase columns are typically used. Method development is required to separate 9-ODA from potential degradation products. |
| Gas Chromatography (GC) | Purity assessment.[1] | Derivatization may be necessary to improve volatility and peak shape. |
| LC-MS/MS | Highly sensitive and specific quantification.[7] | Preferred method for complex biological matrices due to high selectivity. Requires use of an internal standard for best results.[7] |
Experimental Protocols
Protocol 1: General Guideline for Stability Testing of 9-Oxo-2-decenoic Acid
This protocol provides a framework for conducting an in-house stability study of 9-ODA.
-
Sample Preparation:
-
Prepare multiple, identical aliquots of 9-ODA in both solid form and as a solution in a recommended solvent (e.g., ethanol).
-
For solutions, use glass vials with Teflon-lined caps (B75204) and purge with an inert gas before sealing.
-
-
Storage Conditions:
-
Store aliquots under the recommended long-term conditions (-20°C, protected from light) as a control.
-
To assess stability under various scenarios, store other sets of aliquots under accelerated degradation conditions (e.g., 4°C, room temperature, and exposed to light).
-
-
Time Points:
-
Establish a schedule for sample analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
-
Analytical Method:
-
At each time point, analyze an aliquot from each storage condition using a validated stability-indicating HPLC or LC-MS/MS method.
-
The method must be able to separate the parent 9-ODA peak from any potential degradation products.
-
-
Data Analysis:
-
Quantify the amount of 9-ODA remaining at each time point relative to the T=0 sample.
-
Monitor the appearance and growth of any new peaks, which may represent degradation products.
-
Plot the percentage of 9-ODA remaining versus time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: Key degradation pathways for 9-Oxo-2-decenoic acid.
Caption: Workflow for the proper storage of 9-ODA solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. 9-oxo-2(E)-Decenoic acid, CAS No. 334-20-3 | Reference substances for GC | Gas Chromatography (GC) | Chromatography | Applications | Carl ROTH - International [carlroth.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Bioactivity Assays
Welcome to the technical support center for bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that can lead to inconsistent or unreliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in bioactivity assays?
A1: Variability in bioactivity assays can stem from multiple sources, which can be broadly categorized as biological, technical, and environmental.
-
Biological Variability: This includes inherent differences in cell lines, passage number, cell density, and the use of different lots of serum or other biological reagents.[1][2] Cells can undergo phenotypic drift after several passages, leading to changes in their response.[2]
-
Technical Variability: This encompasses inconsistencies in experimental execution. Pipetting errors, improper mixing of reagents, and inadequate washing steps are major contributors.[3][4] The choice of microplate and liquid handling tools can also significantly impact data quality.[5]
-
Environmental Variability: Factors such as temperature fluctuations, evaporation, and incubator conditions (humidity, CO2 levels) can lead to inconsistent results, particularly the "edge effect" in microplates.[6][7]
Q2: How can I minimize the "edge effect" in my microplate assays?
A2: The edge effect, characterized by different results in the outer wells compared to the inner wells, is primarily caused by increased evaporation and temperature gradients at the plate's perimeter.[6][8] Here are several strategies to mitigate it:
-
Avoid Using Outer Wells: The simplest approach is to not use the outermost wells for experimental samples. Instead, fill them with sterile water, PBS, or media to create a humidity buffer.[4]
-
Use Specialized Lids and Plates: Low-evaporation lids with condensation rings can reduce fluid loss.[8][9] Additionally, some microplates are designed with moats that can be filled with liquid to minimize evaporation.[7]
-
Seal the Plates: Using sealing tapes can be a very effective method to prevent evaporation. For cell-based assays, breathable sterile tape that allows for gas exchange should be used.[8][9]
-
Optimize Incubation: Maintain a humidified incubator (at least 95% humidity) and limit the number of times the incubator door is opened to ensure a stable environment.[7]
-
Reduce Assay Time: When possible, shortening the incubation time can reduce the overall impact of evaporation.[9]
Q3: My results show high variability between replicate wells. What are the likely causes?
A3: High variability between replicates is a common issue that can obscure the true results of your experiment. The primary culprits are often related to technique and assay setup:
-
Pipetting Inaccuracy: Small errors in pipetting volumes of cells, reagents, or test compounds can lead to significant differences between wells.[4] Ensure your pipettes are calibrated and use consistent technique.
-
Uneven Cell Seeding: A non-homogenous cell suspension can result in different numbers of cells being seeded in each well.[4] Gently swirl the cell suspension frequently during seeding.
-
Incomplete Mixing: Failure to properly mix the contents of each well after adding reagents can lead to inconsistent results.[4] Gently tap the plate or use a plate shaker at a low speed.
-
Presence of Bubbles: Air bubbles in the wells can interfere with optical readings.[3] Be careful during pipetting to avoid introducing bubbles.
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can reduce the sensitivity and dynamic range of your assay.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Contamination of Reagents or Wells | Use sterile techniques and fresh pipette tips for each reagent and sample to avoid cross-contamination. |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes to remove unbound reagents. Ensure complete aspiration of wash buffer from the wells.[10] |
| Incorrect Antibody/Reagent Concentration | Titrate your primary and secondary antibodies or other detection reagents to determine the optimal concentration that provides a good signal-to-noise ratio.[10] |
| Overdevelopment of Substrate | Reduce the substrate incubation time or stop the reaction earlier.[11] Ensure the substrate is brought to room temperature before use.[10] |
| Plate Autofluorescence/Autoluminescence | For fluorescence assays, use black microplates to reduce background.[12] For luminescence assays, use white plates and "dark adapt" them by incubating in the dark for about 10 minutes before reading.[13][14] |
Experimental Protocol: Optimizing Washing Steps
-
After the incubation step with the detection antibody, aspirate the solution from all wells.
-
Add the recommended volume of wash buffer to each well.
-
Allow the plate to soak for at least 30-60 seconds. For assays with high background, this time can be extended.
-
Aspirate the wash buffer completely. Be careful not to scratch the bottom of the wells.
-
Repeat steps 2-4 for the desired number of washes (typically 3-5 times).
-
After the final wash, invert the plate and tap it gently on a clean paper towel to remove any residual buffer.
Issue 2: Weak or No Signal
The absence of a signal when one is expected can be frustrating and halt progress.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Omission or Incorrect Order of Reagents | Carefully review the assay protocol to ensure all reagents were added in the correct sequence.[10] |
| Inactive Reagents | Verify that reagents have not expired and have been stored correctly.[15] Avoid repeated freeze-thaw cycles.[15] Prepare fresh dilutions of critical reagents for each experiment. |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol.[3] Ensure reagents are equilibrated to the assay temperature before use.[16] |
| Suboptimal Antibody Concentrations | The concentration of the primary or secondary antibody may be too low. Perform a titration to determine the optimal concentration. |
| Incorrect Plate Reader Settings | Verify that the correct wavelength and filter settings are being used for your specific assay.[10] |
Logical Relationship Diagram: No Signal Troubleshooting
Caption: Troubleshooting workflow for a "no signal" result.
Issue 3: Poor Assay-to-Assay Reproducibility
Possible Causes and Solutions
| Cause | Recommended Solution |
| Variability in Cell Culture | Standardize cell culture procedures.[2] Use cells within a consistent and limited passage number range.[17][18] Ensure consistent cell density at the time of plating.[2] |
| Lot-to-Lot Reagent Variability | Qualify new lots of critical reagents (e.g., antibodies, serum) by testing them in parallel with the previous lot.[19] |
| Inconsistent Environmental Conditions | Monitor and control incubator temperature, humidity, and CO2 levels.[20] Equilibrate plates to room temperature before adding reagents or reading results to avoid temperature gradients.[15] |
| Changes in Experimental Timing | Perform experimental steps, such as reagent additions and incubation times, as consistently as possible between assays. |
Experimental Workflow: Qualifying a New Lot of Fetal Bovine Serum (FBS)
Caption: Workflow for qualifying a new lot of FBS.
References
- 1. cellgs.com [cellgs.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. ethosbiosciences.com [ethosbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. The edge effect in microplate assays [wakoautomation.com]
- 7. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 8. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 9. youtube.com [youtube.com]
- 10. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 11. sinobiological.com [sinobiological.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. agilent.com [agilent.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. youtube.com [youtube.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 18. General Tips for Successful Cell Culture [fdcell.com]
- 19. Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gmpplastic.com [gmpplastic.com]
improving yield in the chemical synthesis of (E)-2-Decenoic acid
Welcome to the technical support center for the chemical synthesis of (E)-2-Decenoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound and similar α,β-unsaturated carboxylic acids include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Knoevenagel condensation. Each method has its advantages and is chosen based on factors like desired stereoselectivity, available starting materials, and reaction conditions.
Q2: I am observing a low yield in my Wittig reaction. What are the likely causes?
A2: Low yields in the Wittig reaction for synthesizing this compound can stem from several factors. Common issues include steric hindrance in the aldehyde or the ylide, suboptimal choice of base for ylide generation, and instability of the phosphonium (B103445) ylide.[1] The presence of lithium salts can also negatively impact the reaction.[1]
Q3: How can I improve the (E)-selectivity of my Wittig reaction?
A3: For stabilized ylides, which are used to favor the (E)-alkene, ensuring the reaction reaches thermodynamic equilibrium is key.[2] Using aprotic solvents and avoiding lithium-based strong bases can favor the formation of the (E)-isomer. If poor (E/Z) selectivity persists, the Schlosser modification of the Wittig reaction can be employed to exclusively afford the (E)-alkene.[3]
Q4: When should I consider using the Horner-Wadsworth-Emmons (HWE) reaction instead of the Wittig reaction?
A4: The HWE reaction is an excellent alternative to the Wittig reaction, particularly when dealing with sterically hindered aldehydes or when the Wittig reaction gives low yields.[1] Phosphonate (B1237965) carbanions used in the HWE reaction are generally more nucleophilic and less basic than Wittig reagents, leading to better reactivity.[4][5] A significant advantage of the HWE reaction is the easy removal of the water-soluble phosphate (B84403) byproduct during workup.[6]
Q5: What are common side reactions in the Knoevenagel condensation for this synthesis?
A5: The Knoevenagel condensation can be prone to side reactions such as the self-condensation of the starting aldehyde (octanal) if a strong base is used.[7] Another common issue is the Michael addition of the active methylene (B1212753) compound (e.g., malonic acid) to the newly formed α,β-unsaturated product.[7]
Troubleshooting Guides
Low Yield in Wittig Reaction
Problem: The synthesis of this compound via the Wittig reaction is resulting in a low yield of the desired product.
Caption: Troubleshooting workflow for low yield in the Wittig synthesis of this compound.
Q&A Troubleshooting:
-
Q: My yield is low and I'm using a stabilized ylide. What should I check first?
-
A: Examine your choice of base. While strong bases are necessary, organolithium bases like n-BuLi can lead to side reactions due to the formation of lithium salts.[1] Consider switching to a non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under salt-free conditions.[1]
-
-
Q: I'm using NaH as a base with a stabilized ylide, but the yield is still poor. What's next?
-
A: Optimize the reaction temperature. Ylide formation is often best performed at a low temperature (e.g., 0 °C) to ensure stability. However, if your aldehyde is sterically hindered, a higher temperature might be needed for the reaction to proceed.[1] Also, ensure your reactants are pure and the stoichiometry is accurate.
-
-
Q: Would an alternative reaction be better for higher yield?
-
A: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative, providing better yields with hindered aldehydes and a simpler workup due to the water-soluble phosphate byproduct.[1]
-
Low Yield in Knoevenagel Condensation
Problem: The Knoevenagel condensation of octanal (B89490) with malonic acid is giving a low yield of this compound.
Caption: Troubleshooting workflow for low yield in the Knoevenagel condensation.
Q&A Troubleshooting:
-
Q: I'm getting a lot of side products and a low yield. I'm using sodium hydroxide (B78521) as a catalyst. What's the problem?
-
A: Strong bases like NaOH can promote the self-condensation of octanal, leading to byproducts and reduced yield.[7] It is highly recommended to use a weaker amine base such as piperidine (B6355638) or pyridine (B92270) as the catalyst.[7]
-
-
Q: I've switched to piperidine, but the reaction still doesn't go to completion. What can I do?
-
Q: Are there any other modifications to improve the yield?
Data Presentation
Table 1: Comparison of Yields for this compound Synthesis Methods
| Synthesis Method | Reactants | Catalyst/Base | Solvent | Typical Yield (%) | Reference |
| Wittig Reaction | Octanal, (Carboxymethyl)triphenylphosphonium bromide | NaH | THF | ~60-70% | General Literature |
| Horner-Wadsworth-Emmons | Octanal, Triethyl phosphonoacetate | NaH | THF | >80% | [4][5] |
| Knoevenagel Condensation | Octanal, Malonic Acid | Piperidine/Pyridine | Toluene | ~70-85% | [3][7] |
| Doebner-Knoevenagel | Octanal, Malonic Acid | Pyridine | Pyridine | High | [3][9] |
Note: Yields can vary significantly based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Wittig Reaction
Synthesis of this compound from Octanal and (Carboxymethyl)triphenylphosphonium bromide
-
Ylide Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend (carboxymethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. The formation of the ylide is often indicated by a color change.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of octanal (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to yield this compound.
-
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
Synthesis of Ethyl (E)-2-decenoate followed by hydrolysis
-
Phosphonate Anion Formation:
-
In a flame-dried, nitrogen-flushed flask, add anhydrous THF.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the THF and cool to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.[6]
-
-
Reaction with Aldehyde:
-
Cool the solution of the phosphonate carbanion to 0 °C.
-
Add a solution of octanal (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[6]
-
-
Workup and Purification of Ester:
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude ethyl (E)-2-decenoate by flash column chromatography.
-
-
Hydrolysis to Carboxylic Acid:
-
Dissolve the purified ester in a mixture of ethanol (B145695) and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the ester is consumed.
-
Cool the reaction mixture, remove the ethanol under reduced pressure, and acidify the aqueous residue with HCl.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous Na₂SO₄, and concentrate to obtain this compound.
-
Protocol 3: Doebner-Knoevenagel Condensation
Synthesis of this compound from Octanal and Malonic Acid
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.05 equivalents) and octanal (1.0 equivalent) in pyridine.
-
Add a catalytic amount of piperidine.
-
-
Reaction:
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
-
Workup and Purification:
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., hexane) to yield pure this compound.[3][9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Knoevenagel Condensation [organic-chemistry.org]
challenges in the purification of unsaturated fatty acids
Technical Support Center: Purification of Unsaturated Fatty Acids
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying unsaturated fatty acids (UFAs). Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you resolve problems during your purification process.
Issue 1: Low Purity of the Target Unsaturated Fatty Acid
Question: My final product shows low purity of the target unsaturated fatty acid. What are the possible causes and solutions?
Answer: Low purity is a common issue stemming from incomplete separation of fatty acids with similar properties.
-
Possible Cause 1: Ineffective Separation of Saturated Fatty Acids. Saturated fatty acids often co-purify with unsaturated ones.
-
Solution: Urea (B33335) complexation is a highly effective method for removing saturated and monounsaturated fatty acids.[1] Saturated fatty acids readily form crystalline inclusion complexes with urea, which can then be filtered off, leaving the polyunsaturated fatty acids (PUFAs) in the filtrate.[2][3]
-
Possible Cause 2: Co-elution of Different Unsaturated Fatty Acids. Unsaturated fatty acids, especially isomers or those with similar chain lengths (e.g., EPA and DHA), can be difficult to separate.
-
Solutions:
-
Low-Temperature Fractional Crystallization: This technique exploits the different solubilities of fatty acids in a solvent at low temperatures.[1] By gradually lowering the temperature, different fatty acids can be selectively precipitated.[1] For example, DHA can be precipitated from an acetone (B3395972) solution at approximately -38°C to -40°C, while EPA remains in the solution.[1]
-
Chromatographic Methods: Techniques like argentation (silver nitrate) chromatography can separate fatty acids based on their degree of unsaturation.[1][4] However, a potential drawback is the risk of trace amounts of silver remaining in the final product.[5][6]
-
Enzymatic Methods: Lipases can be used for selective esterification or hydrolysis, enriching the desired PUFA.[7][8] For instance, selective esterification has been shown to increase the purity of DHA to 91%.[7]
Issue 2: Degradation of Unsaturated Fatty Acids During Purification
Question: I'm observing degradation (oxidation) of my unsaturated fatty acids during purification. How can I prevent this?
Answer: Unsaturated fatty acids, particularly PUFAs, are highly susceptible to oxidation due to their double bonds.[7][9]
-
Solution 1: Use of Antioxidants. Add a suitable antioxidant, such as butylated hydroxytoluene (BHT) or ascorbyl palmitate, during the extraction and purification steps to minimize oxidation.[5]
-
Solution 2: Maintain a Low-Temperature Environment. Perform purification steps, especially solvent evaporation, at low temperatures to reduce the rate of oxidation.[10]
-
Solution 3: Inert Atmosphere. Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[11]
-
Solution 4: Avoid High Temperatures and Strong Bases. High temperatures and strongly basic reagents can lead to peroxidation and cis-trans conversion of the double bonds.[1] Enzymatic hydrolysis using lipase (B570770) at a moderate temperature (35°-40° C) and near-neutral pH (6-7) is a milder alternative to saponification with strong bases.[1]
Issue 3: Difficulty in Separating Structurally Similar Fatty Acids (e.g., EPA and DHA)
Question: Separation of fatty acids with similar structures, like EPA and DHA, is proving difficult. What methods can improve resolution?
Answer: Separating EPA and DHA is a significant challenge due to their similar structures.
-
Solution 1: Low-Temperature Fractional Crystallization. As mentioned earlier, this is a powerful technique. By carefully controlling the temperature of an acetone solution, DHA can be precipitated while EPA remains dissolved.[1]
-
Solution 2: Enzymatic Separation. Lipases exhibit different reaction rates for EPA and DHA. This selectivity can be used in esterification or alcoholysis reactions to separate them.[8] For instance, immobilized Rhizomucor miehei lipase can be used for efficient separation through esterification with glycerol.[8]
-
Solution 3: Salt Formation and Differential Solubility. The magnesium salts of EPA and DHA have different solubilities in acetone, especially at sub-zero temperatures.[5] The magnesium salt of DHA is significantly more soluble than that of EPA, allowing for their separation.[5]
Issue 4: Low Yield During Urea Crystallization
Question: I'm using urea crystallization, but the yield of polyunsaturated fatty acids is low. How can I optimize this?
Answer: The efficiency of urea complexation can be influenced by several factors.
-
Possible Cause 1: Incorrect Urea-to-Fatty Acid Ratio. The ratio of urea to fatty acids is critical for effective complex formation.
-
Solution: Optimize the urea-to-fatty acid ratio. Ratios between 3:1 and 4.62:1 (w/w) have been shown to be effective.
-
Possible Cause 2: Suboptimal Crystallization Temperature and Time. The temperature and duration of crystallization affect the formation of urea complexes.
-
Solution: Experiment with different crystallization temperatures and times. Optimal conditions have been reported at temperatures ranging from -10°C to 10°C and crystallization times of up to 24 hours.
-
Possible Cause 3: Inappropriate Solvent. The choice of solvent and its water content can impact the solubility of urea and the efficiency of complex formation.
-
Solution: Ethanol (B145695) (95%) is a commonly used and effective solvent.[12] The presence of a small amount of water is necessary to dissolve the urea.[12]
Frequently Asked Questions (FAQs)
1. What are the most common methods for purifying unsaturated fatty acids?
The primary methods include:
-
Urea Complexation (Urea Adduction): To remove saturated and monounsaturated fatty acids.[13]
-
Low-Temperature Fractional Crystallization: To separate different unsaturated fatty acids based on their melting points and solubility.[1][13]
-
Chromatography: Including silver nitrate (B79036) chromatography and preparative HPLC.[1][13]
-
Enzymatic Methods: Using lipases for selective reactions.[7][8]
-
Supercritical Fluid Extraction (SFE): A greener alternative that uses supercritical CO2.[13]
2. Which analytical techniques are best for assessing the purity of my final product?
-
Gas Chromatography (GC): This is the most widely used technique for fatty acid analysis.[14][15] Fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs) before analysis.[15][16] GC coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) provides detailed quantitative and qualitative information.[17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for separating geometrical isomers (cis/trans) and does not require derivatization.[18]
3. What are the main challenges associated with purifying polyunsaturated fatty acids (PUFAs)?
The main challenges include:
-
Oxidative Instability: PUFAs are highly prone to oxidation due to multiple double bonds.[7]
-
Thermal Instability: High temperatures used in some purification methods like distillation can cause degradation.[7]
-
Separation of Similar Structures: It is difficult to separate PUFAs with the same chain length but a different number of double bonds (e.g., EPA and DHA).
4. How can I remove residual solvents or reagents from my purified fatty acid sample?
-
Evaporation under Reduced Pressure: Solvents can be removed using a rotary evaporator, preferably at low temperatures to prevent degradation.[19]
-
Washing: To remove reagents like urea, the fatty acid mixture can be washed with acidified water followed by extraction with a nonpolar solvent like hexane (B92381).[3] The organic phase is then washed with water to remove any remaining acid.[1]
-
Drying: Residual water can be removed by passing the organic phase through anhydrous sodium sulfate.[11][19]
Data Presentation
Table 1: Purity of Unsaturated Fatty Acids Achieved by Different Methods
| Purification Method | Target Fatty Acid | Starting Purity (% of TFA) | Final Purity (% of TFA) | Reference(s) |
| Enzymatic (Selective Esterification) | DHA | - | 91% | [7] |
| Enzymatic (Selective Esterification) | GLA | - | 98% | [7] |
| Enzymatic (Selective Alcoholysis) | Ethyl-DHA | - | 90% | [7] |
| Urea Complexation | PUFAs from Tuna Oil | 27.64% | 70.88% | [20] |
| Urea Complexation & HPLC | EPA from Microalgae | - | 96% | [13] |
| Urea Complexation & HPLC | DHA from Microalgae | - | 94% | [13] |
| Methanol Crystallization | UFAs from Palm Stearin | - | 99.7% | [19] |
TFA: Total Fatty Acids
Experimental Protocols
1. Protocol for Urea Complexation
This protocol is for the removal of saturated and monounsaturated fatty acids.
-
Saponification: Hydrolyze the starting oil (e.g., 10g) with an ethanolic potassium hydroxide (B78521) solution to obtain free fatty acids (FFAs).[3]
-
Dissolution: Dissolve the extracted FFAs in 95% ethanol at 65°C.[12]
-
Urea Addition: In a separate container, dissolve urea in 95% ethanol at 65°C. The ratio of urea to FFAs should be optimized, typically around 3:1 (w/w).[20][12]
-
Mixing and Crystallization: Combine the two solutions and stir. Allow the mixture to cool slowly to room temperature, or to a specific lower temperature (e.g., -9°C), to induce crystallization of the urea-saturated fatty acid complexes.[3][12] Let it stand for several hours (e.g., 24 hours).[20]
-
Filtration: Separate the urea complex crystals (containing saturated and monounsaturated FAs) from the liquid filtrate (enriched in PUFAs) by vacuum filtration.[3]
-
PUFA Recovery: Acidify the filtrate with HCl and extract the PUFAs with n-hexane. Wash the hexane layer with water to remove residual urea and acid, then dry over anhydrous sodium sulfate.[3]
2. Protocol for Low-Temperature Fractional Crystallization
This protocol is for the separation of different PUFAs, such as EPA and DHA.
-
Dissolution: Dissolve the PUFA-enriched FFA mixture in an organic solvent like acetone (e.g., a 10% solution).[1]
-
Stepwise Cooling: Gradually cool the solution. Many saturated and monounsaturated fatty acids will precipitate at temperatures above -30°C and can be removed by filtration.[1]
-
DHA Precipitation: Continue to cool the filtrate to between -38°C and -40°C. Substantially pure DHA will precipitate.[1]
-
DHA Collection: Collect the DHA precipitate by filtration, ensuring the temperature does not rise significantly during the process.[1]
-
EPA Recovery: The remaining filtrate will be enriched in EPA. The solvent can be evaporated to recover the EPA-rich fraction.[1]
3. Protocol for Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis
-
Hydrolysis (Saponification): Place the lipid sample (e.g., 50 mg) in a tube and add 2 mL of 0.5 M methanolic NaOH. Heat the mixture in a water bath for about 10 minutes to hydrolyze the lipids into FFAs.[3]
-
Esterification: After cooling, add 2.2 mL of 12% boron trifluoride (BF3) in methanol. Heat the mixture at 60°C for 10 minutes to convert the FFAs to FAMEs.[3]
-
Extraction: Add a saturated NaCl solution and n-hexane to the tube for phase separation. Vortex the mixture.[3]
-
Collection: Carefully collect the upper hexane layer, which contains the FAMEs, into a clean GC vial for analysis.[3]
Visualizations
Caption: General workflow for the purification and analysis of unsaturated fatty acids.
Caption: Troubleshooting logic for addressing low purity of unsaturated fatty acids.
Caption: Experimental workflow for the Urea Complexation protocol.
References
- 1. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. FA purification | Cyberlipid [cyberlipid.gerli.com]
- 5. US6846942B2 - Method for preparing pure EPA and pure DHA - Google Patents [patents.google.com]
- 6. WO2009063500A2 - Novel methods of isolation of poly unsaturated fatty acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Study of the Oxidative Stability of Chia Oil (Salvia hispanica L.) at Various Concentrations of Alpha Tocopherol | MDPI [mdpi.com]
- 10. gfi.org [gfi.org]
- 11. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. researchgate.net [researchgate.net]
- 14. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 15. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 16. gcms.cz [gcms.cz]
- 17. mdpi.com [mdpi.com]
- 18. hplc.eu [hplc.eu]
- 19. ukm.my [ukm.my]
- 20. sphinxsai.com [sphinxsai.com]
Technical Support Center: Method Refinement for Quantitative Analysis by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their quantitative analysis methods by Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
This section addresses specific issues that may arise during GC-MS experiments, presented in a question-and-answer format.
Question 1: Why are my chromatographic peaks tailing or fronting?
Peak tailing (a slow return to baseline) or fronting (a steep return to baseline) can significantly impact the accuracy of peak integration and, consequently, quantitative results.[1][2]
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the System | Active sites in the injector liner, column, or connections can cause polar analytes to tail.[1][3] Solution: Use a fresh, deactivated liner, or trim 10-20 cm from the front of the column.[1] For highly active compounds, consider a column with a different deactivation.[2] |
| Column Overload | Injecting too much sample can lead to peak fronting.[3][4] Solution: Dilute the sample or reduce the injection volume.[4] Increasing the split ratio can also mitigate this issue.[3] |
| Improper Column Installation | An improperly cut or installed column can cause peak distortion for all analytes.[1] Solution: Ensure the column is cut at a perfect 90-degree angle and installed at the correct height in the inlet, according to the manufacturer's instructions.[1] |
| Inlet Temperature Issues | An inlet temperature that is too low can cause tailing for less volatile compounds, while a temperature that is too high can cause degradation and peak distortion.[4] Solution: Optimize the inlet temperature in 10-20°C increments.[4] |
| Solvent-Stationary Phase Mismatch | Using a solvent that is not compatible with the polarity of the stationary phase can lead to poor peak shape, especially for early eluting peaks.[4] Solution: Choose a solvent with a polarity that matches the stationary phase. |
Illustrative Data: Impact of Inlet Temperature on Peak Shape
| Inlet Temperature (°C) | Peak Asymmetry (at 10% height) | Peak Tailing Factor |
| 200 | 1.8 | 2.1 |
| 225 | 1.4 | 1.5 |
| 250 | 1.1 | 1.1 |
| 275 | 0.9 (Fronting) | 0.8 |
Question 2: What is causing my calibration curve to be non-linear?
A non-linear calibration curve can lead to inaccurate quantification. The ideal calibration curve is linear, with a correlation coefficient (R²) of ≥ 0.99.
Possible Causes and Solutions:
| Cause | Solution |
| Detector Saturation | At high concentrations, the detector response may no longer be proportional to the analyte concentration.[5] Solution: Extend the calibration range to lower concentrations or dilute the higher concentration standards.[5] |
| Matrix Effects | Components of the sample matrix can enhance or suppress the analyte signal, leading to a non-linear response.[6] Solution: Utilize matrix-matched standards, an internal standard, or perform a standard addition calibration.[7] More extensive sample cleanup can also help.[6] |
| Analyte Degradation or Adsorption | Active sites in the GC system can cause the analyte to degrade or be adsorbed, particularly at low concentrations. Solution: Deactivate the system by replacing the liner and trimming the column. Using an analyte protectant can also help. |
| Incorrect Integration Parameters | Improperly set peak integration parameters can lead to inaccurate peak area measurements, affecting the linearity of the curve. Solution: Manually review and optimize the integration parameters for each calibration point. |
Illustrative Data: External Standard Calibration Curve for Analyte X
| Concentration (ng/mL) | Peak Area |
| 1 | 12,500 |
| 5 | 63,000 |
| 10 | 128,000 |
| 25 | 315,000 |
| 50 | 590,000 |
| 100 | 980,000 |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can I mitigate them?
Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[6] This can lead to either signal enhancement or suppression, resulting in inaccurate quantification.[6]
Mitigation Strategies:
-
Sample Preparation: Employing effective sample cleanup techniques like Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can remove interfering matrix components.[6][8]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for any signal enhancement or suppression.
-
Internal Standard Method: An internal standard is a compound with similar chemical properties to the analyte that is added to all samples and standards at a constant concentration.[9] By calculating the ratio of the analyte peak area to the internal standard peak area, variations due to matrix effects can be minimized.[9][10]
-
Standard Addition: This method involves adding known amounts of the analyte to the sample itself and creating a calibration curve for each sample. This is a robust way to correct for matrix effects but is more time-consuming.[7]
Q2: How do I choose between an internal and external standard for quantification?
The choice between an internal and external standard depends on the complexity of the analysis and the desired level of accuracy and precision.
-
External Standard: This method is simpler and involves creating a calibration curve from a series of standards containing known concentrations of the analyte.[7][11] It is suitable for analyses where matrix effects are minimal and injection volume can be precisely controlled.[12]
-
Internal Standard: This method is preferred for complex matrices where significant matrix effects are expected, or when there is variability in sample preparation or injection volume.[9][10] The internal standard helps to correct for these variations, leading to more accurate and precise results.[9]
Q3: My results are not reproducible. What are the common causes?
Poor reproducibility can stem from various factors throughout the analytical workflow.
Common Causes:
-
Inconsistent Sample Preparation: Variations in extraction efficiency, solvent volumes, or derivatization reactions can lead to inconsistent results.
-
Injection Volume Variability: Issues with the autosampler syringe or manual injection technique can cause the amount of sample introduced to the GC to vary.
-
GC System Leaks: Leaks in the carrier gas flow path can lead to fluctuations in retention times and peak areas.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in chromatographic performance.
-
Inlet Contamination: A dirty injector liner can lead to analyte adsorption or degradation.
Experimental Protocols
Protocol 1: External Standard Calibration Curve Preparation
This protocol outlines the steps for creating a six-point external standard calibration curve.
-
Prepare a Stock Solution: Accurately weigh a known amount of the analytical standard and dissolve it in a suitable volatile solvent to create a concentrated stock solution (e.g., 1000 µg/mL).
-
Prepare Working Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards with concentrations spanning the expected range of the samples.[13][14]
-
Analyze the Standards: Inject each calibration standard into the GC-MS system under the same conditions that will be used for the samples.[13] It is recommended to perform replicate injections (n=3) for each standard to assess precision.[13]
-
Construct the Calibration Curve: Plot the average peak area of the analyte against the corresponding concentration for each standard.[12]
-
Perform Linear Regression: Apply a linear regression to the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).[13] An R² value of ≥ 0.99 is generally considered acceptable.
Protocol 2: QuEChERS Sample Preparation for Pesticide Analysis in Fruits and Vegetables
This protocol is a modified version of the QuEChERS method for the extraction of pesticide residues.[15][16]
-
Homogenization: Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) (with 1% acetic acid).
-
Add the contents of a buffered extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[15][16]
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18).[15]
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract: The resulting supernatant is the final extract, ready for GC-MS analysis.
Visualizations
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. m.youtube.com [m.youtube.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. Item - Gas chromatography mass spectrometry calibration curves for acetophenone and 1-Phenylethanol - figshare - Figshare [figshare.com]
- 6. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. conquerscientific.com [conquerscientific.com]
- 9. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azdhs.gov [azdhs.gov]
- 12. researchgate.net [researchgate.net]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. environics.com [environics.com]
- 15. Analysis of Pesticide Residues in food by QuEChERS and GCMS [sigmaaldrich.com]
- 16. hpst.cz [hpst.cz]
stability of (E)-2-Decenoic acid in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (E)-2-Decenoic acid in various solvent systems. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For in vivo studies, complex solvent systems like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used to achieve clear solutions at concentrations of at least 2.5 mg/mL.
Q2: What are the optimal storage conditions for this compound, both as a solid and in solution?
A2: As a solid, this compound should be stored at -20°C for long-term stability. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months. For critical experiments, it is always recommended to prepare fresh solutions.
Q3: What are the primary degradation pathways for this compound?
A3: As an unsaturated fatty acid, this compound is susceptible to degradation through several pathways:
-
Oxidation: The double bond is a primary site for oxidation, which can be initiated by exposure to air (oxygen), light, and heat.
-
Isomerization: The (E)-isomer (trans) is the biologically active form, and improper handling or storage could potentially lead to isomerization to the less active (Z)-isomer (cis).
-
Polymerization: Under certain conditions, unsaturated fatty acids can polymerize, leading to a decrease in the concentration of the monomeric form.
Q4: How can I assess the purity and stability of my this compound sample?
A4: The purity and stability of this compound can be determined using validated stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques can separate the intact parent compound from potential degradation products and impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent Experimental Results | Degradation of this compound due to improper storage or handling. | 1. Verify that the compound has been stored at -20°C in a tightly sealed container, protected from light. 2. If stored as a solution, ensure it was in a glass vial with a Teflon-lined cap, preferably under an inert atmosphere (argon or nitrogen). 3. Prepare fresh solutions for critical experiments. 4. Check the purity of your sample using an appropriate analytical method (e.g., HPLC or GC-MS). |
| Difficulty Dissolving the Compound | The compound may have degraded or polymerized, or the incorrect solvent is being used. | 1. This compound is soluble in organic solvents such as DMSO, ethanol, and methanol. 2. If solubility issues persist with a fresh solvent, it may be an indication of compound degradation. Consider obtaining a new batch. |
| Low or No Biological Activity | The compound may have isomerized to the less active (Z)-isomer or degraded. | 1. The (E)-isomer is generally considered the more biologically active form for many fatty acids. Improper handling or storage could lead to isomerization. 2. Confirm the identity and purity of your compound analytically. 3. Use a fresh, properly stored sample for your experiments. |
| Discoloration or Change in Consistency of the Solid Compound | This may indicate oxidation or hydration. | 1. Discard the vial if significant discoloration is observed. 2. To prevent this, always allow the container to warm to room temperature before opening to avoid condensation of moisture from the air onto the cold compound. 3. When handling the solid, minimize its exposure to air and light. |
Stability Data
While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides a representative example of expected stability for a typical unsaturated fatty acid in common laboratory solvents under different storage conditions. Users are strongly encouraged to perform their own stability studies for critical applications.
| Solvent | Storage Condition | 1 Month (% Recovery) | 3 Months (% Recovery) | 6 Months (% Recovery) |
| DMSO | -80°C, Dark, Inert Atmosphere | >99% | >98% | >97% |
| -20°C, Dark | >98% | >95% | >90% | |
| 4°C, Dark | ~95% | ~85% | ~75% | |
| Room Temp, Exposed to Light & Air | <80% | <60% | <40% | |
| Ethanol | -80°C, Dark, Inert Atmosphere | >99% | >98% | >97% |
| -20°C, Dark | >98% | >96% | >92% | |
| 4°C, Dark | ~96% | ~90% | ~80% | |
| Room Temp, Exposed to Light & Air | <85% | <65% | <45% |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or ethanol) at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store an aliquot of the stock solution at 60°C in the dark for 7 days.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210-220 nm).
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the intact this compound in the stressed samples to that of an unstressed control sample.
-
Identify and characterize any significant degradation products using mass spectrometry (LC-MS).
-
Visualizations
Technical Support Center: (E)-2-Decenoic Acid Isomerization and Applications
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the isomerization of (E)-2-Decenoic acid to its (Z)-isomer and the distinct effects of each molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences in the biological activity between this compound and (Z)-2-Decenoic acid?
A1: Both (E)- and (Z)- isomers of 2-Decenoic acid are biologically active, but they exhibit distinct effects. The (E)-isomer, often found as a component of honey bee queen pheromones (Queen Substance), is recognized for its role in social regulation within bee colonies.[1][2] Its derivatives have also been studied for neurotrophin-like activities, potentially aiding in functional recovery after neurological damage.[3][4]
In contrast, (Z)-2-Decenoic acid, also known as cis-2-Decenoic acid (cis-DA), is a bacterial signaling molecule.[5][6] It is primarily known for its ability to induce biofilm dispersion across a wide range of bacteria (both Gram-positive and Gram-negative) and the yeast Candida albicans.[6][7][8] Furthermore, it can revert dormant, antibiotic-tolerant "persister" cells to a metabolically active state, thereby making them susceptible to conventional antimicrobial treatments.[9][10][11]
Q2: What methods can be used to isomerize this compound to the (Z)-isomer?
A2: The most common method for isomerizing α,β-unsaturated carboxylic acids and their derivatives from the thermodynamically stable (E)-isomer to the (Z)-isomer is through photoisomerization.[12] This process typically involves irradiating the (E)-isomer with a specific wavelength of light, often UV or visible light, in a suitable solvent.[12][13] Photocatalysts can be employed to improve the efficiency and selectivity of the reaction.[14][15][16]
Q3: Why is my E-to-Z isomerization yield low?
A3: Low yields can be attributed to several factors. A common issue is reaching a photostationary state, where the rates of the forward (E to Z) and reverse (Z to E) reactions become equal, limiting the maximum achievable concentration of the (Z)-isomer.[17] Other factors include incorrect wavelength selection, insufficient irradiation time, degradation of the compound, or the use of an inappropriate solvent. Please refer to the Troubleshooting Guide below for specific solutions.
Q4: How can I confirm the successful isomerization and determine the E/Z ratio?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. Proton NMR (¹H NMR) can distinguish between the two isomers by analyzing the coupling constants of the vinylic protons. The coupling constant (J-value) for the trans-protons in the (E)-isomer is typically larger than that for the cis-protons in the (Z)-isomer. Carbon NMR can also be used, sometimes with proton coupling, to analyze the chemical shifts of the carbons in the double bond.[18] Chromatographic methods like HPLC can also be used to separate and quantify the isomers, especially if pure standards are available.[19]
Q5: What are the key signaling pathways affected by (Z)-2-Decenoic acid?
A5: In bacteria like Pseudomonas aeruginosa, (Z)-2-Decenoic acid acts as a signaling molecule that triggers a biofilm dispersion response.[8] This involves the regulation of genes associated with motility, chemotaxis, and the production of extracellular polymeric substances (EPS).[8] It also increases the metabolic activity of persister cells by upregulating transcripts for key metabolic markers, effectively "awakening" them from their dormant state.[10] Derivatives of the (E)-isomer have been shown to elicit neurotrophin-like signals in neurons, including the activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) pathway.[3]
Isomerization Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) | Citation |
| Low or No Conversion to (Z)-Isomer | Incorrect wavelength or light source intensity. | Verify the absorption spectrum of your starting material and use a light source (e.g., specific LED, mercury lamp with filter) that emits at or near the λmax. Increase light intensity if possible. | [14] |
| Inefficient photocatalyst or catalyst poisoning. | If using a photocatalyst, ensure it is active and not degraded. Consider increasing catalyst loading or switching to a different catalyst system. Ensure the reaction is free from impurities that could poison the catalyst. | [14][16] | |
| Insufficient reaction time. | Monitor the reaction over time using NMR or HPLC to determine the point of maximum (Z)-isomer concentration before potential degradation occurs. | [15] | |
| Mixture of E/Z Isomers after Reaction | Reached photostationary state. | This is common. The reaction will naturally result in an equilibrium mixture. Focus on an effective separation method post-reaction. | [17] |
| Rapid back-isomerization. | Some isomers can revert to the more stable form. Analyze the product immediately after the reaction and store it under conditions that minimize light and heat exposure. | [19] | |
| Difficulty Separating E and Z Isomers | Similar polarity of isomers. | Standard silica (B1680970) gel chromatography may be insufficient. Consider using silica impregnated with silver nitrate (B79036) (AgNO₃), which can differentiate isomers based on their π-bond interactions with silver. Reverse-phase HPLC can also be effective. | [19] |
| Product Degradation | Compound is sensitive to the chosen wavelength or prolonged irradiation. | Use a filter to narrow the wavelength band and avoid high-energy UV light if possible. Minimize reaction time by monitoring for peak conversion. | [15] |
| Presence of oxygen or reactive impurities. | Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | [20] |
Quantitative Data Summary
Table 1: Biological Activity of (Z)-2-Decenoic Acid
| Organism | Activity | Effective Concentration | Citation |
| Pseudomonas aeruginosa | Biofilm Dispersion | 2.5 nM | [7] |
| P. aeruginosa & E. coli Persister Cells | Reversion to antibiotic-susceptible state | 100 nM - 310 nM | [9] |
| P. aeruginosa & E. coli Persister Cells | Increased metabolic activity (respiration) | 100 nM - 310 nM | [10] |
Table 2: Cytotoxicity of a Related (E)-Isomer, 10-Hydroxy-2-Decenoic Acid (10-HDA)
| Cell Line | Parameter | Value | Citation |
| HepG2 (Human Hepatoma) | Half Maximal Cytotoxic Conc. (CC50) | 59.6 µg/mL | [21] |
| THLE-3 (Normal Human Liver) | Half Maximal Cytotoxic Conc. (CC50) | 106.4 µg/mL | [21] |
Experimental Protocols
Protocol 1: General Photoisomerization of (E)- to (Z)-2-Decenoic Acid
Objective: To convert this compound to (Z)-2-Decenoic acid using photochemical methods.
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile (B52724) or ethyl acetate)
-
Photoreactor equipped with a specific wavelength light source (e.g., Blue LED or UV lamp)
-
Quartz or borosilicate glass reaction vessel
-
Stirring plate and stir bar
-
Inert gas source (Nitrogen or Argon)
Methodology:
-
Dissolve a known concentration of this compound in the chosen anhydrous solvent in the reaction vessel. A typical starting concentration is 0.1 M.[14]
-
Seal the vessel and thoroughly degas the solution by bubbling with an inert gas for 15-20 minutes to remove oxygen.
-
Place the vessel in the photoreactor and begin stirring.
-
Irradiate the solution with the selected light source. If using a broad-spectrum lamp, appropriate filters should be used to select the desired wavelength. Maintain the reaction at a constant temperature (e.g., room temperature) using a cooling fan or water bath.[14]
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by ¹H NMR or HPLC to determine the E/Z ratio.
-
Stop the reaction when the maximum yield of the (Z)-isomer is achieved or when product degradation is observed.
-
Remove the solvent under reduced pressure.
-
Purify the resulting mixture to separate the (Z)-isomer from the remaining (E)-isomer, typically using column chromatography (e.g., AgNO₃-impregnated silica) or preparative HPLC.[19]
Protocol 2: Biofilm Dispersion Assay
Objective: To assess the ability of (Z)-2-Decenoic acid to disperse pre-formed bacterial biofilms.
Materials:
-
Mature bacterial biofilm (e.g., P. aeruginosa grown in a flow cell or microtiter plate)
-
(Z)-2-Decenoic acid stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS) or appropriate growth medium
-
Microscope or plate reader for quantification
Methodology:
-
Grow mature biofilms (e.g., for 6 days) in a suitable reactor system.[9]
-
Prepare a working solution of (Z)-2-Decenoic acid at the desired concentration (e.g., 2.5 nM) in fresh growth medium or PBS.[7] Include a vehicle control (medium/PBS with DMSO) and a negative control (medium/PBS only).
-
Gently remove the bulk liquid from the mature biofilms and replace it with the treatment solutions.
-
Incubate for a set period (e.g., 24 hours) under appropriate growth conditions.
-
Quantify the remaining biofilm. This can be done by:
-
Crystal Violet Staining: For microtiter plates, stain the attached biomass, solubilize the dye, and measure the absorbance.
-
Microscopy: For flow cells, use live/dead staining and confocal laser scanning microscopy to visualize the biofilm structure and quantify biomass.[5]
-
-
Compare the biomass in the (Z)-2-Decenoic acid-treated samples to the control samples to determine the percentage of biofilm dispersion.
Visualizations
References
- 1. The Pherobase Synthesis - E2-9-oxo-10Acid | C10H16O3 [pherobase.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Decenoic Acid Ethyl Ester, a Compound That Elicits Neurotrophin-like Intracellular Signals, Facilitating Functional Recovery from Cerebral Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (Z)-2-decenoic acid | CAS:15790-91-7 | Unsaturated short chain fatty acid for biofilm dispersion | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. xcessbio.com [xcessbio.com]
- 8. mdpi.com [mdpi.com]
- 9. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The fatty acid signaling molecule cis-2-decenoic acid increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. research.tue.nl [research.tue.nl]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. datapdf.com [datapdf.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Efficiency of Biocatalytic Synthesis Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during biocatalytic synthesis experiments.
I. Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve specific issues that may arise during your experiments.
Issue 1: Low or No Enzyme Activity
Question: My biocatalytic reaction shows very low or no conversion of the substrate to the product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no enzyme activity is a frequent challenge in biocatalytic synthesis. A systematic investigation of potential causes is crucial for effective troubleshooting. The following steps and considerations will guide you in identifying and resolving the issue.
Troubleshooting Workflow:
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Enzyme Inactivity or Degradation | - Verify Storage Conditions: Ensure the enzyme has been stored at the recommended temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. - Check Enzyme Age and Lot: Use an enzyme from a fresh or trusted lot. - Perform an Activity Assay: Test the enzyme activity using a standard substrate and a validated protocol (see Experimental Protocols section). |
| Incorrect Enzyme Concentration | - Quantify Protein Concentration: Use a standard protein quantification method like a Bradford or BCA assay to determine the actual enzyme concentration. - Vary Enzyme Concentration: Perform the reaction with a range of enzyme concentrations to see if activity increases. |
| Assay-Related Issues | - Reagent Quality: Check the quality and expiration dates of all buffers, substrates, and other reagents. Prepare fresh solutions if necessary. - Incorrect Buffer pH: Measure the pH of the reaction buffer at the reaction temperature. - Pipetting Errors: Ensure accurate pipetting, especially for small volumes of concentrated enzyme or substrate. |
| Suboptimal Reaction Conditions | - pH Optimization: Perform the reaction across a range of pH values to determine the optimal pH for your enzyme. - Temperature Optimization: Run the reaction at different temperatures to find the optimal temperature for enzyme activity. Be aware that higher temperatures can also lead to faster enzyme deactivation. |
| Cofactor Limitation | - Ensure Cofactor Presence: Verify that the necessary cofactors (e.g., NAD+/NADH, NADP+/NADPH, ATP) are present in the reaction mixture at an appropriate concentration. - Check Cofactor Regeneration System: If using a cofactor regeneration system, ensure all components are active and present in the correct ratios. |
| Presence of Inhibitors | - Substrate Inhibition: High substrate concentrations can sometimes inhibit enzyme activity. Test a range of substrate concentrations. - Product Inhibition: The product of the reaction may inhibit the enzyme. Monitor the reaction progress over time; a decrease in the reaction rate may indicate product inhibition. - Contaminants: Impurities in the substrate, enzyme preparation, or buffer can act as inhibitors. |
Issue 2: Reaction Rate Decreases Over Time
Question: My biocatalytic reaction starts well, but the rate slows down and stops before all the substrate is consumed. What could be the cause?
Answer:
A decline in the reaction rate over time is a common observation and can be attributed to several factors, primarily enzyme instability, product inhibition, or depletion of a necessary component.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Enzyme Instability | - Assess Operational Stability: Incubate the enzyme under reaction conditions (pH, temperature, presence of substrates and products) without substrate and measure its activity at different time points. - Stabilize the Enzyme: Consider enzyme immobilization or the addition of stabilizing agents like glycerol, BSA, or specific salts. |
| Product Inhibition | - Monitor Product Concentration: Correlate the decrease in reaction rate with the increase in product concentration. - Determine Inhibition Type and Ki: Perform kinetic studies with varying concentrations of both substrate and product to determine the type of inhibition and the inhibition constant (Kp). - In Situ Product Removal: Consider strategies to remove the product as it is formed, such as using a two-phase system, precipitation, or subsequent enzymatic conversion.[1] |
| Cofactor Degradation or Imbalance | - Monitor Cofactor Concentration: If possible, analytically monitor the concentration of the active form of the cofactor over time. - Optimize Cofactor Regeneration: Adjust the concentrations of the components of the cofactor regeneration system to ensure a sustained supply of the active cofactor. |
| pH Shift | - Monitor pH during Reaction: Measure the pH of the reaction mixture at the beginning and end of the reaction. If a significant change is observed, use a buffer with a higher buffering capacity or implement a pH control system. |
| Substrate Depletion | - Verify Substrate Concentration: Ensure that the initial substrate concentration is not the limiting factor and that the reaction is stopping prematurely. |
II. Frequently Asked Questions (FAQs)
Enzyme Kinetics and Inhibition
Q1: What are Km and kcat, and why are they important?
A1: Km (the Michaelis constant) and kcat (the turnover number) are fundamental kinetic parameters that describe an enzyme's catalytic efficiency.
-
Km is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.
-
kcat is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It represents the catalytic rate of the enzyme.
-
The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
Understanding these parameters is crucial for optimizing reaction conditions, comparing different enzymes, and predicting how an enzyme will behave under different substrate concentrations.
Q2: How can I determine if my enzyme is being inhibited by the substrate or product?
A2: Substrate and product inhibition are common phenomena in biocatalysis.
-
Substrate Inhibition: This occurs when very high concentrations of the substrate lead to a decrease in the reaction rate. To test for this, measure the initial reaction rate at a wide range of substrate concentrations. If the rate increases with substrate concentration up to a certain point and then decreases, substrate inhibition is likely occurring.[2]
-
Product Inhibition: This happens when the product of the reaction binds to the enzyme and reduces its activity. To investigate this, you can measure the initial reaction rate in the presence of varying concentrations of the product at a fixed substrate concentration. A decrease in the rate with increasing product concentration indicates product inhibition.
Q3: What are the different types of reversible enzyme inhibition?
A3: Reversible inhibitors bind non-covalently to an enzyme and can be removed. The three main types are:
-
Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Km but does not affect Vmax.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic activity. It cannot be overcome by increasing the substrate concentration. It decreases Vmax but does not affect Km.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition is more prevalent in multi-substrate reactions. It decreases both Vmax and the apparent Km.
Cofactor Management
Q4: My enzyme requires a cofactor (e.g., NADH, ATP). How can I ensure it's not limiting the reaction?
A4: Cofactors are often expensive and can be unstable, so their efficient use is critical.
-
Stoichiometric vs. Catalytic Amounts: Using cofactors in stoichiometric amounts is often not economically viable. Therefore, a cofactor regeneration system is typically employed.
-
Cofactor Regeneration Systems: These systems use a second enzyme and a sacrificial substrate to continuously regenerate the active form of the cofactor. For example, to regenerate NADH from NAD+, glucose dehydrogenase and glucose can be used.
-
Troubleshooting Regeneration: If cofactor limitation is suspected, ensure that the regeneration enzyme is active and that the sacrificial substrate is not depleted. The pH optimum of the regeneration enzyme should also be compatible with the primary biocatalyst.
Process Optimization
Q5: What are mass transfer limitations and how can I overcome them?
A5: Mass transfer limitations occur when the rate of diffusion of the substrate to the enzyme's active site, or the product away from it, is slower than the rate of the enzymatic reaction. This is particularly common with immobilized enzymes or in reactions with poorly soluble substrates.
-
Identifying Mass Transfer Limitations: A key indicator is if the reaction rate does not increase linearly with an increase in enzyme concentration. Stirring rate can also affect the reaction rate if external mass transfer is limiting.
-
Overcoming Mass Transfer Limitations:
-
Increase Agitation: For external mass transfer limitations, increasing the stirring or mixing speed can help.
-
Reduce Particle Size: For immobilized enzymes, using smaller support particles can reduce internal mass transfer limitations.
-
Optimize Enzyme Loading: A very high loading of enzyme on a support can exacerbate diffusion limitations.
-
Use of Co-solvents: For poorly soluble substrates, adding a small amount of a biocompatible organic co-solvent can improve solubility and mass transfer.
-
III. Data Presentation: Enzyme Kinetic Parameters
The following tables provide typical kinetic parameters for some commonly used industrial enzymes. Note that these values can vary significantly depending on the specific enzyme source, substrate, and reaction conditions.
Table 1: Kinetic Parameters of Selected Industrial Enzymes
| Enzyme | EC Number | Substrate | Km (mM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) |
| Lipase B (Candida antarctica) | 3.1.1.3 | p-Nitrophenyl butyrate | 0.2 - 1.5 | 10 - 100 | 7.0 - 9.0 | 30 - 50 |
| Glucose Oxidase (Aspergillus niger) | 1.1.3.4 | D-Glucose | 4 - 30 | 100 - 1000 | 5.5 | 30 - 40 |
| L-Lactate Dehydrogenase | 1.1.1.27 | Pyruvate | 0.1 - 0.5 | 200 - 1000 | 7.0 - 7.5 | 25 - 35 |
| Catalase | 1.11.1.6 | Hydrogen Peroxide | 25 - 1000 | 105 - 107 | 7.0 | 20 - 40 |
Table 2: Examples of Enzyme Inhibition Constants
| Enzyme | Inhibitor | Inhibition Type | Ki (mM) |
| Chymotrypsin | Benzamide | Competitive | 0.1 - 0.5 |
| Alcohol Dehydrogenase | Pyrazole | Competitive | 0.01 - 0.1 |
| Carbonic Anhydrase | Acetazolamide | Non-competitive | 0.001 - 0.01 |
IV. Experimental Protocols
Protocol 1: General Enzyme Activity Assay (Spectrophotometric)
This protocol describes a general method for determining enzyme activity by monitoring the change in absorbance over time.
Materials:
-
Spectrophotometer
-
Cuvettes (quartz or plastic, depending on the wavelength)
-
Enzyme solution (in an appropriate buffer)
-
Substrate solution (in the same buffer)
-
Reaction buffer (at the desired pH)
-
Stop solution (optional, e.g., acid, base, or a specific inhibitor)
Procedure:
-
Reagent Preparation: Prepare all solutions and allow them to reach the desired reaction temperature.
-
Spectrophotometer Setup: Set the spectrophotometer to the wavelength where the substrate or product has maximum absorbance. Set the temperature of the cuvette holder.
-
Reaction Mixture Preparation: In a cuvette, mix the reaction buffer and the substrate solution. The total volume will depend on the cuvette size (typically 1 mL or 3 mL).
-
Baseline Reading: Place the cuvette in the spectrophotometer and record the initial absorbance (this is the blank).
-
Initiate the Reaction: Add a small, known volume of the enzyme solution to the cuvette, mix quickly but gently (e.g., by inverting with a cap or using a pipette), and immediately start recording the absorbance as a function of time.
-
Data Acquisition: Record the absorbance at regular intervals for a set period. The initial phase of the reaction should be linear.
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the initial reaction rate (v0) from the slope of the linear portion of the curve (ΔA/Δt).
-
Convert the rate from absorbance units per minute to concentration units per minute (e.g., µmol/min) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product or substrate, c is the concentration, and l is the path length of the cuvette.
-
Enzyme activity is often expressed in Units (U), where 1 U is the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.
-
Protocol 2: Determining Km and Vmax
This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters, Km and Vmax.
Procedure:
-
Perform a series of enzyme activity assays as described in Protocol 1, keeping the enzyme concentration constant.
-
Vary the substrate concentration over a wide range, typically from about 0.1 x Km to 10 x Km. If the Km is unknown, a broad range of concentrations should be tested.
-
Measure the initial reaction rate (v0) for each substrate concentration.
-
Plot the data:
-
Michaelis-Menten Plot: Plot v0 versus substrate concentration ([S]). The data should fit a hyperbolic curve. Vmax is the plateau of the curve, and Km is the substrate concentration at which v0 is half of Vmax.
-
Lineweaver-Burk Plot: For a more accurate determination of Km and Vmax, a double reciprocal plot of 1/v0 versus 1/[S] can be used. This should yield a straight line.
-
The y-intercept is 1/Vmax.
-
The x-intercept is -1/Km.
-
The slope is Km/Vmax.
-
-
-
Data Fitting: Use non-linear regression software to fit the v0 versus [S] data directly to the Michaelis-Menten equation for the most accurate determination of Km and Vmax.
Protocol 3: Assessing Enzyme Stability
This protocol is for evaluating the stability of an enzyme under specific conditions (e.g., temperature, pH).
Procedure:
-
Prepare a stock solution of the enzyme in the buffer and under the conditions you wish to test (e.g., at a specific temperature and pH).
-
Incubate the enzyme solution under these conditions.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the enzyme solution.
-
Measure the residual activity of each aliquot using the standard enzyme activity assay (Protocol 1).
-
Plot the results: Plot the percentage of residual activity (relative to the activity at time 0) against the incubation time.
-
Determine the half-life (t1/2) of the enzyme, which is the time it takes for the enzyme to lose 50% of its initial activity. This is a key parameter for assessing enzyme stability.
V. Mandatory Visualizations
Generic Biocatalytic Synthesis Pathway
References
Technical Support Center: Troubleshooting Low Biological Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues related to low biological activity in your experimental batches.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root causes of unexpectedly low biological activity in your experiments.
Q1: You are observing lower than expected or no biological activity in your cell-based assay. What are the potential causes and how can you troubleshoot this?
Low activity in cell-based assays can stem from a variety of factors, ranging from the health of your cells to the integrity of your experimental compounds. A systematic evaluation of each component of your experiment is crucial for pinpointing the issue.
Potential Causes & Troubleshooting Steps:
-
Cell Health and Viability:
-
Issue: The physiological state of your cells is paramount for a successful assay. Factors such as high passage number, mycoplasma contamination, or suboptimal growth conditions can lead to inconsistent and unreliable results.[][2][3] Cells that are stressed or unhealthy may not respond appropriately to treatment.
-
Troubleshooting:
-
Passage Number: Ensure you are using cells within a recommended passage number range to avoid issues with genetic drift and altered phenotypes.[2] It is best practice to start a new batch of cells from a frozen, authenticated stock.[4]
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular responses.[]
-
Growth Conditions: Confirm that your cells are cultured in the appropriate medium with the correct supplements and maintained in a properly calibrated incubator with optimal temperature, humidity, and CO2 levels.[]
-
Cell Seeding Density: An inappropriate cell seeding concentration can affect cell adhesion and growth, leading to poor assay performance.[]
-
-
-
Compound Stability and Solubility:
-
Issue: The chemical stability and solubility of your test compound under experimental conditions are critical.[5] Many organic compounds have low aqueous solubility and can precipitate out of the cell culture medium, drastically reducing the effective concentration.[5] Degradation due to factors like temperature, pH, or light exposure can also lead to a loss of activity.[5][6]
-
Troubleshooting:
-
Solubility: After diluting your compound in the media, visually inspect for any signs of precipitation. Ensure the final concentration of the solvent (e.g., DMSO) is low enough to not be cytotoxic to the cells (ideally <0.5%).[5]
-
Stability: Prepare fresh compound dilutions for each experiment.[5] Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protect them from light.[5]
-
-
-
Assay Protocol and Reagents:
-
Issue: The quality and handling of assay reagents, as well as the specifics of the experimental protocol, can significantly impact the outcome.[7][8][9]
-
Troubleshooting:
-
Reagent Quality: Use high-quality, validated reagents and ensure they have not expired.[7][8] Lot-to-lot variability in reagents can also be a source of inconsistency.[7]
-
Protocol Adherence: Carefully review the assay protocol to ensure all steps, including incubation times and temperatures, are being followed correctly.[10]
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experimental design to validate assay performance.
-
-
Below is a troubleshooting workflow to diagnose the cause of low activity in cell-based assays.
Caption: Troubleshooting workflow for low biological activity.
Q2: Your enzyme assay is showing little to no activity. What are the common culprits and how can you address them?
Enzyme assays are sensitive to a variety of factors that can lead to reduced or absent activity. A methodical approach to troubleshooting is necessary to identify the root cause.
Potential Causes & Troubleshooting Steps:
-
Enzyme Inactivity:
-
Issue: The enzyme itself may be inactive due to improper storage, handling, or degradation.[11][12] Repeated freeze-thaw cycles can significantly reduce enzyme activity.[12]
-
Troubleshooting:
-
Storage: Ensure the enzyme is stored at the correct temperature (typically -20°C or -80°C) in a non-frost-free freezer.[12]
-
Handling: Aliquot the enzyme upon receipt to minimize freeze-thaw cycles.
-
Control Reaction: Test the enzyme's activity with a known positive control substrate to confirm its functionality.[11]
-
-
-
Suboptimal Reaction Conditions:
-
Issue: The reaction buffer composition, pH, and temperature are critical for optimal enzyme activity.[11] The presence of inhibitors in the sample or buffer can also block the reaction.
-
Troubleshooting:
-
Buffer and pH: Use the recommended buffer system and ensure the pH is optimal for the specific enzyme.
-
Temperature: Perform the assay at the enzyme's optimal temperature.
-
Inhibitors: Ensure that your sample preparation does not introduce any known inhibitors of the enzyme.
-
-
-
Incorrect Substrate or Cofactor Concentration:
-
Issue: The concentration of the substrate and any necessary cofactors must be appropriate for the assay.
-
Troubleshooting:
-
Substrate Concentration: Ensure the substrate concentration is at or above the Michaelis constant (Km) for the enzyme to ensure the reaction rate is not limited by substrate availability.
-
Cofactors: Verify the presence and correct concentration of any required cofactors in the reaction mixture.
-
-
The following diagram illustrates a simplified signaling pathway and highlights potential points of failure that could lead to low activity in a reporter assay designed to measure the pathway's output.
Caption: Example signaling pathway with failure points.
FAQs
Q: How can I ensure the quality and consistency of my reagents?
A: High-quality reagents are fundamental for reliable and reproducible results.[7][8][9] Always source reagents from reputable suppliers and perform quality control checks on new lots.[13] Proper storage and handling according to the manufacturer's instructions are also crucial to maintain reagent stability.[7]
Q: What is the impact of compound stability on bioactivity?
A: The stability of a bioactive compound is critical for its efficacy.[6][14] Degradation of the compound can lead to a loss of activity, resulting in misleading experimental data.[6] Encapsulation techniques are sometimes used to enhance the stability of sensitive compounds.[14][15][16][17]
Q: How can I optimize my experimental protocol for more consistent results?
A: Protocol optimization is key to ensuring robust and reproducible data.[18][19] This can involve systematically varying parameters such as incubation times, reagent concentrations, and temperature to find the optimal conditions for your specific assay.[20] A well-optimized protocol will be less sensitive to minor experimental variations.[18]
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells in culture
-
96-well plate
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and include a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Read the absorbance at 570 nm using a microplate reader.
Generic Enzyme Kinetics Assay
This protocol provides a general framework for measuring enzyme activity.
Materials:
-
Enzyme solution
-
Substrate solution
-
Reaction buffer
-
96-well plate (UV-transparent if monitoring absorbance in the UV range)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a series of substrate dilutions in the reaction buffer.
-
Add a fixed amount of enzyme to each well of the 96-well plate.
-
Initiate the reaction by adding the substrate dilutions to the wells containing the enzyme.
-
Immediately place the plate in the spectrophotometer and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Calculate the initial reaction velocity (V0) for each substrate concentration.
-
Plot V0 versus substrate concentration to determine the enzyme's kinetic parameters (Km and Vmax).
Data Presentation
Table 1: Troubleshooting Summary for Low Biological Activity
| Potential Cause | Key Indicators | Recommended Action |
| Cell Health Issues | Irregular cell morphology, slow growth, high cell death.[] | Check for contamination, use lower passage cells, optimize culture conditions.[][4] |
| Compound Instability | Precipitate formation in media, loss of activity over time.[5] | Prepare fresh solutions, check solubility, store properly.[5] |
| Reagent Problems | Inconsistent results between experiments, expired reagents.[7] | Use high-quality, unexpired reagents; perform QC on new lots.[7] |
| Protocol Errors | Deviation from established protocol, incorrect incubation times.[10] | Review and strictly adhere to the validated protocol. |
Table 2: Key Parameters for Assay Optimization
| Assay Type | Parameter to Optimize | Typical Range/Consideration |
| Cell-Based Assay | Cell Seeding Density | Varies by cell line; aim for 70-80% confluency at the end of the assay. |
| Incubation Time | 24, 48, 72 hours are common starting points.[5] | |
| Compound Concentration | A wide range (e.g., logarithmic dilutions) should be tested initially.[5] | |
| Enzyme Assay | Enzyme Concentration | Should be in the linear range of the assay. |
| Substrate Concentration | Typically tested from 0.1x to 10x the expected Km. | |
| pH and Temperature | Should be optimized for the specific enzyme. |
The following diagram illustrates a typical experimental workflow for a cell-based assay, highlighting critical steps where issues can arise.
Caption: A typical experimental workflow for a cell-based assay.
References
- 2. blog.addgene.org [blog.addgene.org]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. What are the mistakes commonly made in cell culture experiments? | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. foodjournal.researchfloor.org [foodjournal.researchfloor.org]
- 7. biomedixph.com [biomedixph.com]
- 8. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. benchfly.com [benchfly.com]
- 12. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioactive compound encapsulation: Characteristics, applications in food systems, and implications for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Robust Optimization of Biological Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Improving Separation of Fatty Acid Isomers
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in the chromatographic separation of fatty acid isomers.
Section 1: Gas Chromatography (GC) of Fatty Acid Methyl Esters (FAMEs)
Gas chromatography, especially after conversion of fatty acids to their more volatile methyl esters (FAMEs), is a cornerstone of fatty acid analysis. However, achieving baseline separation of geometric (cis/trans) and positional isomers can be challenging.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My GC chromatogram shows poor resolution between critical cis and trans fatty acid isomers. What should I do?
A1: Poor resolution is a common issue, often solvable by optimizing your column and GC parameters.
-
Column Choice: The stationary phase is critical. For cis/trans isomer separations, highly polar cyanopropylsiloxane columns (e.g., SP-2560, CP-Sil 88) are the industry standard.[1] These columns provide the necessary selectivity to resolve geometric and positional isomers. Using a long column (e.g., 100-120 meters) can significantly enhance resolution.[1][2]
-
Temperature Program: Isothermal runs often fail to separate complex mixtures. A slow, optimized temperature ramp is crucial.[3][4] A time-temperature program can improve the separation of C14:1, C16:1, C18:1, C18:2, and C18:3 isomers compared to isothermal methods.[3][4]
-
Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) flow rate is optimized for your column's internal diameter. A suboptimal flow rate can lead to band broadening and decreased resolution.
-
Sample Concentration: Overloading the column can cause peak distortion and loss of resolution. If you suspect this, try injecting a more dilute sample.
Q2: I'm seeing significant peak tailing for my FAMEs. What's the cause?
A2: Peak tailing is often a sign of unwanted interactions between the analyte and the GC system.
-
Incomplete Derivatization: Free, underivatized fatty acids are highly polar and will interact with active sites in the injector or column, causing tailing.[5] Ensure your derivatization reaction goes to completion.
-
Active Sites: The injector liner, column, or even contaminated carrier gas can have active sites (e.g., exposed silanols) that interact with your analytes. Use a deactivated liner and consider breaking off the first few centimeters of your column if it has become contaminated.
-
System Contamination: Buildup of non-volatile material in the injector or front of the column can cause peak shape issues. Regular maintenance, including changing the septum and cleaning the injector, is essential.
Q3: My derivatization to FAMEs seems incomplete or is yielding inconsistent results. How can I improve it?
A3: The derivatization step is critical for successful GC analysis. Inconsistencies here will directly impact your final results.
-
Choice of Reagent: Boron trifluoride in methanol (B129727) (BF3-Methanol) is a widely used and effective reagent for esterification.[5] Other options include methanolic HCl or silylation reagents like BSTFA for creating trimethylsilyl (B98337) (TMS) esters.[5][6]
-
Reaction Conditions: Ensure optimal reaction time and temperature. For BF3-Methanol, heating at 60-80°C for 10-60 minutes is common, but may require optimization for your specific sample type.[5][6]
-
Presence of Water: Esterification reactions are highly sensitive to moisture.[5] Ensure your sample, solvents, and reagents are anhydrous. Lyophilize aqueous samples to dryness before derivatization.[5]
-
Glassware Deactivation: The slightly acidic surface of laboratory glassware can adsorb analytes. For trace-level analysis, silanizing glassware can prevent sample loss.[7]
Experimental Protocol: Acid-Catalyzed FAME Preparation (BF3-Methanol)
This protocol outlines a common method for preparing FAMEs from lipid samples.
-
Sample Preparation: Weigh approximately 10-25 mg of your lipid extract or oil into a screw-cap glass tube with a PTFE liner. If the sample is in a solvent, evaporate the solvent under a stream of nitrogen.
-
Esterification: Add 2 mL of 12-14% BF3-Methanol reagent to the tube.
-
Heating: Cap the tube tightly and heat in an oven or heating block at 60°C for 10 minutes. Note: Derivatization times and temperatures may need to be optimized.
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381) (or heptane).
-
Phase Separation: Shake the tube vigorously for 30 seconds to extract the FAMEs into the non-polar hexane layer. Allow the layers to separate.
-
Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial. To ensure removal of any residual water, this layer can be passed through a small column of anhydrous sodium sulfate.
-
Analysis: The sample is now ready for injection into the GC.
Data Presentation: GC Parameter Optimization
The following table provides a starting point for optimizing GC conditions for FAME isomer separation.
| Parameter | Recommended Setting | Rationale |
| Column | Highly Polar Cyanopropylsiloxane (e.g., SP-2560) | Provides selectivity for cis/trans isomers.[1] |
| Column Length | 75 m - 100 m | Longer columns increase resolving power.[1][3] |
| Carrier Gas | Helium or Hydrogen | |
| Oven Program | Start at 100°C, ramp 2-4°C/min to 240°C, hold for 15 min | A slow ramp is critical for separating positional isomers.[3] |
| Injector Temp. | 250°C | Ensures rapid volatilization of FAMEs. |
| Detector Temp. | 260°C (FID) | Prevents condensation of analytes. |
Visualization: FAME Analysis Workflow
This diagram illustrates the key steps from raw sample to final GC analysis.
Caption: General workflow for FAME preparation and analysis.
Section 2: High-Performance Liquid Chromatography (HPLC)
While GC is dominant, HPLC offers advantages for separating fatty acid isomers, particularly for preparative scale work or for analyzing heat-sensitive compounds.[8]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best HPLC method for separating geometric (cis/trans) and positional fatty acid isomers?
A1: Silver ion HPLC (Ag+-HPLC) is the most powerful and widely used technique for this purpose.[9][10] The silver ions interact reversibly with the double bonds of the fatty acids, allowing for separation based on the number, position, and geometry of the double bonds.[10]
-
Mechanism: Fatty acids are typically analyzed as their methyl esters (FAMEs). The elution order is related to the stability of the complex formed between the silver ions on the stationary phase and the double bonds.
-
Resolution Enhancement: For particularly complex mixtures, using multiple Ag+-HPLC columns in series can progressively improve the resolution of isomers.[11]
Q2: I'm using reversed-phase (RP-HPLC) and my isomers are co-eluting. How can I improve separation?
A2: Standard C18 columns often struggle to separate isomers due to their similar hydrophobicity.[12]
-
Alternative Stationary Phases: Columns with higher shape selectivity, such as those with a cholesteryl group (e.g., COSMOSIL Cholester), can provide better separation of geometric isomers than traditional C18 columns.[12]
-
Mobile Phase Composition: The choice of organic modifier is important. Acetonitrile can interact with the π electrons of double bonds, affecting selectivity.[8] Systematically varying the acetonitrile/water gradient can sometimes resolve co-eluting peaks.
-
Temperature Control: Column temperature affects retention and selectivity. Using a column heater/chiller to systematically study the effect of temperature can help optimize the separation.[13]
Q3: My HPLC baseline is noisy or drifting, affecting my ability to detect low-level isomers. What are the common causes?
A3: An unstable baseline can obscure small peaks and compromise quantification.
-
Mobile Phase Issues: Ensure your mobile phase is properly degassed, as dissolved air can form bubbles in the pump or detector, causing noise.[14] If you are running a gradient, a rising baseline can occur if one of your solvents absorbs at the detection wavelength (e.g., methanol at low UV wavelengths).[14]
-
Pump Problems: Inconsistent solvent delivery from the pump is a major source of baseline noise and retention time shifting.[14] This could be due to air bubbles, faulty check valves, or worn piston seals.
-
Column Contamination/Degradation: A contaminated guard column or analytical column can lead to baseline noise and other issues.
Data Presentation: HPLC Column Selection Guide
| Separation Goal | Recommended HPLC Method | Column Type | Rationale |
| Geometric & Positional Isomers | Silver Ion Chromatography (Ag+-HPLC) | Silver-impregnated Silica | Most powerful technique for separating isomers based on double bond configuration.[9][10] |
| Geometric (cis/trans) Isomers | Reversed-Phase HPLC | Cholesteryl-bonded Silica | Offers enhanced molecular shape selectivity compared to C18.[12] |
| General Fatty Acid Profiling | Reversed-Phase HPLC | C18 (Octadecylsilane) | Good for separating fatty acids by chain length and degree of unsaturation.[8] |
| Short-Chain Fatty Acids | HILIC or Aqueous C18 | Polar Stationary Phase | Provides better retention for highly polar, short-chain acids.[12] |
Visualization: Troubleshooting Poor HPLC Resolution
This decision tree provides a logical workflow for diagnosing and solving poor peak resolution in HPLC.
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
References
- 1. thamesrestek.co.uk [thamesrestek.co.uk]
- 2. Improved HRGC separation of cis, trans CLA isomers as Diels-Alder adducts of alkyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method [ouci.dntb.gov.ua]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. aocs.org [aocs.org]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Silver ion chromatography of lipids and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - ProQuest [proquest.com]
- 12. hplc.eu [hplc.eu]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of (E)-2-Decenoic Acid and 10-Hydroxy-2-Decenoic Acid (10-HDA)
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-Decenoic acid and 10-hydroxy-2-decenoic acid (10-HDA) are two medium-chain fatty acids that have garnered significant interest in the scientific community for their diverse biological activities. While structurally similar, the presence of a hydroxyl group at the C-10 position of 10-HDA imparts distinct physicochemical and biological properties. This guide provides a comprehensive comparative analysis of these two compounds, summarizing their key characteristics, biological effects supported by experimental data, and underlying mechanisms of action.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and 10-HDA is crucial for their application in research and drug development. The introduction of a hydroxyl group in 10-HDA increases its polarity, which influences its solubility and potential interactions with biological membranes and proteins.
| Property | This compound | 10-Hydroxy-2-decenoic Acid (10-HDA) | References |
| Molecular Formula | C10H18O2 | C10H18O3 | [1][2] |
| Molecular Weight | 170.25 g/mol | 186.25 g/mol | [1][3] |
| Appearance | Colorless clear liquid to solid | Crystalline solid | [4][5] |
| Melting Point | 12.0 °C | Not specified | [4] |
| Boiling Point | 161.0-162.0 °C @ 15 mmHg | Not specified | [4] |
| Specific Gravity | 0.923-0.933 @ 25 °C | Not specified | [4][6] |
| Refractive Index | 1.456-1.466 @ 20 °C | Not specified | [4][6] |
| Solubility | Soluble in oils, ethanol, DMSO, DMF | Soluble in ethanol, DMSO, DMF | [1][5] |
| pKa | ~5.03 | Not specified | [7] |
| logP | ~3.59 - 4.02 | ~2.2 | [7][8] |
Comparative Biological Activities and Experimental Data
Both fatty acids exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This section provides a comparative overview of these activities, supported by quantitative data from various studies.
Anticancer Activity
Both compounds have demonstrated cytotoxic effects against various cancer cell lines. 10-HDA, in particular, has been more extensively studied for its anticancer properties.
| Compound | Cancer Cell Line | Assay | IC50 / Effect | References |
| 10-Hydroxy-2-decenoic acid (10-HDA) | Human lung cancer (A549, NCI-H23, NCI-H460) | MTT Assay | 22.6 - 44.7 µg/mL | [9] |
| Human hepatoma (HepG2) | MTT Assay | 59.6 µg/mL | [9] | |
| Human colorectal adenocarcinoma | Proliferation Assay | Potent anti-proliferative effect at 37.5 µmol/mL | [10] | |
| SU-DHL-2 (Lymphoma) | Survival Assay | IC50 of 496.8 μg/mL | [5][11] | |
| This compound | Not specified | Not specified | Data not readily available |
Anti-inflammatory Activity
10-HDA has been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. Comparative quantitative data for this compound in similar assays is limited.
| Compound | Cell Line | Effect | Concentration | References |
| 10-Hydroxy-2-decenoic acid (10-HDA) | Human colon cancer (WiDr) | Inhibition of TNF-α, IL-1β, and IL-8 production | 3 mM | [1][2][12][13] |
| Human colon cancer (WiDr) | Inhibition of NF-κB expression | Dose-dependent (6.56% to 68.9% inhibition) | [1][13] | |
| This compound | Not specified | Data not readily available | Not specified |
Antimicrobial and Biofilm Inhibition Activity
Both fatty acids possess antimicrobial properties. This compound, particularly its cis-isomer, is a well-documented inhibitor of biofilm formation. 10-HDA also exhibits bactericidal and bacteriostatic activities.
| Compound | Organism(s) | Activity | MIC/MBC/Effective Concentration | References |
| This compound (cis-isomer) | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae | Biofilm inhibition and dispersal | 2.5 nM - 310 nM for inhibition | [14] |
| 10-Hydroxy-2-decenoic acid (10-HDA) | Gram-positive bacteria (Staphylococcus aureus, etc.) | Bacteriostatic and Bactericidal | MIC: 23–44 μM; MBC: 33–66 μM | [15] |
| Gram-negative bacteria (E. coli, Salmonella, etc.) | Bacteriostatic and Bactericidal | MIC: 40–43 μM; MBC: 74–78 μM | [15] |
Neuroprotective Effects
Both compounds have shown promise in protecting neuronal cells from damage and promoting neuronal health, albeit through potentially different mechanisms.
| Compound | Model System | Effect | References |
| This compound | C. elegans Parkinson's model | Attenuated dopaminergic neurodegeneration, reduced oxidative stress | [16] |
| 10-Hydroxy-2-decenoic acid (10-HDA) | Rat model of ischemic stroke | Reduced brain infarction and DNA damage | [10][17] |
| Traumatic brain injury mouse model | Reduced neuronal pyroptosis by regulating copper homeostasis | [18] |
Mechanisms of Action: Signaling Pathways
The biological effects of this compound and 10-HDA are mediated by their interaction with various cellular signaling pathways.
10-Hydroxy-2-decenoic acid (10-HDA)
10-HDA has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and metabolism.
-
NF-κB and MAPK Signaling: In human colon cancer cells, 10-HDA inhibits the expression of the pro-inflammatory transcription factor NF-κB.[1][13] It also modulates the mitogen-activated protein kinase (MAPK) pathway, increasing the phosphorylation of p38 and JNK while decreasing ERK phosphorylation in lung cancer cells.[19][20] This differential regulation of MAPK signaling contributes to its pro-apoptotic effects in cancer cells.
-
AMPK/PI3K/AKT Signaling: 10-HDA has been found to activate the AMP-activated protein kinase (AMPK) pathway, which in turn activates the PI3K/AKT pathway. This mechanism is implicated in its protective effects against blood-brain barrier dysfunction.[21] The PI3K/AKT/GSK3β signaling pathway is also involved in the hypoglycemic effects of 10-HDA.[22]
Caption: Signaling pathways modulated by 10-HDA.
This compound
The mechanism of action for this compound is less characterized than 10-HDA, but studies point to its role as a signaling molecule in biofilm dispersal and in activating neurotrophic pathways.
-
Biofilm Dispersal: The cis-isomer of 2-decenoic acid acts as a diffusible signaling factor that can induce the dispersal of established biofilms and inhibit their formation. While the precise receptor and downstream signaling cascade are still under investigation, it is known to trigger a transition from a sessile biofilm state to a motile planktonic state in various bacteria.
-
ERK1/2 Signaling: In the context of its neurotrophic effects, this compound has been shown to activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[14][23][24][25][26] This pathway is crucial for neuronal survival, differentiation, and synaptic plasticity.
Caption: Postulated signaling pathways for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and 10-HDA.
MTT Assay for Cell Viability (Anticancer Activity)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare various concentrations of this compound or 10-HDA in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
ELISA for Cytokine Quantification (Anti-inflammatory Activity)
This protocol is used to measure the levels of pro-inflammatory cytokines in cell culture supernatants.
-
Plate Coating: Coat the wells of a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants (from cells treated with or without 10-HDA) and a series of known concentrations of the cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. A color change will occur.
-
Reaction Stoppage and Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known cytokine concentrations and use it to determine the concentration of the cytokine in the samples.
Crystal Violet Biofilm Assay (Biofilm Inhibition)
This protocol is used to quantify the ability of the compounds to inhibit biofilm formation.
-
Bacterial Inoculation: In a 96-well flat-bottom plate, add 100 µL of bacterial suspension (e.g., P. aeruginosa, S. aureus) in a suitable growth medium.
-
Compound Addition: Add 100 µL of the growth medium containing various concentrations of this compound or 10-HDA to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently remove the planktonic bacteria by inverting the plate and washing the wells with PBS.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the crystal violet that has stained the biofilm.
-
Absorbance Measurement: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at 550-595 nm.
-
Data Analysis: A lower absorbance value in the treated wells compared to the control indicates inhibition of biofilm formation.
Caption: A generalized workflow for in vitro bioactivity screening.
Conclusion
This compound and 10-hydroxy-2-decenoic acid are promising bioactive lipids with a range of potential therapeutic applications. The presence of a hydroxyl group in 10-HDA appears to enhance its anti-inflammatory and anticancer activities, likely due to altered polarity and interactions with cellular targets. Conversely, this compound, particularly its cis-isomer, shows significant potential as a biofilm dispersal agent. Further direct comparative studies are warranted to fully elucidate their relative potencies and to explore their synergistic effects. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working with these fascinating fatty acids.
References
- 1. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds [bio-protocol.org]
- 4. static.igem.wiki [static.igem.wiki]
- 5. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. ableweb.org [ableweb.org]
- 8. static.igem.org [static.igem.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells | springermedizin.de [springermedizin.de]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Neuroprotective effects of a medium chain fatty acid, decanoic acid, isolated from H. leucospilota against Parkinsonism in C. elegans PD model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. 10-HDA Induces ROS-Mediated Apoptosis in A549 Human Lung Cancer Cells by Regulating the MAPK, STAT3, NF-κB, and TGF-β1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Trans-10-hydroxy-2-decenoic acid alleviates LPS-induced blood-brain barrier dysfunction by activating the AMPK/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 23. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The MEK1-ERK1/2 signaling pathway promotes compensated cardiac hypertrophy in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Distinct Pathways of ERK1/2 Activation by Hydroxy-Carboxylic Acid Receptor-1 - PMC [pmc.ncbi.nlm.nih.gov]
validating the anti-cancer effects of queen bee acid
A comprehensive guide for researchers on the anti-cancer effects of 10-hydroxy-2-decenoic acid (10-HDA), or queen bee acid, with comparative data, experimental protocols, and signaling pathway visualizations.
Queen bee acid (10-HDA), a unique fatty acid found in royal jelly, is emerging as a significant natural compound with potent anti-cancer properties.[1][2][3] This guide provides a detailed comparison of its efficacy against various cancer cell lines and in vivo models, benchmarked against conventional chemotherapeutic agents. It is designed for researchers, scientists, and professionals in drug development seeking to understand and potentially validate the therapeutic applications of this natural product.
Comparative Efficacy of Queen Bee Acid
Studies have demonstrated the cytotoxic and anti-proliferative effects of queen bee acid across a range of cancer types. Its efficacy, often measured by the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50), shows selectivity towards cancer cells over normal cells.
In Vitro Cytotoxicity
Queen bee acid has been shown to significantly reduce the viability of various cancer cell lines in a dose-dependent manner.[1][4] Notably, its cytotoxic effect on normal cells is considerably lower, suggesting a favorable therapeutic window.[1][4][5] For instance, the CC50 value for HepG2 human hepatoma cells was found to be 59.6 µg/mL, while for normal THLE-3 liver cells, it was 106.4 µg/mL.[1][4][6]
| Cell Line | Cancer Type | IC50/CC50 of 10-HDA | Comparator | Comparator IC50/Effect | Reference |
| HepG2 | Human Hepatoma | 59.6 µg/mL (CC50) | Doxorubicin | 1 µM reduced viability by 38.2% | [1][6] |
| THLE-3 | Normal Human Liver | 106.4 µg/mL (CC50) | Doxorubicin | 1 µM reduced viability by 63.4% | [1][6] |
| SU-DHL-2 | Lymphoma | 496.8 µg/mL (IC50) | - | - | [3] |
| LO2 | Normal Human Liver | ~1000 µg/mL (IC50) | - | - | [3][5] |
| HSF | Normal Human Fibroblast | >1000 µg/mL (IC50) | - | - | [5] |
| A549 | Human Lung Cancer | Not specified | - | - | [7][8] |
| SW-480 | Colorectal Cancer | No significant cytotoxicity up to 500 µM | - | - | [9] |
| Mouse Leukemia, 6CSHED lymphosarcoma, TAS mammary carcinoma, Ehrlich carcinoma | Various | 1.5 mg/mL (complete tumor prevention in vitro) | - | - | [2][10][11][12] |
In Vivo Tumor Inhibition
In animal models, queen bee acid has demonstrated significant anti-tumor effects, both alone and in combination with existing chemotherapy drugs like cyclophosphamide.[12][13][14] Treatment of mice with Ehrlich solid tumors with 10-HDA resulted in a dose-dependent decrease in tumor weight and volume.[12]
| Animal Model | Treatment | Dosage | Tumor Inhibition Rate | Reference |
| Ehrlich Solid Tumor (Mice) | 10-HDA | 2.5 mg/kg | 37.2% | [12] |
| Ehrlich Solid Tumor (Mice) | 10-HDA | 5 mg/kg | 57.7% | [12] |
| Ehrlich Solid Tumor (Mice) | 10-HDA + Cyclophosphamide | 2.5 mg/kg + 25 mg/kg | 80.1% | [12] |
| Ehrlich Solid Tumor (Mice) | 10-HDA + Cyclophosphamide | 5 mg/kg + 25 mg/kg | 89.7% | [12] |
Mechanisms of Anti-Cancer Action
Queen bee acid exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting cell migration.
Induction of Apoptosis
Treatment with 10-HDA leads to a significant increase in the percentage of apoptotic and necrotic cancer cells.[1][4][6] This is achieved through the regulation of key apoptosis-related genes and proteins. Specifically, 10-HDA upregulates the expression of pro-apoptotic factors such as Caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[1][4][15]
| Cell Line | Treatment | Apoptosis Rate | Necrosis Rate | Reference |
| HepG2 | 10-HDA (½ CC50) | 27.6% | 9.7% | [1][6] |
| HepG2 | 10-HDA (CC50) | 36.2% | 13.4% | [1][6] |
Signaling Pathways
The anti-cancer activity of queen bee acid is mediated by its influence on several critical signaling pathways. In human lung cancer cells (A549), 10-HDA has been shown to induce reactive oxygen species (ROS)-mediated apoptosis by regulating the MAPK, STAT3, and NF-κB signaling pathways.[7][8] It also inhibits cell migration by modulating the TGF-β1 signaling pathway.[7][12]
Caption: Signaling pathways modulated by Queen Bee Acid in cancer cells.
Experimental Protocols
The validation of queen bee acid's anti-cancer effects relies on a series of well-established in vitro and in vivo experimental protocols.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of 10-HDA on cancer cells.[1][4][6]
-
Cell Seeding: Plate cancer cells (e.g., HepG2) and normal cells (e.g., THLE-3) in 96-well plates and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of 10-HDA and a control (e.g., doxorubicin) for 48 hours.
-
MTT Addition: Add MTT solution (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the CC50/IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells after treatment with 10-HDA.[1][4][6]
-
Cell Treatment: Treat cancer cells with 10-HDA at concentrations such as ½ CC50 and CC50 for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Gene and Protein Expression Analysis (Real-Time PCR and Western Blot)
These techniques are employed to measure the expression levels of apoptosis-related genes (e.g., Caspase-3, Bax, Bcl-2) and proteins.[1][4]
-
Real-Time PCR:
-
RNA Extraction: Extract total RNA from treated and untreated cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
qPCR: Perform quantitative real-time PCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.
-
-
Western Blot:
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., Caspase-3, Bax, Bcl-2) and a loading control (e.g., α-tubulin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: A generalized workflow for in vitro validation of 10-HDA's anti-cancer effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 10-HDA Induces ROS-Mediated Apoptosis in A549 Human Lung Cancer Cells by Regulating the MAPK, STAT3, NF- κ B, and TGF- β 1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. laboratorioimunno.com.br [laboratorioimunno.com.br]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of (E)- and (Z)-2-Decenoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The geometric isomerism of molecules can profoundly influence their biological activity. This guide provides a comparative analysis of the (E) and (Z) isomers of 2-decenoic acid, two structurally similar medium-chain fatty acids that exhibit distinct biological effects. While research has illuminated various properties of each isomer, a significant knowledge gap remains regarding their direct comparative efficacy across different biological systems. This document synthesizes the current understanding, presents available quantitative data, details relevant experimental methodologies, and provides a visual representation of a key signaling pathway to aid researchers in drug discovery and development.
Overview of (E)- and (Z)-2-Decenoic Acid
(E)-2-decenoic acid, also known as trans-2-decenoic acid, is a naturally occurring fatty acid found in royal jelly, the secretion of honeybees.[1] It has been investigated for its potential neurotrophic and anti-inflammatory properties.[2][3] In contrast, (Z)-2-decenoic acid, or cis-2-decenoic acid, is a signaling molecule produced by the bacterium Pseudomonas aeruginosa and is well-documented for its role in biofilm dispersion and as an antibiotic potentiator.[4]
Comparative Biological Activities
While direct comparative studies are limited, the existing literature points to different primary biological activities for each isomer. The (Z)-isomer is predominantly studied for its effects on microbial communities, whereas the (E)-isomer has been explored for its potential therapeutic effects in mammalian systems.
Data Presentation
The following table summarizes the known biological activities of (E)- and (Z)-2-decenoic acid based on available experimental data.
| Biological Activity | This compound | (Z)-2-decenoic acid |
| Antibacterial/Antifungal | Inhibits Candida albicans hyphal formation.[5] Reduces S. aureus and P. aeruginosa biofilm attachment when incorporated into chitosan (B1678972) membranes.[6] | Induces biofilm dispersion in a wide range of Gram-positive and Gram-negative bacteria.[4] Prevents biofilm formation.[7] Has no direct bactericidal activity at low concentrations.[7] |
| Antibiotic Potentiation | Data not available | Increases bacterial susceptibility to a range of antibiotics by increasing cell membrane permeability and reverting persister cells.[4][8] |
| Anti-inflammatory | The derivative, 10-hydroxy-2-decenoic acid (10-HDA), exhibits anti-inflammatory properties.[3][9] | Data not available |
| Neurotrophic Effects | The ethyl ester derivative (DAEE) elicits neurotrophin-like intracellular signals and may aid in recovery from cerebral infarction in mice.[2] | Data not available |
| Pheromonal Activity | The related compound, (2E)-9-Oxodec-2-enoic acid, is a key component of the queen honeybee pheromone.[10] | The related compound, (2Z)-9-Oxodec-2-enoic acid, has low to negligible pheromonal activity in honeybees.[10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate further research and comparative studies.
Biofilm Inhibition Assay
This protocol is used to determine the ability of a compound to prevent the formation of biofilms.
Materials:
-
96-well microtiter plates
-
Bacterial culture (e.g., S. aureus, P. aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
(E)- or (Z)-2-decenoic acid stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% crystal violet solution
-
30% acetic acid
-
Spectrophotometer
Procedure:
-
Grow a bacterial culture to the mid-logarithmic phase and dilute it 1:100 in fresh TSB.
-
Add the diluted bacterial culture to the wells of a 96-well plate.
-
Add different concentrations of the test compound ((E)- or (Z)-2-decenoic acid) to the appropriate wells. Include positive (bacteria only) and negative (media only) controls.
-
Cover the plate and incubate at 37°C for 24-48 hours without shaking.
-
Gently discard the planktonic cells and wash the wells twice with sterile PBS, being careful not to disturb the attached biofilm.
-
Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells three times with PBS.
-
Add 30% acetic acid to each well to dissolve the stained biofilm.
-
Measure the absorbance at a wavelength of 550 nm using a spectrophotometer. The reduction in absorbance in the presence of the test compound compared to the positive control indicates biofilm inhibition.[4]
Checkerboard Assay for Antibiotic Potentiation
This assay is used to assess the synergistic effect of a compound with an antibiotic.
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Mueller-Hinton Broth (MHB)
-
(Z)-2-decenoic acid stock solution
-
Antibiotic stock solution
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute to a final concentration of 5 x 10⁵ CFU/mL in MHB.
-
In a 96-well plate, prepare serial two-fold dilutions of the antibiotic horizontally across the columns.
-
Prepare serial two-fold dilutions of (Z)-2-decenoic acid vertically down the rows.
-
Add the bacterial inoculum to all wells.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the optical density at 600 nm to determine bacterial growth. The Fractional Inhibitory Concentration Index (FICI) can be calculated to determine synergy.[4]
Signaling Pathways and Mechanisms
Mechanism of (Z)-2-Decenoic Acid in Biofilm Dispersion and Antibiotic Potentiation
(Z)-2-decenoic acid acts as a signaling molecule that disrupts bacterial biofilms and enhances antibiotic efficacy through a multi-pronged approach. It increases the permeability of the bacterial cell membrane, leading to a greater intracellular concentration of antibiotics. Furthermore, it can revert dormant, antibiotic-tolerant "persister" cells to a metabolically active state, making them susceptible to conventional antibiotics.[4][8]
Caption: Mechanism of (Z)-2-decenoic acid in enhancing antibiotic efficacy.
Conclusion and Future Directions
The available evidence suggests that the (E) and (Z) isomers of 2-decenoic acid possess distinct and potentially valuable biological activities. (Z)-2-decenoic acid shows significant promise as an adjuvant to antibiotic therapy for combating biofilm-related infections. The (E)-isomer and its derivatives warrant further investigation for their neurotrophic and anti-inflammatory potential.
A significant knowledge gap exists in the direct comparison of these two isomers. Future research should focus on head-to-head studies evaluating their efficacy in various assays, including antimicrobial, anti-inflammatory, and cytotoxicity assays. Such studies will provide a clearer understanding of their structure-activity relationships and guide the development of novel therapeutic agents.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 2-Decenoic Acid Ethyl Ester, a Compound That Elicits Neurotrophin-like Intracellular Signals, Facilitating Functional Recovery from Cerebral Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity of Odorant Receptors to Fatty Acid Pheromones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various odorant receptors (ORs) to fatty acid pheromones and related fatty acid molecules. The data presented herein is compiled from multiple studies employing diverse experimental methodologies to characterize the ligand-receptor interactions that underpin chemosensory signaling.
Odorant receptors, the largest subfamily of G protein-coupled receptors (GPCRs), are not only confined to the olfactory epithelium but are also found in various non-olfactory tissues where they act as chemosensors.[1][2] A key characteristic of this receptor family is its combinatorial coding scheme, where a single odorant can activate multiple receptors, and a single receptor can be activated by a range of structurally similar ligands.[2][3] This guide focuses on the interaction between ORs and fatty acids, which serve as crucial signaling molecules, including pheromones, in numerous species.[4] Understanding the specificity and cross-reactivity of these interactions is vital for research in physiology, behavior, and the development of novel therapeutic agents.
Canonical Odorant Receptor Signaling Pathway
Upon binding of a fatty acid or other odorant ligand, ORs typically activate a canonical G protein-mediated signaling cascade. The receptor couples to the olfactory-specific G protein alpha subunit (Gαolf), which in turn activates adenylyl cyclase 3 (Adcy3).[2][5] This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which gates the opening of cyclic nucleotide-gated (CNG) ion channels. The subsequent influx of cations, primarily Ca²⁺ and Na⁺, depolarizes the cell membrane, leading to the generation of an action potential.[5]
Quantitative Comparison of Odorant Receptor Responses
The specificity of an OR is not absolute; many receptors exhibit cross-reactivity, responding to a range of structurally related fatty acids. The following table summarizes quantitative data from various studies, illustrating the response profiles of different ORs to fatty acid ligands.
| Odorant Receptor | Species | Ligand (Fatty Acid) | Chain Length | Response Metric (EC₅₀) | Reference |
| OR51E1 | Human | Nonanoic acid | C9 | Agonist | [6] |
| Decanoic acid | C10 | Agonist | [6] | ||
| Dodecanoic acid | C12 | Agonist | [6] | ||
| Tetradecanoic acid | C14 | Agonist | [6] | ||
| 2-Ethylhexanoic acid | C8 (branched) | Antagonist | [6] | ||
| Olfr920 | Mouse | Isobutyric acid | C4 (branched) | Agonist | [1] |
| AmOr11 | Honey Bee | 9-Oxo-2-decenoic acid (9-ODA) | C10 (modified) | 280 ± 31 nM | [7] |
| OR51E2 | Human | Acetate | C2 | Agonist | [2] |
| Propionate | C3 | Agonist | [2] | ||
| Olfr544 | Mouse | Octanoic acid | C8 | Agonist | [2] |
| Azelaic acid | C9 (dicarboxylic) | Agonist | [2] |
Experimental Protocols and Methodologies
The characterization of OR-ligand interactions relies on a variety of in vitro, ex vivo, and in vivo techniques. Below are detailed summaries of common experimental workflows.
This in vitro method is widely used to screen ligand libraries and characterize the activation of specific ORs expressed in a host cell line (e.g., Hana3A, HEK293) that does not endogenously express ORs.
Protocol Steps:
-
Cell Culture: Maintain Hana3A or a similar cell line in appropriate culture conditions.
-
Transfection: Co-transfect cells with plasmids encoding the odorant receptor of interest, a G protein subunit (e.g., Gαolf), and a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE).
-
Ligand Stimulation: After an incubation period to allow for protein expression (typically 24-48 hours), expose the transfected cells to a dilution series of the fatty acid ligands being tested.
-
Lysis and Luminescence Reading: Lyse the cells and add the luciferase substrate. Measure the resulting luminescence using a luminometer. The light output is proportional to the level of cAMP produced, indicating receptor activation.
-
Data Analysis: Plot the luminescence signal against ligand concentration and fit to a dose-response curve to determine EC₅₀ values.
Calcium imaging is used to measure the increase in intracellular Ca²⁺ that occurs upon OR activation in both cultured cells and endogenously expressing neurons.[6]
Protocol Steps:
-
Cell Preparation: Use either OR-transfected cell lines or primary cardiomyocytes/neurons known to express the target OR.[6]
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM). The dye will be cleaved into its active form and trapped inside the cells.
-
Baseline Measurement: Place the cells on a fluorescence microscope stage and record the baseline fluorescence intensity before stimulation.
-
Ligand Application: Perfuse the cells with a solution containing the fatty acid ligand.
-
Fluorescence Recording: Continuously record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺ concentration, signaling receptor activation.
-
Data Analysis: Quantify the change in fluorescence (ΔF/F₀) to determine the magnitude and kinetics of the cellular response.
This technique allows for the direct recording of odor-induced electrical activity from a single, isolated olfactory receptor neuron (ORN).[8] It provides high temporal resolution and preserves the intracellular environment of the neuron.
Protocol Steps:
-
Tissue Dissociation: Dissect the olfactory epithelium from a euthanized animal (e.g., mouse) and mechanically or enzymatically dissociate the tissue to obtain a suspension of isolated ORNs.[8]
-
Cell Recording: Using a micromanipulator, bring a glass recording pipette close to an ORN. Apply gentle suction to draw the entire cell body into the pipette tip, forming a tight seal. The cilia, which contain the transduction machinery, remain exposed to the bath solution.
-
Odorant Stimulation: Deliver fatty acid pheromones and other odorants to the cilia via a computer-controlled perfusion system.
-
Signal Acquisition: Record the slow receptor current and fast action potentials generated by the ORN in response to stimulation using an amplifier and data acquisition software.
-
Data Analysis: Analyze the recorded traces to determine the amplitude of the receptor current and the frequency of action potentials, which correlate with the strength of the neuronal response.
References
- 1. Small-chain fatty acid activates astrocytic odorant receptor Olfr920 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Odorant Receptors in Adipose Tissue with Food-Derived Odorants: A Novel Approach to Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular profiling of activated olfactory neurons identifies odorant receptors for odors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]
- 5. Odorant Receptors - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Medium-chain fatty acids modulate myocardial function via a cardiac odorant receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Odorant-induced Responses Recorded from Olfactory Receptor Neurons using the Suction Pipette Technique - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Chemical Synthesis vs. Biocatalysis for Industrial Production
For researchers, scientists, and drug development professionals, the choice between traditional chemical synthesis and biocatalysis for the production of active pharmaceutical ingredients (APIs) and other fine chemicals is a critical decision with far-reaching implications for efficiency, cost, and environmental impact. This guide provides an objective comparison of these two production methodologies, supported by experimental data and detailed protocols, using the synthesis of the anti-diabetic drug Sitagliptin (B1680988) as a case study.
Executive Summary
Traditional chemical synthesis, the bedrock of the pharmaceutical industry, offers well-established, scalable, and often cost-effective routes to a wide range of molecules.[1] However, it frequently relies on harsh reaction conditions, toxic reagents, and multi-step processes that can generate significant waste.[2] In contrast, biocatalysis, which utilizes enzymes as natural catalysts, has emerged as a powerful and sustainable alternative.[3][4] Biocatalytic processes are characterized by their high specificity, mild operating conditions, and reduced environmental footprint, often leading to higher yields and purity of the final product.[3][5]
This guide will delve into a direct comparison of these two approaches, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the informed selection of the optimal synthesis strategy.
Data Presentation: A Quantitative Comparison
The synthesis of Sitagliptin provides a compelling example of the advantages offered by biocatalysis over traditional chemical methods. The data presented below summarizes key performance indicators for both the second-generation chemical synthesis (utilizing rhodium-catalyzed asymmetric hydrogenation) and the more recent biocatalytic process (employing an engineered transaminase).
| Parameter | Second-Generation Chemical Synthesis | Biocatalytic Synthesis |
| Overall Yield | ~65%[6] | ~92%[6][7] |
| Enantiomeric Excess (ee) | 95% (before crystallization)[6] | >99.95%[6] |
| Productivity ( kg/L per day) | Baseline | 53% increase[7] |
| Total Waste Reduction | Baseline | 19% reduction[7][8] |
| Key Catalyst | Rhodium-based catalyst[6] | Engineered transaminase[4] |
| Reaction Conditions | High pressure[8] | Mild (e.g., 40°C)[6] |
| Heavy Metal Use | Yes (Rhodium)[6] | Eliminated[7] |
Experimental Protocols
The following sections provide a detailed overview of the key experimental steps involved in both the chemical and biocatalytic synthesis of Sitagliptin.
Chemical Synthesis: Asymmetric Hydrogenation of an Enamine Intermediate
The second-generation chemical synthesis of Sitagliptin involves the asymmetric hydrogenation of a β-keto ester followed by subsequent transformations. A representative protocol is outlined below:
-
Formation of the Enamine Intermediate: The synthesis begins with the creation of an enamine intermediate from a suitable precursor.
-
Asymmetric Hydrogenation: The enamine is then subjected to asymmetric hydrogenation using a chiral rhodium-based catalyst (e.g., Rh(I)/tBu JOSIPHOS). This step is critical for establishing the desired stereochemistry of the final product. The reaction is typically carried out under high pressure.[6][9]
-
Deprotection and Salt Formation: Following hydrogenation, any protecting groups are removed, and the Sitagliptin free base is isolated.
-
Crystallization and Purification: The final step involves the crystallization of the Sitagliptin phosphate (B84403) salt to achieve high purity and enhance the enantiomeric excess to over 99.9%.[6]
Biocatalytic Synthesis: Transaminase-Catalyzed Asymmetric Amination
The biocatalytic route to Sitagliptin leverages a highly engineered transaminase enzyme to directly convert a prochiral ketone to the desired chiral amine.
-
Reaction Setup: The reaction is typically performed in a buffered aqueous solution containing the pro-sitagliptin ketone substrate, an amine donor (e.g., isopropylamine), and the engineered transaminase enzyme. Pyridoxal 5'-phosphate (PLP) often serves as a cofactor.[1][10]
-
Enzymatic Conversion: The mixture is incubated under mild conditions (e.g., 40°C) to allow the transaminase to catalyze the asymmetric amination of the ketone, directly yielding Sitagliptin with high enantiomeric excess.[6] The use of an engineered enzyme is crucial, as the wild-type enzyme may not have sufficient activity towards the bulky sitagliptin precursor.[4]
-
Product Isolation: After the reaction is complete, the Sitagliptin product is isolated from the reaction mixture. The high selectivity of the enzyme often simplifies the purification process.[1]
-
Enzyme Recovery and Reuse: In many industrial applications, the enzyme is immobilized, allowing for its easy recovery and reuse in subsequent batches, which further improves the cost-effectiveness and sustainability of the process.[1]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the conceptual workflows of both chemical synthesis and biocatalysis for production.
Caption: A generalized workflow for a multi-step chemical synthesis process.
Caption: A streamlined workflow characteristic of a biocatalytic process.
Conclusion
The comparative study of chemical synthesis and biocatalysis for the production of Sitagliptin clearly demonstrates the transformative potential of enzymatic methods in modern pharmaceutical manufacturing. While chemical synthesis remains a vital and powerful tool, biocatalysis offers significant advantages in terms of yield, selectivity, and sustainability.[7][8] The milder reaction conditions and reduced waste generation associated with biocatalysis align with the principles of green chemistry and can lead to more cost-effective and environmentally friendly production processes.[2][4] For researchers and drug development professionals, a thorough evaluation of both approaches is essential to select the most appropriate and efficient synthetic route for their specific needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate | MDPI [mdpi.com]
- 6. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Confirming the Structure of Synthetic (E)-2-Decenoic Acid: A Comparative Spectroscopic Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic compounds is paramount. This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the synthetic target, (E)-2-Decenoic acid, against its geometric isomer, (Z)-2-Decenoic acid, supported by detailed experimental protocols.
The structural elucidation of synthetic organic molecules relies heavily on modern spectroscopic techniques. Among these, NMR and MS are indispensable tools for providing detailed information about a molecule's carbon-hydrogen framework and its overall molecular weight and fragmentation pattern. This guide focuses on the characterization of this compound, an α,β-unsaturated fatty acid. The key to confirming the desired (E)-configuration lies in a direct comparison of its spectral data with that of the alternative (Z)-isomer.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and MS data for this compound and its (Z)-isomer.
Table 1: ¹H NMR Spectral Data Comparison
| Proton Assignment | This compound (Predicted Chemical Shift, Multiplicity, Coupling Constant) | (Z)-2-Decenoic Acid (Predicted Chemical Shift, Multiplicity, Coupling Constant) |
| H-2 | ~7.0-7.1 ppm (dt, J ≈ 15.6, 7.0 Hz) | ~6.2-6.4 ppm (dt, J ≈ 11.6, 7.5 Hz) |
| H-3 | ~5.8 ppm (dt, J ≈ 15.6, 1.5 Hz) | ~5.7-5.8 ppm (dt, J ≈ 11.6, 1.6 Hz) |
| H-4 | ~2.2 ppm (q, J ≈ 7.0 Hz) | ~2.6 ppm (q, J ≈ 7.5 Hz) |
| H-5 to H-9 | ~1.2-1.5 ppm (m) | ~1.2-1.5 ppm (m) |
| H-10 | ~0.9 ppm (t, J ≈ 7.0 Hz) | ~0.9 ppm (t, J ≈ 7.0 Hz) |
| COOH | >10 ppm (br s) | >10 ppm (br s) |
Note: The large coupling constant (J ≈ 15.6 Hz) between H-2 and H-3 is characteristic of a trans-double bond in the (E)-isomer, while the smaller coupling constant (J ≈ 11.6 Hz) is expected for the cis-double bond in the (Z)-isomer.
Table 2: ¹³C NMR Spectral Data Comparison [1]
| Carbon Assignment | This compound (Chemical Shift, ppm) | (Z)-2-Decenoic Acid (Predicted Chemical Shift, ppm) |
| C-1 (COOH) | 172.42 | ~172 |
| C-2 | 120.86 | ~120 |
| C-3 | 152.35 | ~148-150 |
| C-4 | 32.39 | ~27-29 |
| C-5 | 28.04 | ~28 |
| C-6 | 29.20 | ~29 |
| C-7 | 31.85 | ~32 |
| C-8 | 22.72 | ~23 |
| C-9 | Not explicitly found | ~23 |
| C-10 | 14.08 | ~14 |
Note: The chemical shift of C-4 is expected to be notably different between the two isomers due to the steric effects of the cis/trans configuration.
Table 3: Mass Spectrometry Data Comparison
| Ion | This compound (m/z) | (Z)-2-Decenoic Acid (m/z) | Fragmentation Note |
| Molecular Ion [M]⁺ | 170 | 170 | Represents the intact molecule. |
| [M-H₂O]⁺ | 152 | 152 | Loss of a water molecule. |
| [M-C₂H₄O]⁺ | 126 | 126 | McLafferty rearrangement product. |
| [M-C₃H₅O]⁺ | 113 | 113 | Further fragmentation. |
| [M-C₄H₇O]⁺ | 99 | 99 | Cleavage of the alkyl chain. |
Note: While the major fragments are expected to be the same for both isomers, the relative intensities of these fragments may differ.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthetic this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover a range of -1 to 13 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Employ a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a pulse angle of 45-90 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal. For ¹H NMR, integrate the signals to determine the relative number of protons and measure the coupling constants (J-values) in Hertz (Hz).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation (Derivatization): To improve volatility for GC analysis, convert the carboxylic acid to its methyl ester. To a solution of this compound (1-2 mg) in methanol (B129727) (1 mL), add a few drops of concentrated sulfuric acid and heat the mixture at 60-70°C for 1-2 hours. After cooling, neutralize the solution with a saturated sodium bicarbonate solution and extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or hexane). Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it.
-
GC-MS Analysis:
-
Use a GC-MS system equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a DB-23 or similar polar column).
-
Set the injector temperature to 250°C.
-
Use a suitable temperature program for the oven, for example, starting at 100°C, holding for 2 minutes, then ramping up to 230°C at a rate of 10°C/min, and holding for 5 minutes.
-
Set the carrier gas (usually helium) flow rate to approximately 1 mL/min.
-
For the mass spectrometer, use electron ionization (EI) at 70 eV.
-
Set the mass scan range from m/z 40 to 400.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum of the corresponding peak to identify the molecular ion and the characteristic fragmentation pattern.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for structure confirmation and the logical relationship of the spectral data in distinguishing between the (E) and (Z) isomers.
Caption: Experimental workflow for spectroscopic confirmation.
Caption: Logic for distinguishing isomers via ¹H NMR.
References
Evaluating (E)-2-Decenoic Acid as a Biofilm Inhibitor: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (E)-2-Decenoic acid's performance against other known biofilm inhibitors, supported by experimental data. The focus is on providing a clear, data-driven overview to inform research and development decisions in the ongoing challenge against bacterial biofilms.
Biofilm formation is a critical virulence factor for a wide range of pathogenic bacteria, contributing to chronic infections and increased resistance to conventional antimicrobial agents. The development of effective biofilm inhibitors is, therefore, a significant area of research. This compound, a fatty acid messenger molecule, has emerged as a promising candidate for biofilm control. This guide evaluates its efficacy in comparison to two other major classes of biofilm inhibitors: furanones and antimicrobial peptides (AMPs).
Performance Comparison of Biofilm Inhibitors
The following tables summarize quantitative data on the biofilm inhibitory concentrations of this compound, a representative furanone (Furanone C-30), and an antimicrobial peptide (LL-37) against two clinically significant pathogens: Pseudomonas aeruginosa and Staphylococcus aureus. It is important to note that the data presented is collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Biofilm Inhibition against Pseudomonas aeruginosa
| Inhibitor | Concentration for Biofilm Inhibition | Mechanism of Action |
| This compound | As low as 2.5 nM | Induces biofilm dispersion, modulates c-di-GMP levels.[1] |
| Furanone C-30 | 100% inhibition at 256 µg/mL | Quorum Sensing Inhibition (interferes with AHL signaling).[2][3] |
| Antimicrobial Peptide (LL-37) | Potent inhibition at 0.5 µg/mL (far below MIC) | Disrupts bacterial cell membranes, modulates quorum sensing.[4] |
Table 2: Biofilm Inhibition against Staphylococcus aureus
| Inhibitor | Concentration for Biofilm Inhibition | Mechanism of Action |
| This compound | 125 µg/mL | Induces biofilm dispersion, potential effects on persister cells.[5] |
| Furanone (F105) | MIC of 10 mg/L | Biocidal properties, synergistic effects with antibiotics.[6] |
| Antimicrobial Peptide (PS1-2) | 60.6% biofilm reduction at 16 µM | Membrane disruption.[7] |
Mechanisms of Action: A Deeper Dive
The efficacy of these inhibitors stems from their distinct interactions with key bacterial processes that govern biofilm formation.
This compound: This fatty acid acts as a signaling molecule that can induce the dispersion of established biofilms.[8][9] Its mechanism is linked to the modulation of intracellular levels of cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP), a key second messenger that regulates the transition between motile and sessile lifestyles in bacteria.[1] Lowering c-di-GMP levels generally promotes motility and inhibits biofilm formation.
Furanones: These compounds are structural mimics of N-acyl homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing (QS).[10] By competitively binding to AHL receptors, such as LuxR-type proteins, furanones disrupt QS signaling cascades that control the expression of genes essential for biofilm formation and virulence.[11][12]
Antimicrobial Peptides (AMPs): AMPs, such as LL-37, represent a broad class of naturally occurring and synthetic peptides with diverse antimicrobial activities.[13] Their primary anti-biofilm mechanism often involves the disruption of bacterial cell membranes, leading to cell lysis.[14] Additionally, some AMPs can interfere with quorum sensing and down-regulate genes involved in biofilm development.[4]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
A standardized method for quantifying biofilm inhibition is crucial for comparative analysis. The crystal violet assay is a widely used and accessible method.
Crystal Violet Biofilm Inhibition Assay Protocol
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into an appropriate liquid growth medium and incubate overnight under suitable conditions (e.g., 37°C with shaking).
-
Inoculum Standardization: Dilute the overnight culture in a fresh medium to a standardized optical density at 600 nm (OD600), typically between 0.05 and 0.1.
-
Assay Plate Preparation: In a 96-well flat-bottom microtiter plate, add serial dilutions of the inhibitor compounds. Include wells with sterile medium only (negative control) and wells with bacteria and no inhibitor (positive control).
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Cover the plate and incubate statically for a period that allows for robust biofilm formation (typically 24-48 hours) at the optimal growth temperature.
-
Washing: Carefully discard the culture medium from the wells. Gently wash the wells twice with a sterile phosphate-buffered saline (PBS) to remove planktonic and loosely attached cells.
-
Staining: Add 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the plate thoroughly with water to remove excess stain.
-
Solubilization: Add a solubilizing agent, such as 30% acetic acid or 95% ethanol, to each well to dissolve the bound crystal violet. Incubate for 10-15 minutes.
-
Quantification: Transfer the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the biofilm biomass. Calculate the percentage of biofilm inhibition for each inhibitor concentration relative to the positive control.
Conclusion
This compound demonstrates significant potential as a biofilm inhibitor, acting through a distinct mechanism involving the induction of biofilm dispersion, likely mediated by the c-di-GMP signaling pathway. When compared to furanones and antimicrobial peptides, it offers a different, and potentially complementary, approach to biofilm control. Furanones excel in disrupting quorum sensing in Gram-negative bacteria, while AMPs provide broad-spectrum activity often coupled with direct bactericidal effects.
The choice of a biofilm inhibitor for a specific application will depend on the target organism, the desired mechanism of action, and the potential for synergistic effects with conventional antibiotics. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions and to design further experiments to explore the full potential of these promising anti-biofilm agents. Further research involving direct comparative studies under standardized conditions is warranted to establish a more definitive hierarchy of efficacy among these different classes of inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.journalagent.com [pdf.journalagent.com]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]
- 6. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Biofilm Effects of Synthetic Antimicrobial Peptides Against Drug-Resistant Pseudomonas aeruginosa and Staphylococcus aureus Planktonic Cells and Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Anti-Inflammatory Effects of Oxo-Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of various oxo-fatty acids, with a focus on their mechanisms of action and quantitative efficacy. Due to the emerging nature of this field, direct comparative studies are limited. This document synthesizes available data to offer a baseline for research and development, highlighting both established findings and gaps in the current literature.
Introduction to Oxo-Fatty Acids and Their Anti-Inflammatory Potential
Oxo-fatty acids are a class of oxidized lipids that are gaining attention for their role as signaling molecules, particularly in the modulation of inflammatory responses. Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes, many oxo-fatty acids exert their effects through distinct molecular pathways. Key mechanisms include the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the inhibition of pro-inflammatory signaling cascades like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2] These mechanisms suggest a potential for therapeutic intervention with a different side-effect profile compared to conventional anti-inflammatory agents. This guide focuses on several studied oxo-fatty acids, including 8-oxo-9-octadecenoic acid (OOA) and (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE), and compares their activity with standard anti-inflammatory drugs.
Quantitative Comparison of Anti-Inflammatory Activity
Table 1: Inhibition of Pro-Inflammatory Cytokines and Mediators
| Compound | Target | Assay System | Inhibition | Concentration | Reference |
| 13-KODE | TNF-α (protein) | LPS-stimulated RAW 264.7 cells | 61% | 100 µM | [3] |
| TNF-α (mRNA) | LPS-stimulated RAW 264.7 cells | 66% | 100 µM | [3] | |
| IL-1β (protein) | LPS-stimulated RAW 264.7 cells | 72% | 100 µM | [3] | |
| IL-1β (mRNA) | LPS-stimulated RAW 264.7 cells | 52% | 100 µM | [3] | |
| 8-oxo-9-octadecenoic acid (OOA) | TNF-α & IL-6 | LPS-stimulated RAW 264.7 cells | Concentration-dependent | 12.5, 25, 50 µM | [4] |
| NO Production | LPS-stimulated RAW 264.7 cells | Concentration-dependent | 12.5, 25, 50 µM | [4] | |
| Dexamethasone | Cytokines | Various | Varies (Suppresses gene expression) | N/A | [1] |
Table 2: IC₅₀ Values for COX Enzyme Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity | Reference |
| Ibuprofen | ~2-15 | ~1-10 | Non-selective | [1] |
| Diclofenac | ~0.1-1.0 | ~0.01-0.1 | Non-selective (higher affinity for COX-2) | [1] |
| 9-Oxo-2-decenoic acid (9-ODA) | Data not available | Data not available | Data not available | [1] |
Note: The variability in IC₅₀ values for NSAIDs is due to different assay conditions across studies.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of oxo-fatty acids are mediated by complex signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a general experimental workflow for their investigation.
Signaling Pathway Diagrams
Caption: NF-κB signaling pathway and point of inhibition by oxo-fatty acids.
Caption: MAPK signaling pathway and points of inhibition by oxo-fatty acids.
Experimental Workflow Diagram
Caption: General workflow for in vitro anti-inflammatory assays.
Detailed Experimental Protocols
In Vitro Cytokine Release Assay
-
Objective: To quantify the effect of oxo-fatty acids on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Methodology:
-
Cell Culture: Seed RAW 264.7 cells in 24-well plates at a density of 4 x 10⁵ cells/mL and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test oxo-fatty acid (e.g., 10, 25, 50, 100 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to each well, except for the negative control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.
-
Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Determine the dose-dependent effect of the compound on cytokine production.
-
Western Blot Analysis for NF-κB and MAPK Signaling
-
Objective: To determine the effect of oxo-fatty acids on the activation (phosphorylation) of key proteins in the NF-κB and MAPK signaling pathways.
-
Methodology:
-
Cell Treatment: Seed RAW 264.7 cells and treat with the oxo-fatty acid and LPS as described above, but with a shorter incubation time post-LPS stimulation (e.g., 15-30 minutes) to capture peak protein phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, p-ERK, ERK, p-JNK, JNK).
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of inhibition.[5]
-
PPARγ Activation Assay
-
Objective: To assess the ability of oxo-fatty acids to act as agonists for the PPARγ nuclear receptor.
-
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., Cos1 or HEK293) with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.
-
Treatment: Treat the transfected cells with various concentrations of the oxo-fatty acid or a known PPARγ agonist (e.g., rosiglitazone) for 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. Determine the dose-dependent activation of PPARγ by the test compound.[6]
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different extraction methods from natural sources
For Researchers, Scientists, and Drug Development Professionals
The effective extraction of bioactive compounds from natural sources is a critical first step in drug discovery and development. The chosen extraction method significantly impacts the yield, purity, and subsequent biological activity of the isolated compounds. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific application.
Data Presentation: A Quantitative Comparison of Extraction Methods
The following table summarizes quantitative data from various studies, offering a comparative overview of the efficacy of different extraction methods based on key performance indicators such as extraction yield, total phenolic content (TPC), and specific bioactive compound recovery.
| Extraction Method | Plant Material | Target Compound(s) | Solvent | Key Findings & Quantitative Data |
| Maceration | Ficus capensis Leaves | Bioactive Compounds | Aqueous, Methanol, Dichloromethane, Cyclohexane | Aqueous extract showed the highest yield, likely due to the high solubility of a broad range of polar compounds.[1] |
| Psoralea corylifolia Seeds | Bakuchiol (BKL) | - | Lower BKL yield compared to Ultrasound-Assisted Extraction.[2] | |
| Soxhlet Extraction | Ammi visnaga L. (Khella) | Furanochromones (Khellin and Visnagin) | Various organic solvents | Higher overall extract yield compared to Supercritical Fluid Extraction (SFE), but lower selectivity for target compounds.[3] |
| Rice Bran | γ-Oryzanol | Hexane/Isopropanol | Yield of 1.68 mg/g of rice bran.[4] | |
| Ultrasound-Assisted Extraction (UAE) | Fucus vesiculosus (Brown Macroalgae) | Phytochemicals | 50% Ethanol | Highest yields of total phenolic content (445.0 mg GAE/g), total phlorotannin content (362.9 mg PGE/g), total flavonoid content (286.3 mg QE/g), and total tannin content (189.1 mg CE/g) compared to other novel techniques.[5] |
| Jackfruit Pulp | Phenolic Compounds | 60% Ethanol | Second most efficient method for Total Phenolic Content (TPC) with a range of 2.40-2.72 mg GAE/g.[6] | |
| Peach Byproducts | Phenolic Compounds | Methanol:Water (4:1 v/v) | Optimal conditions: 15 min, 8s ON-5s OFF pulse. Recovered a higher degree of chlorogenic acid compared to MAE.[7] | |
| Microwave-Assisted Extraction (MAE) | Jackfruit Pulp | Phenolic Compounds | 60% Ethanol | Highest TPC (2.40 mg GAE/g) compared to other methods.[6] |
| Sea Fennel | Phenolic Compounds | 50% Ethanol | Showed the highest efficiency in phenolic extraction, with TPC ranging from 25.91 to 28.80 mg GAE/g.[8] | |
| Peach Byproducts | Phenolic Compounds | Methanol:Water (4:1 v/v) | Emerged as the method of choice for TPC and antioxidant activity. Optimal conditions: 20 min, 58°C. Proved most efficient in extracting naringenin.[7] | |
| Supercritical Fluid Extraction (SFE) | Rice Bran | γ-Oryzanol | Supercritical CO2 | Yield of 5.39 mg/g of rice bran, approximately four times higher than solvent extraction.[4] |
| Ammi visnaga L. (Khella) | Furanochromones (Khellin and Visnagin) | Supercritical CO2 with 5% Methanol | Lowest overall extract yield (4.50%) but the highest percentage of furanochromones (30.1%), indicating high selectivity.[3] | |
| Salacca zalacca (Snake Fruit) | Aroma Compounds | Supercritical CO2 | Lower yield (0.2721%) compared to diethyl ether extraction (0.5692%) but produced purer compounds and is more environmentally friendly.[9] |
Experimental Protocols: Detailed Methodologies
Reproducibility is paramount in scientific research. This section provides detailed, step-by-step protocols for the key extraction methods discussed.
Maceration
Maceration is a simple and widely used extraction method that involves soaking the plant material in a solvent at room temperature for a specific period.[10][11]
Protocol:
-
Preparation of Plant Material: The plant material is first cleaned to remove any foreign matter. It is then ground or cut into smaller pieces to increase the surface area for extraction.[10][12]
-
Solvent Addition: The prepared plant material is placed in a closed vessel, and the chosen solvent (menstruum) is added to completely cover the material.[2]
-
Extraction Period: The vessel is sealed and left to stand at room temperature for a period ranging from three days to several weeks, with occasional agitation or shaking to ensure thorough extraction.[2]
-
Filtration: After the maceration period, the mixture is filtered to separate the liquid extract (micelle) from the solid plant residue (marc).
-
Solvent Evaporation: The solvent is then evaporated from the filtrate, often under reduced pressure, to yield the final extract.
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with a heated solvent.[13][14]
Protocol:
-
Sample Preparation: The dried and ground plant material is placed inside a thimble, typically made of filter paper.
-
Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor. The extractor is then fitted onto a flask containing the extraction solvent and below a condenser.[6]
-
Extraction Process: The solvent in the flask is heated to its boiling point. The solvent vapor travels up a distillation arm and into the condenser, where it cools and drips down onto the plant material in the thimble.[15]
-
Siphoning: The extraction chamber containing the thimble slowly fills with the warm solvent. Once the chamber is full, the extract is siphoned back into the boiling flask.[15]
-
Continuous Cycle: This cycle of boiling, condensation, and siphoning is repeated multiple times, allowing for a thorough extraction of the desired compounds.
-
Final Evaporation: After the extraction is complete, the solvent is evaporated from the flask to obtain the concentrated extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create acoustic cavitation, which disrupts cell walls and enhances the mass transfer of compounds from the plant material into the solvent.[16][17]
Protocol:
-
Sample and Solvent Mixture: The powdered plant material is mixed with a suitable solvent in an extraction vessel.
-
Ultrasonic Treatment: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed into the mixture.[18]
-
Parameter Optimization: Key parameters such as ultrasonic frequency, power, temperature, and extraction time are optimized for the specific plant material and target compounds.[19]
-
Extraction: The mixture is subjected to ultrasonication for the predetermined time. The cavitation bubbles generated by the ultrasound collapse near the cell walls, causing cell disruption and facilitating the release of intracellular contents.
-
Post-Extraction Processing: Following sonication, the mixture is filtered, and the solvent is evaporated to yield the extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to a rapid increase in temperature and internal pressure within the plant cells, which causes them to rupture and release their contents.[20][21][22]
Protocol:
-
Sample Preparation: The ground plant material is placed in a microwave-transparent extraction vessel with the chosen solvent.
-
Microwave Irradiation: The vessel is placed in a microwave reactor.
-
Parameter Control: Microwave power, temperature, pressure, and extraction time are carefully controlled and optimized.[23]
-
Extraction Mechanism: The microwave energy directly heats the solvent and any residual water in the plant material. This rapid heating creates localized high pressure, leading to the rupture of cell walls and the release of bioactive compounds into the solvent.
-
Cooling and Filtration: After the extraction, the vessel is cooled, and the extract is separated from the solid residue by filtration.
-
Solvent Removal: The solvent is then removed from the extract, typically using a rotary evaporator.
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. In its supercritical state, the fluid possesses properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and dissolution of target compounds.[24][25]
Protocol:
-
System Setup: A typical SFE system consists of a pump for the mobile phase (e.g., liquid CO2), a co-solvent pump, an extraction vessel, and a collection vessel.
-
Sample Loading: The ground plant material is packed into the extraction vessel.
-
Pressurization and Heating: The CO2 is pumped into the extraction vessel and heated and pressurized to bring it to its supercritical state.
-
Extraction: The supercritical CO2 flows through the plant material, dissolving the target compounds. The solvating power of the supercritical fluid can be tuned by adjusting the pressure and temperature.[26]
-
Compound Collection: The extract-laden supercritical fluid then flows into a collection vessel where the pressure is reduced, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Solvent Recycling: The gaseous CO2 can be re-compressed and recycled for further extractions.
Mandatory Visualization
Signaling Pathway Diagram
Many bioactive compounds extracted from natural sources exert their effects by modulating specific cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade involved in cell proliferation, differentiation, and apoptosis, and is a common target for many natural products.
References
- 1. scribd.com [scribd.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maceration Plant Extraction Explained: Unlocking the Potential [pure5extraction.com]
- 11. inherba.it [inherba.it]
- 12. The Art of Extraction: A Step-by-Step Guide to the Maceration Process [greenskybio.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. hielscher.com [hielscher.com]
- 15. soxhlet extraction.pptx [slideshare.net]
- 16. Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. umpir.ump.edu.my [umpir.ump.edu.my]
- 19. researchgate.net [researchgate.net]
- 20. Microwave-Assisted Extraction in Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]
- 21. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 22. researchgate.net [researchgate.net]
- 23. applications.emro.who.int [applications.emro.who.int]
- 24. ajgreenchem.com [ajgreenchem.com]
- 25. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. newfoodmagazine.com [newfoodmagazine.com]
A Head-to-Head Comparison of Derivatization Methods for GC-MS Analysis
For researchers, scientists, and drug development professionals navigating the complexities of Gas Chromatography-Mass Spectrometry (GC-MS), the derivatization of analytes is a critical step to enhance volatility, thermal stability, and chromatographic performance. This guide provides a side-by-side comparison of the three most common derivatization techniques: silylation, acylation, and alkylation, supported by experimental data and detailed protocols to inform your method development.
The choice of derivatization strategy is paramount for successful GC-MS analysis of compounds possessing polar functional groups, such as hydroxyls, carboxyls, amines, and thiols. These groups can otherwise lead to poor peak shape and thermal degradation in the GC system.[1][2] This guide delves into the specifics of silylation, acylation, and alkylation to provide a clear understanding of their respective advantages, disadvantages, and optimal applications.
At a Glance: Key Performance Metrics of Derivatization Methods
| Feature | Silylation | Acylation | Alkylation |
| Primary Target Groups | -OH, -COOH, -NH, -SH[3] | -OH, -NH, -SH[4] | -COOH, -OH, Amines[4][5] |
| Reaction Speed | Generally fast (minutes to hours)[6] | Moderate to fast (can require heating) | Often very fast (can be instantaneous)[5] |
| Reaction Conditions | Anhydrous conditions required | Anhydrous conditions often required | Can often be performed in aqueous solutions[5] |
| Derivative Stability | Variable; TMS derivatives can be moisture-sensitive, while t-BDMS derivatives are more stable.[3] | Generally stable derivatives.[4] | Alkyl esters are typically very stable and can be stored for long periods.[1] |
| Byproducts | Can be volatile and may interfere with chromatography, though some reagents produce non-interfering byproducts. | Acidic byproducts often formed, requiring removal before analysis.[4] | Fewer interfering byproducts; derivatives are often easily extracted.[5] |
| GC-MS Compatibility | Excellent; well-characterized fragmentation patterns. | Good; can introduce electron-capturing groups for enhanced detection. | Excellent; derivatives are generally stable and chromatograph well. |
| Reproducibility (RSD) | Can be variable; reported RSDs for TMS derivatives can be higher than for alkylation.[5] | Generally good. | Excellent; reported to have better reproducibility than silylation for some applications.[5] |
Delving Deeper: A Comparative Overview
Silylation: The Workhorse of GC-MS Derivatization
Silylation is arguably the most widely used derivatization technique for GC-MS.[7] It involves the replacement of active hydrogens on polar functional groups with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. This process effectively masks the polar sites, leading to a significant increase in volatility and thermal stability.[7]
Advantages:
-
Versatility: A wide range of silylating reagents is available, targeting a broad spectrum of functional groups.[3]
-
High Reactivity: Many silylation reactions are rapid and can be completed at room temperature or with gentle heating.[6]
-
Well-Established: Extensive literature and numerous commercially available reagents and standards exist.
Disadvantages:
-
Moisture Sensitivity: Silylating reagents and their derivatives are often susceptible to hydrolysis, necessitating strictly anhydrous conditions.[5]
-
Potential for Byproduct Interference: Some silylation reactions produce byproducts that can co-elute with analytes of interest, although reagents like MSTFA are designed to produce volatile, non-interfering byproducts.
-
Derivative Instability: TMS derivatives, in particular, can be less stable over time compared to other derivatives, requiring prompt analysis.[5]
Acylation: Enhancing Stability and Detectability
Acylation involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl) into a molecule by replacing active hydrogens in hydroxyl, amino, and thiol groups. This method is particularly effective for highly polar compounds like amino acids and carbohydrates.[7] A key advantage of acylation is the ability to introduce halogenated groups, which can significantly enhance the sensitivity of detection by electron capture detectors (ECD).[4]
Advantages:
-
Stable Derivatives: Acyl derivatives are generally more stable than their silyl counterparts, allowing for greater flexibility in sample handling and storage.[4]
-
Enhanced Detectability: The introduction of fluorinated acyl groups can dramatically improve detection limits for certain analytes.
-
Reduced Polarity: Like silylation, acylation effectively reduces the polarity of analytes, improving chromatographic peak shape.
Disadvantages:
-
Harsh Reagents: Acylating agents can be corrosive and hazardous to handle.
-
Byproduct Removal: The reaction often produces acidic byproducts that must be removed prior to GC-MS analysis to prevent column damage and interference.[4]
-
Potentially Difficult Preparation: The overall derivatization procedure can be more complex compared to silylation.[4]
Alkylation: For Robust and Stable Derivatives
Alkylation involves the replacement of an active hydrogen with an alkyl group (e.g., methyl, ethyl). This method is particularly well-suited for the derivatization of carboxylic acids to form stable esters.[6] A significant advantage of some alkylation procedures is their compatibility with aqueous environments, which simplifies sample preparation.[5]
Advantages:
-
Highly Stable Derivatives: Alkylated compounds, especially esters, are very stable and can be stored for extended periods.[1]
-
Compatibility with Aqueous Samples: Certain alkylation reagents, such as methyl chloroformate (MCF), can be used directly in aqueous solutions, eliminating the need for sample drying.[5]
-
Clean Reactions: Alkylation reactions often produce fewer interfering byproducts, and the derivatives are typically easy to extract from the reaction mixture.[5]
-
Excellent Reproducibility: Studies have shown that alkylation can offer superior reproducibility compared to silylation for certain classes of compounds.[5]
Disadvantages:
-
Potentially Harsh Conditions: Some alkylation reactions may require strongly acidic or basic conditions.[4]
-
Reagent Toxicity: Many alkylating agents are toxic and require careful handling.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are representative protocols for each derivatization method. Note that optimization for specific analytes and matrices is often necessary.
Protocol 1: General Silylation Procedure (using MSTFA)
This protocol is suitable for a wide range of compounds containing hydroxyl, carboxyl, amino, or thiol groups.
Materials:
-
Dried sample (1-5 mg)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) (optional, as a catalyst and solvent)
-
Reaction vial with a screw cap and PTFE/silicone septum
-
Heating block or oven
Procedure:
-
Place the dried sample into a clean, dry reaction vial.
-
Add 100 µL of MSTFA to the vial. If the sample is not readily soluble in MSTFA, 50 µL of pyridine can be added.
-
Tightly cap the vial and vortex for 1 minute.
-
Heat the vial at 60-80°C for 30-60 minutes. The optimal time and temperature will vary depending on the analyte.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: General Acylation Procedure (using TFAA)
This protocol is suitable for compounds with amine and hydroxyl groups.
Materials:
-
Sample (1 mg) dissolved in a suitable solvent (e.g., 500 µL of acetonitrile)
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
Triethylamine (TEA) or Pyridine (as a catalyst and acid scavenger)
-
Reaction vial with a screw cap and PTFE/silicone septum
-
Phosphate (B84403) buffer (1 M, pH 6.0)
Procedure:
-
Combine the sample solution with 200 µL of 0.1 M TEA in the same solvent in a reaction vial.
-
Add 25 µL of TFAA to the vial.
-
Cap the vial and allow the reaction to proceed at room temperature for 15 minutes.
-
Add 500 µL of 1 M phosphate buffer (pH 6.0) and shake for 30 seconds to quench the reaction and neutralize the acidic byproduct.
-
Centrifuge the vial to separate the organic and aqueous layers.
-
Analyze an aliquot of the organic phase by GC-MS.
Protocol 3: General Alkylation Procedure (using MCF)
This protocol is particularly useful for amino and non-amino organic acids in aqueous samples.[5]
Materials:
-
Aqueous sample
-
Sodium hydroxide (B78521) (1 M)
-
Pyridine
-
Methyl chloroformate (MCF)
Procedure:
-
To 200 µL of the aqueous sample, add 200 µL of 1 M sodium hydroxide.
-
Add 34 µL of pyridine and 167 µL of methanol and mix.
-
Add 20 µL of MCF and vortex vigorously for 30 seconds.
-
Add another 20 µL of MCF and vortex again for 30 seconds.
-
Add 400 µL of chloroform to extract the derivatized analytes.
-
Vortex and centrifuge to separate the layers.
-
The lower chloroform layer containing the derivatives is collected for GC-MS analysis.
Visualizing the Workflow and Chemical Principles
To further clarify the derivatization processes, the following diagrams illustrate a general experimental workflow and the fundamental chemical reactions involved in silylation, acylation, and alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromtech.com [chromtech.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. weber.hu [weber.hu]
- 7. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (E)-2-Decenoic Acid: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of (E)-2-Decenoic acid is a critical aspect of laboratory safety for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a fume hood, to minimize exposure.[1][2]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or goggles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] |
| Skin Protection | Lab coat or other protective clothing to prevent skin contact.[1] |
| Respiratory Protection | A particulate filter respirator should be used if there is a risk of dust formation.[1] |
Step-by-Step Disposal Protocol
This compound and any materials contaminated with it are classified as hazardous waste and must be disposed of through a licensed hazardous waste disposal service.[1][3] Under no circumstances should this chemical be released into the environment or emptied into drains. [1][4]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: All materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and absorbent materials from spill cleanups, must be treated as hazardous waste.[1]
-
Container Selection: Use a designated, compatible, and leak-proof hazardous waste container for collection.[1][5] The container must be kept closed except when adding waste.[3]
-
Labeling: Clearly label the hazardous waste container with its contents, including the name "this compound" and any other chemicals present in the waste stream.[6]
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents.[7][8]
Accidental Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure the space is well-ventilated.[1]
-
Containment: For solid spills, mechanically collect the material, taking care to avoid generating dust.[1][4] For liquid spills, use an inert absorbent material.[2][9]
-
Collection: Place the collected material and any contaminated cleanup supplies into a suitable, labeled container for disposal as hazardous waste.[1][4]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Regulatory Compliance
Disposal procedures must adhere to all applicable federal, state, and local regulations.[2] It is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the collection and disposal of hazardous waste. While this document provides general procedures, institutional protocols may vary.
References
- 1. benchchem.com [benchchem.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. vumc.org [vumc.org]
- 4. carlroth.com [carlroth.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Your Research: A Guide to Handling (E)-2-Decenoic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (E)-2-Decenoic acid, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for mitigating risks and ensuring a safe laboratory environment.
This compound is classified as a substance that causes skin irritation and serious eye irritation. [1][2][3][4] Therefore, implementing stringent safety protocols is not just a recommendation but a necessity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive array of personal protective equipment is your first line of defense.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield.[5][6] | To protect against splashes that can cause serious eye irritation.[1][2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5] | To prevent skin contact which can lead to irritation.[1][2][3][4] |
| Skin and Body | A lab coat or other protective clothing.[5][6] | To prevent accidental skin contact.[5] |
| Respiratory | A suitable respirator should be used if dust or aerosols are generated.[1] | To avoid inhalation of potentially irritating particles.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Following a systematic operational plan minimizes the risk of exposure and ensures a controlled environment for your experiments.
-
Preparation :
-
Handling :
-
Storage :
Emergency Procedures: Spills and Exposure
Accidents can happen, and being prepared is crucial.
-
In Case of a Spill :
-
Evacuate the immediate area.[1]
-
For solid spills, mechanically take up the material, avoiding dust formation.[5]
-
Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[1]
-
Place the collected material into a suitable, labeled container for disposal as hazardous waste.[1][5]
-
Clean the spill area thoroughly.[1]
-
Do not let the chemical enter drains or water courses.[1][2]
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek prompt medical attention.[1][4]
-
Skin Contact : Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][4]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek medical attention.[1][4]
-
Ingestion : Do NOT induce vomiting. Wash out mouth with water and call a physician.[1]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical step in the laboratory workflow to ensure environmental protection and regulatory compliance.
-
This material and its container must be disposed of as hazardous waste.[2][5]
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, paper towels), in a designated and clearly labeled hazardous waste container.[5]
-
Ensure the waste container is properly sealed to prevent leaks.[5]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[2] Under no circumstances should this chemical be emptied into drains or released into the environment.[2][5]
Workflow for Safe Handling of this compound
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. carlroth.com [carlroth.com]
- 3. iwashimayakuhin.co.jp [iwashimayakuhin.co.jp]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. coral.washington.edu [coral.washington.edu]
- 8. research.arizona.edu [research.arizona.edu]
- 9. fishersci.com [fishersci.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. research.uga.edu [research.uga.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
